Carisbamate
Descripción
This compound has been investigated in Alcohol Abuse, Substance Abuse, and Alcohol Dependence.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 9 investigational indications.
Structure
3D Structure
Propiedades
IUPAC Name |
[(2S)-2-(2-chlorophenyl)-2-hydroxyethyl] carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c10-7-4-2-1-3-6(7)8(12)5-14-9(11)13/h1-4,8,12H,5H2,(H2,11,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBWFRRUHYQABZ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(COC(=O)N)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](COC(=O)N)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426076 | |
| Record name | Carisbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194085-75-1 | |
| Record name | Carisbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194085-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carisbamate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12338 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Carisbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARISBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7725I9V3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Structural Analysis of (S)-2-O-carbamoyl-1-o-chlorophenyl-ethanol (Carisbamate)
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of (S)-2-O-carbamoyl-1-o-chlorophenyl-ethanol, an investigational neuromodulatory agent also known as Carisbamate. The document consolidates available data on its chemical properties, synthesis, and analytical methodologies. While specific experimental spectroscopic and crystallographic data for the pure compound are not widely available in the public domain, this guide furnishes detailed protocols for its quantitative analysis and outlines its primary mechanisms of action as a voltage-gated sodium channel inhibitor. This information is intended to support research, development, and analytical activities related to this compound.
Chemical Identity and Physical Properties
(S)-2-O-carbamoyl-1-o-chlorophenyl-ethanol, more commonly referred to as this compound, is a chiral organic compound with a carbamate functional group. It is structurally related to felbamate.[1]
| Property | Value | Reference |
| IUPAC Name | [(2S)-2-(2-chlorophenyl)-2-hydroxyethyl] carbamate | [2] |
| Synonyms | This compound, YKP-509, RWJ-333369, JNJ-10234094 | [2][3] |
| CAS Number | 194085-75-1 | [4] |
| Molecular Formula | C₉H₁₀ClNO₃ | [4] |
| Molar Mass | 215.63 g/mol | [4] |
| Appearance | Not explicitly stated, but likely a solid at room temperature based on synthesis procedures. | |
| Solubility | Not explicitly detailed in reviewed literature. |
Synthesis
A process for the preparation of (S)-2-(2-chlorophenyl)-2-hydroxy-ethyl carbamate has been described in patent literature.[5][6] The synthesis involves a multi-step process, which can be broadly outlined as follows:
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol: Synthesis Overview
A detailed synthesis is outlined in patent EP2215040B1.[5] The key steps involve:
-
Esterification: The starting material, an appropriate (S)-(2-chlorophenyl)glycolic acid derivative, is esterified.
-
Protection: The hydroxyl group is protected, for instance, by reacting with 2-methoxy-1-propene.
-
Reduction: The ester is then reduced to the corresponding alcohol using a reducing agent like lithium borohydride.
-
Carbamoylation: The alcohol is reacted with a carbonyl-containing compound to form an intermediate which is then reacted with ammonia or ammonium hydroxide to yield the carbamate.
-
Deprotection: The protecting group is removed under acidic conditions to yield the final product, (S)-carbamic acid 2-(2-chloro-phenyl)-2-hydroxy-ethyl ester.
-
Recrystallization: The final product can be purified by recrystallization.[6]
Structural Analysis: Spectroscopic and Crystallographic Data
While specific spectra for this compound are not available, the expected spectral characteristics can be inferred from its structure:
-
¹H NMR: Protons on the aromatic ring, the chiral center, the methylene group adjacent to the carbamate, and the amine protons of the carbamate would be expected to show characteristic chemical shifts and coupling patterns.
-
¹³C NMR: Distinct signals for the aromatic carbons, the carbon of the chiral center, the methylene carbon, and the carbonyl carbon of the carbamate group would be anticipated.
-
IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the alcohol, N-H stretches of the carbamate, the C=O stretch of the carbamate, and C-O and C-N stretches would be prominent.
-
Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight would be observed, along with characteristic fragmentation patterns.
Analytical Methodologies
Validated methods for the quantitative analysis of this compound in biological matrices have been developed, primarily utilizing High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and cost-effective method suitable for the analysis of bulk drug substances and formulations where this compound concentrations are relatively high.
Experimental Protocol: HPLC-UV Method for this compound and its Impurities [2]
-
Column: Agilent XDB C18 column (150mm × 4.6mm; 5µm).
-
Mobile Phase: A gradient elution using 0.02M KH₂PO₄ (pH=3.5) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector, wavelength not specified but would be optimized based on the UV absorbance spectrum of this compound.
-
Temperature: Not specified, typically ambient or controlled (e.g., 25 °C).
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method ideal for the quantification of this compound in biological matrices such as plasma and urine, where concentrations are expected to be low.
Experimental Protocol: LC-MS/MS for this compound in Human Plasma [8]
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard (e.g., a deuterated analog of this compound).
-
Vortex for 5 minutes to precipitate proteins.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode would be optimized.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
-
Quantitative Data from Analytical Methods
| Parameter | LC-MS/MS | HPLC-UV | Reference |
| Linearity Range | 9.05 - 6,600 ng/mL | 0.1 - 0.3 µg/mL (for impurities) | [2] |
| Limit of Quantitation (LOQ) | 9.05 ng/mL | 0.1 - 0.3 µg/mL | [2] |
| Accuracy | Within ± 25% | Generally within ±15% (ICH guidelines) | [2] |
| Precision (RSD%) | Within ± 25% | Generally <15% (ICH guidelines) | [2] |
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the modulation of neuronal excitability.[9] It is known to be an inhibitor of voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials.[10]
Caption: Proposed mechanism of action of this compound.
Studies have shown that this compound produces a concentration-, voltage-, and use-dependent inhibition of VGSCs.[11] It has also been reported to inhibit T-type calcium channels and hyperpolarization-activated cation (HCN) channels.[12] These actions collectively lead to a reduction in repetitive neuronal firing and a decrease in neuronal excitability, which is believed to be the basis of its anticonvulsant properties.[13][14]
Conclusion
(S)-2-O-carbamoyl-1-o-chlorophenyl-ethanol (this compound) is an investigational drug with a well-characterized mechanism of action primarily involving the inhibition of voltage-gated sodium channels. While detailed public data on its spectroscopic and crystallographic structure is limited, robust and validated analytical methods for its quantification in biological matrices are available. The synthesis of this compound has also been described in the patent literature. This technical guide provides a consolidated resource for researchers and professionals in the field of drug development, offering a foundation for further investigation and analysis of this compound. Further studies to publicly document the detailed spectroscopic and crystallographic properties of this compound would be a valuable addition to the scientific literature.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. This compound | C9H10ClNO3 | CID 6918474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. EP2215040B1 - Process for preparing (s) 2-(2-chlorophenyl)-2-hydroxy-ethyl carbamate - Google Patents [patents.google.com]
- 6. US20090105498A1 - Improved process for preparing 2-(substituted phenyol)-2-hydroxy-ethyl-carbamates - Google Patents [patents.google.com]
- 7. KR20090082209A - New (S)-(+)-2- (2-chlorophenyl) -2-hydroxy-ethyl carbamate crystal - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. sklifescienceinc.com [sklifescienceinc.com]
- 11. ijrrjournal.com [ijrrjournal.com]
- 12. Concerted suppressive effects of this compound, an anti-epileptic alkyl-carbamate drug, on voltage-gated Na+ and hyperpolarization-activated cation currents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The novel antiepileptic drug this compound (RWJ 333369) is effective in inhibiting spontaneous recurrent seizure discharges and blocking sustained repetitive firing in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Concerted suppressive effects of this compound, an anti-epileptic alkyl-carbamate drug, on voltage-gated Na+ and hyperpolarization-activated cation currents [frontiersin.org]
Preclinical Anticonvulsant Activity Spectrum of YKP509 (Carisbamate): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
YKP509, also known as carisbamate, is an investigational anticonvulsant agent that has demonstrated a broad spectrum of activity in preclinical seizure models. This technical guide provides a comprehensive overview of its preclinical anticonvulsant profile, detailing its efficacy in various animal models, the experimental protocols used for its evaluation, and its proposed mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antiepileptic drugs.
Quantitative Preclinical Efficacy of YKP509
The anticonvulsant activity of YKP509 has been quantified in standardized preclinical models, primarily through the Anticonvulsant Screening Program (ASP) sponsored by the National Institute of Neurological Disorders and Stroke (NINDS). The following tables summarize the median effective dose (ED50) values of YKP509 in mice following intraperitoneal administration.
Table 1: Anticonvulsant Activity of YKP509 in Mice (Intraperitoneal Administration)
| Test | Seizure Model | Endpoint | ED50 (mg/kg) |
| Maximal Electroshock Seizure (MES) | Generalized Tonic-Clonic | Abolition of tonic hindlimb extension | 33.6 |
| Subcutaneous Metrazol (scMET) | Myoclonic Seizures | Failure to observe clonus | > 100 |
Data sourced from the Anticonvulsant Screening Program (ASP ID: 2008).
Experimental Protocols
The following are detailed methodologies for the key preclinical screening experiments cited for YKP509.
Maximal Electroshock Seizure (MES) Test
The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.
Objective: To evaluate the ability of a test compound to prevent the spread of seizures.
Animals: Male albino mice (e.g., CF-1 strain) or rats (e.g., Sprague-Dawley strain).
Apparatus:
-
An electroconvulsive shock apparatus.
-
Corneal electrodes.
-
Animal restrainers.
Procedure:
-
Animal Preparation: Animals are weighed and administered the test compound (YKP509) or vehicle control via the desired route (e.g., intraperitoneal injection).
-
Drug Administration: The compound is administered at various doses to different groups of animals to determine the dose-response relationship.
-
Time to Peak Effect: The test is conducted at the predetermined time of peak effect of the drug.
-
Stimulation:
-
A drop of electrolyte solution (e.g., 0.9% saline) is applied to the corneal electrodes to ensure good electrical contact.
-
The electrodes are placed on the corneas of the restrained animal.
-
A supramaximal electrical stimulus is delivered (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds).
-
-
Observation: The animal is immediately observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of the tonic hindlimb extension is considered the endpoint, indicating protection.
-
Data Analysis: The percentage of animals protected at each dose is calculated, and the ED50 value is determined using a suitable statistical method (e.g., probit analysis).
Subcutaneous Pentylenetetrazole (scMET) Test
The scMET test is a preclinical model used to identify anticonvulsant drugs effective against myoclonic and absence seizures.
Objective: To evaluate the ability of a test compound to elevate the seizure threshold.
Animals: Male albino mice or rats.
Materials:
-
Pentylenetetrazole (Metrazol) solution.
-
Syringes and needles for subcutaneous injection.
-
Observation chambers.
Procedure:
-
Animal Preparation: Animals are weighed and administered the test compound (YKP509) or vehicle control.
-
Drug Administration: The compound is administered at various doses to different groups of animals.
-
Chemoconvulsant Injection: At the time of peak drug effect, a convulsant dose of pentylenetetrazole is injected subcutaneously (e.g., 85 mg/kg in mice).
-
Observation: Animals are placed in individual observation chambers and observed for a period of 30 minutes for the presence of seizures. The typical endpoint is the observation of a clonic seizure lasting for at least 5 seconds.
-
Data Analysis: The number of animals protected from seizures at each dose is recorded, and the ED50 is calculated.
Mandatory Visualizations
Experimental Workflow for Preclinical Anticonvulsant Screening
Caption: Preclinical screening workflow for YKP509.
Proposed Mechanism of Action: Inhibition of Voltage-Gated Sodium Channels
In Vitro Neuroprotective Properties of RWJ-333369: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RWJ-333369, also known as carisbamate, is a novel neuromodulator that has demonstrated significant neuroprotective and anticonvulsant properties in a variety of preclinical models.[1][2][3] This technical guide provides an in-depth overview of the in vitro neuroprotective effects of RWJ-333369, focusing on its efficacy in various neuronal injury models, its mechanisms of action, and detailed experimental protocols to facilitate further research and development. The information is compiled from key studies investigating the neuroprotective potential of this compound.
Quantitative Efficacy of RWJ-333369 in In Vitro Models
The neuroprotective effects of RWJ-333369 have been quantified in several in vitro models of neuronal injury, including glutamate-induced excitotoxicity and status epilepticus-like injury. The following tables summarize the key quantitative data from these studies.
Table 1: Neuroprotection against Glutamate-Induced Excitotoxicity
| Cell Line | Insult | RWJ-333369 Concentration | Outcome Measure | Result | Reference |
| HT-22 | 500 µM Glutamate (24 hr) | 100 µM | Cell Viability | Prevented a 40% decrease in cell viability | [4] |
Table 2: Effects on Spontaneous Recurrent Epileptiform Discharges (SREDs)
| Model | RWJ-333369 Concentration | Outcome Measure | Result | Reference |
| Cultured Hippocampal Neurons | Dose-dependent | Inhibition of SREDs | ED₅₀ = 58.75 ± 2.43 µM | [5] |
| Cultured Hippocampal Neurons | 200 µM | Development and Expression of SREDs | Inhibition | [6] |
Table 3: Modulation of Neuronal Currents
| Cell Type | Current | RWJ-333369 Concentration | Outcome Measure | Result | Reference |
| GH₃ Cells | Hyperpolarization-activated cation current (Ih) | 10 µM | Amplitude Reduction | From 136 ± 18 pA to 103 ± 17 pA | [7] |
| GH₃ Cells | Hyperpolarization-activated cation current (Ih) | 30 µM | Amplitude Reduction | From 136 ± 18 pA to 73 ± 12 pA | [7] |
Mechanisms of Neuroprotection
The neuroprotective effects of RWJ-333369 are attributed to its modulation of several key cellular and molecular pathways involved in neuronal excitability and cell death.
Inhibition of Voltage-Gated Sodium and Calcium Channels
A primary mechanism of action for RWJ-333369 is the inhibition of voltage-gated sodium channels.[1][8] This action leads to a reduction in sustained repetitive firing of action potentials in neurons, a key process in seizure activity and excitotoxicity.[1][5] Additionally, RWJ-333369 has been shown to inhibit T-type voltage-gated calcium channels, which may contribute to its anti-seizure and neuroprotective effects by regulating intracellular calcium levels.[4]
Modulation of Glutamatergic Transmission
RWJ-333369 has been demonstrated to inhibit glutamate transmission through a presynaptic, action potential-dependent mechanism.[9] This leads to a reduction in the excitatory synaptic strength in the dentate gyrus without affecting GABAergic transmission.[9] By reducing excessive glutamate release, RWJ-333369 can mitigate excitotoxic neuronal damage.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize the neuroprotective properties of RWJ-333369.
Protocol 1: Glutamate-Induced Excitotoxicity in HT-22 Cells
Objective: To assess the neuroprotective effect of RWJ-333369 against glutamate-induced cell death in the HT-22 hippocampal cell line.
Materials:
-
HT-22 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Glutamate solution
-
RWJ-333369
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture HT-22 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed HT-22 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment:
-
Control Group: Treat cells with vehicle control.
-
Glutamate Group: Expose cells to 500 µM glutamate for 24 hours.
-
RWJ-333369 + Glutamate Group: Pre-treat cells with 100 µM RWJ-333369 for 1 hour, followed by co-incubation with 500 µM glutamate for 24 hours.
-
RWJ-333369 Only Group: Treat cells with 100 µM RWJ-333369 alone for 24 hours.
-
-
Cell Viability Assessment: After the 24-hour incubation period, assess cell viability using a standard MTT or other suitable viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate cell viability as a percentage of the control group and compare the results between the different treatment groups.
Protocol 2: Low Magnesium Model of Status Epilepticus-like Injury in Cultured Hippocampal Neurons
Objective: To evaluate the effect of RWJ-333369 on the development and expression of spontaneous recurrent epileptiform discharges (SREDs) following an in vitro status epilepticus-like injury.
Materials:
-
Primary hippocampal neuronal cultures (e.g., from E18 rat embryos)
-
Neurobasal medium
-
B27 supplement
-
GlutaMAX
-
Magnesium-free extracellular solution
-
RWJ-333369
-
Patch-clamp electrophysiology setup
Procedure:
-
Neuronal Culture: Culture primary hippocampal neurons on coverslips coated with poly-D-lysine in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Induction of SE-like Injury: After 14-21 days in vitro, induce status epilepticus (SE)-like injury by exposing the neuronal cultures to a magnesium-free extracellular solution for 3 hours.
-
RWJ-333369 Treatment:
-
To study the effect on the development of SREDs, treat the cultures with 200 µM RWJ-333369 for 12 hours immediately following the SE-like injury.
-
To study the effect on the expression of SREDs, apply RWJ-333369 acutely to cultures already exhibiting SREDs.
-
-
Electrophysiological Recording:
-
For the development study, wash out the drug and perform whole-cell patch-clamp recordings 24 hours later to assess the presence and frequency of SREDs.
-
For the expression study, perform patch-clamp recordings before and during the application of RWJ-333369 to measure its immediate effect on SREDs.
-
-
Data Analysis: Analyze the electrophysiological recordings to determine the frequency, duration, and amplitude of SREDs in the presence and absence of RWJ-333369.
Conclusion
The in vitro data strongly support the neuroprotective properties of RWJ-333369. Its multifaceted mechanism of action, involving the inhibition of key voltage-gated ion channels and the modulation of excitatory neurotransmission, makes it a compelling candidate for further investigation in the context of neurodegenerative diseases and epilepsy. The experimental protocols provided in this guide offer a framework for researchers to further explore and validate the therapeutic potential of this promising compound.
References
- 1. Investigation of the effects of the novel anticonvulsant compound this compound (RWJ-333369) on rat piriform cortical neurones in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (RWJ-333369) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the effects of the novel anticonvulsant compound this compound(RWJ-333369) on rat piriform cortical neurones in vitro - CentAUR [centaur.reading.ac.uk]
- 4. uknowledge.uky.edu [uknowledge.uky.edu]
- 5. The novel antiepileptic drug this compound (RWJ 333369) is effective in inhibiting spontaneous recurrent seizure discharges and blocking sustained repetitive firing in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound prevents the development and expression of spontaneous recurrent epileptiform discharges and is neuroprotective in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concerted suppressive effects of this compound, an anti-epileptic alkyl-carbamate drug, on voltage-gated Na+ and hyperpolarization-activated cation currents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a novel neuromodulator, inhibits voltage-gated sodium channels and action potential firing of rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (RWJ-333369) inhibits glutamate transmission in the granule cell of the dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
Carisbamate's Impact on Hippocampal Neuron Firing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carisbamate, a novel neuromodulator, has demonstrated significant effects on the excitability of hippocampal neurons, positioning it as a compound of interest for epilepsy and other neurological disorders characterized by neuronal hyperexcitability. This technical guide provides an in-depth analysis of the preclinical data detailing this compound's mechanism of action on hippocampal neuron firing. Through a comprehensive review of electrophysiological studies, this document outlines the quantitative effects of this compound on voltage-gated ion channels and synaptic transmission. Detailed experimental protocols are provided to enable replication and further investigation. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear and concise understanding of the methodologies and mechanisms discussed.
Core Mechanism of Action: Inhibition of Voltage-Gated Sodium Channels
The primary mechanism by which this compound exerts its effects on hippocampal neurons is through the inhibition of voltage-gated sodium channels (VGSCs), specifically the Nav1.2 isoform, which is highly expressed in the hippocampus.[1] This inhibition is concentration-, voltage-, and use-dependent, leading to a reduction in the repetitive firing of action potentials.[1]
Quantitative Data on this compound's Inhibitory Effects
The following tables summarize the key quantitative findings from preclinical studies on this compound.
| Parameter | Cell Type | Value | Holding Potential | Reference |
| IC50 for Nav1.2 Inhibition | Rat Nav1.2 expressed in cell line | 68 µM | -67 mV | [1] |
| IC50 for VGSC Inhibition | Cultured Rat Hippocampal Neurons | 89 µM | -67 mV | [1] |
| This compound Concentration | Inhibition of Repetitive Firing | Cell Type | Reference |
| 30 µM | 46% | Cultured Rat Hippocampal Neurons | [1] |
| 100 µM | 87% | Cultured Rat Hippocampal Neurons | [1] |
Signaling Pathway: Voltage-Gated Sodium Channel Inhibition
The following diagram illustrates the mechanism of this compound's action on voltage-gated sodium channels.
Caption: this compound inhibits Nav1.2 channels, reducing neuronal firing.
Effects on Spontaneous Recurrent Epileptiform Discharges (SREDs)
In in vitro models of epilepsy, this compound has been shown to be effective in suppressing spontaneous recurrent epileptiform discharges (SREDs), which are characteristic of seizure-like activity.
Experimental Model: Low-Magnesium Induced SREDs
A common method to induce SREDs in cultured hippocampal neurons involves transiently exposing the cells to a magnesium-free medium.[2][3][4][5] This removes the voltage-dependent magnesium block of NMDA receptors, leading to neuronal hyperexcitability and the development of spontaneous, synchronized bursting activity that mimics seizures.
Experimental Workflow: Induction and Recording of SREDs
The following diagram outlines the workflow for inducing and recording SREDs and testing the effects of this compound.
Caption: Workflow for inducing and evaluating this compound's effect on SREDs.
Modulation of Synaptic Transmission
Beyond its direct effects on action potential firing, this compound also modulates synaptic transmission in the hippocampus, primarily by reducing excitatory glutamatergic signaling.
Inhibition of Glutamatergic Transmission
Studies have shown that this compound inhibits both AMPA and NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in hippocampal neurons. This effect is thought to be presynaptic, as this compound reduces the frequency but not the amplitude of miniature EPSCs, suggesting a decrease in the probability of glutamate release.
Experimental Protocol: Recording of EPSCs
The following provides a detailed protocol for the electrophysiological recording of EPSCs in hippocampal neurons to assess the effects of this compound.
Objective: To measure AMPA and NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in cultured hippocampal neurons and determine the effect of this compound.
Materials:
-
Cultured rat hippocampal neurons
-
Whole-cell patch-clamp setup (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for patch pipettes
-
External solution (in mM): 145 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 8 Dextrose, 0.01 Glycine, 0.001 Tetrodotoxin (TTX), 0.1 Picrotoxin. pH adjusted to 7.4 with NaOH.
-
Internal solution (for AMPA EPSCs): (in mM) 130 Cs-gluconate, 10 CsCl, 4 NaCl, 10 HEPES, 1 MgCl2, 1 EGTA, 5 QX-314, 2 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with CsOH.
-
Internal solution (for NMDA EPSCs): (in mM) 130 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with CsOH.
-
This compound stock solution
Procedure:
-
Prepare cultured hippocampal neurons on coverslips.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Pull patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp recording from a hippocampal neuron in voltage-clamp mode.
-
For AMPA receptor-mediated mEPSCs:
-
Hold the neuron at -70 mV.
-
Record baseline mEPSC activity for 5-10 minutes.
-
Perfuse the chamber with the external solution containing the desired concentration of this compound.
-
Record mEPSCs in the presence of this compound for 10-15 minutes.
-
Wash out this compound with the external solution and record recovery.
-
-
For NMDA receptor-mediated EPSCs:
-
Hold the neuron at +40 mV to relieve the Mg2+ block of NMDA receptors.
-
Perfuse with an external solution containing an AMPA receptor antagonist (e.g., 10 µM CNQX).
-
Record baseline spontaneous NMDA receptor-mediated EPSCs.
-
Apply this compound and record the effect as described for AMPA mEPSCs.
-
-
Data Analysis:
-
Detect and measure the amplitude and frequency of mEPSCs and sEPSCs using appropriate software.
-
Compare the frequency and amplitude of events before, during, and after this compound application.
-
Other Potential Mechanisms
While the inhibition of VGSCs is the most well-established mechanism, some evidence suggests that this compound may have other effects, although these appear to be less prominent.
-
T-type Calcium Channels: There are reports suggesting a potential inhibitory effect on T-type calcium channels, but this is less characterized than its effect on sodium channels.
-
GABAergic Transmission: The direct effects of this compound on GABAergic transmission in hippocampal neurons are not well-supported by current literature.
Conclusion
This compound effectively reduces the firing of hippocampal neurons primarily through the inhibition of voltage-gated sodium channels (Nav1.2). This leads to a potent suppression of repetitive action potential firing and seizure-like activity in preclinical models. Its additional modulatory effect on presynaptic glutamate release further contributes to its overall inhibitory action on hippocampal excitability. The detailed experimental protocols and mechanistic diagrams provided in this guide offer a comprehensive resource for researchers in the field of epilepsy and neuropharmacology to further explore the therapeutic potential of this compound and similar neuromodulatory compounds.
References
- 1. This compound, a novel neuromodulator, inhibits voltage-gated sodium channels and action potential firing of rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. estudogeral.uc.pt [estudogeral.uc.pt]
- 3. Low extracellular magnesium induces epileptiform activity and spreading depression in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Persistent epileptiform activity induced by low Mg2+ in intact immature brain structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of recurrent epileptiform discharges induced by magnesium-free treatment on developing cortical neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigational Antiepileptic Drug Carisbamate for Lennox-Gastaut Syndrome: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carisbamate (formerly known as YKP509 or RWJ-333369) is an investigational antiepileptic drug (AED) currently under late-stage clinical development for the treatment of seizures associated with Lennox-Gastaut Syndrome (LGS), a severe and refractory childhood-onset epilepsy.[1][2] This document provides a comprehensive technical overview of this compound, including its proposed mechanism of action, pharmacokinetic profile, and a summary of clinical trial data. Detailed experimental protocols and visual representations of key pathways are included to facilitate a deeper understanding of this promising therapeutic candidate. This compound has been granted orphan drug designation by the U.S. Food and Drug Administration (FDA) for the treatment of LGS.[1][2][3][4]
Core Mechanism of Action: Modulation of Neuronal Excitability
While the precise mechanism of action is not fully elucidated, this compound is believed to exert its anticonvulsant effects through the modulation of neuronal excitability via multiple targets.[5][6] The primary proposed mechanism is the inhibition of voltage-gated sodium channels (VGSCs), a key player in the initiation and propagation of action potentials.[1][2][3][6][7][8]
This compound exhibits state-dependent blockade of VGSCs, preferentially binding to the inactivated state.[6] This leads to a concentration-, voltage-, and use-dependent inhibition of these channels, ultimately reducing repetitive neuronal firing that underlies seizure activity.[6][7] In vitro studies have demonstrated this compound's inhibitory effect on the rat Nav1.2 isoform.[6][7]
Beyond its primary action on VGSCs, preclinical evidence suggests that this compound may also modulate other key determinants of neuronal excitability, including:
-
Voltage-Gated T-type Calcium Channels: Blockade of these channels may contribute to its therapeutic effect.[6]
-
Hyperpolarization-activated Cation Currents (Ih): Inhibition of these currents can lead to hyperpolarization and reduced neuronal excitability.[6]
-
Glutamatergic Neurotransmission: this compound has been shown to reduce glutamate transmission, potentially by inhibiting both AMPA and NMDA receptor-mediated excitatory postsynaptic currents.[6][8]
These multifaceted actions on key ion channels and neurotransmitter systems likely contribute to the broad-spectrum anticonvulsant activity of this compound observed in preclinical models.[3][6]
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in healthy volunteers and in adult and pediatric patients with LGS.[9][10][11][12]
Absorption and Distribution
Following oral administration, this compound is absorbed with a time to maximum plasma concentration (Tmax) of approximately 1 to 2 hours.[11][12] Its plasma elimination half-life is approximately 12 hours, which allows for twice-daily dosing.[13]
Metabolism and Excretion
This compound is metabolized by uridine diphosphate glucuronosyltransferase (UGT) and demonstrates minimal first-pass hepatic metabolism.[13] Age has not been shown to have a significant effect on the pharmacokinetics of the immediate-release formulation of this compound.[10]
Drug-Drug Interactions
This compound has not shown significant potential for drug-drug interactions with several commonly used antiepileptic drugs.[3] It has been observed to cause a minor decrease in the mean concentrations of lamotrigine and valproic acid (by 22% or less), but it did not alter the pharmacokinetics of phenytoin and carbamazepine.[14]
Pharmacokinetic Data in LGS Patients
A Phase I, open-label, dose-escalation study (NCT03731715) assessed the pharmacokinetics of this compound in adult and pediatric patients with LGS.[11][12][15]
Table 1: Single and Multiple-Dose Pharmacokinetic Parameters of this compound in LGS Patients
| Parameter | Single Dose (Day 1) | Multiple Dose (Day 17) |
| Tmax (hours) | 1 - 2 | Not Reported |
| Cmax | Linear and dose-proportional increase | Linear and dose-proportional increase |
| AUC0-last | Linear and dose-proportional increase | Not Applicable |
| AUC0-inf | Linear and dose-proportional increase | Not Applicable |
| AUC0-tau | Not Applicable | Linear and dose-proportional increase |
Data from the NCT03731715 study.[11][12]
Clinical Development for Lennox-Gastaut Syndrome
This compound is currently in Phase III development for the treatment of seizures associated with LGS.[1][2][3]
Phase I Clinical Trial (NCT03731715)
Experimental Protocol:
-
Study Design: A Phase I, open-label, multicenter, single- and multiple-dose pharmacokinetic and safety study.[11][12][15]
-
Participants: 18 patients aged 6 to 52 years with a diagnosis of LGS, receiving 1 to 3 concomitant AEDs.[11][12]
-
Intervention: this compound oral suspension administered as a single dose on Day 1, followed by twice-daily dosing from Day 3. Doses were escalated.[11][12]
-
Pharmacokinetic Sampling: Plasma samples were collected for 48 hours following the single dose and for 12 hours after the morning dose on Day 17. Trough samples were also collected.[11][12][15]
-
Key Findings: this compound exhibited linear and dose-proportional pharmacokinetics after both single and multiple doses.[11][12] The treatment was generally well-tolerated, with the most common treatment-emergent adverse events being nervous system-related.[11][12]
Phase III Clinical Trial (NCT05219617)
A global, multicenter, randomized, double-blind, placebo-controlled Phase III study is underway to evaluate the efficacy and safety of this compound as an adjunctive treatment for seizures associated with LGS.[1][2][16][17][18]
Experimental Protocol:
-
Study Design: Randomized, double-blind, placebo-controlled.[16][19]
-
Participants: Approximately 252 pediatric and adult patients (ages 4-55) with a documented history of LGS.[1][2][16]
-
Primary Objective: To evaluate the efficacy of this compound in reducing the frequency of drop seizures (tonic, atonic, and tonic-clonic) compared to placebo.[16]
-
Intervention: Two different doses of this compound or placebo administered as an oral suspension twice daily, in addition to the patient's current AED regimen.[16][19]
-
Key Inclusion Criteria: Documented history of LGS with more than one seizure type (including atonic or tonic seizures), a history of an EEG consistent with LGS, and developmental delay.[16]
One report has indicated that in a previous study, patients receiving 20 mg/kg of this compound daily experienced a 41.9% reduction in drop seizures.[20]
Table 2: Summary of the Ongoing Phase III Clinical Trial (NCT05219617)
| Feature | Description |
| Official Title | A Randomized, Double-Blind, Placebo-Controlled Study to Investigate the Efficacy and Safety of this compound (YKP509) as Adjunctive Treatment for Seizures Associated With Lennox-Gastaut Syndrome in Children and Adults, With Optional Open-Label Extension |
| Condition | Lennox-Gastaut Syndrome, Seizures |
| Intervention | Drug: this compound; Other: Placebo |
| Study Type | Interventional |
| Phase | Phase 3 |
| Enrollment | Approximately 252 participants |
| Age | 4 to 55 years |
| Primary Outcome | Percent change from baseline in the frequency of drop seizures |
| Secondary Outcomes | - Percent change from baseline in total seizure frequency- Safety and tolerability |
Information sourced from ClinicalTrials.gov.[16]
Safety and Tolerability
Across clinical trials, this compound has generally been reported to be well-tolerated.[3][9][10] The most frequently reported treatment-emergent adverse events are related to the nervous system and include dizziness, headache, somnolence, and nausea.[3] In the Phase I study in LGS patients, most adverse events were mild to moderate in severity.[11][12]
Regulatory Status
-
Orphan Drug Designation: The FDA granted orphan drug designation to this compound for the treatment of Lennox-Gastaut syndrome on August 2, 2017.[4]
-
New Drug Application (NDA): An NDA for this compound for the adjunctive treatment of partial-onset seizures in patients 16 years and older was submitted to the FDA in 2008.[21] However, marketing approval was not granted.[22]
Conclusion
This compound represents a promising investigational therapy for the treatment of seizures associated with Lennox-Gastaut Syndrome, a patient population with a high unmet medical need. Its multifaceted mechanism of action, favorable pharmacokinetic profile, and encouraging early clinical data warrant its continued investigation in the ongoing Phase III clinical trial. The results of this pivotal study will be crucial in determining the future role of this compound in the management of LGS.
References
- 1. SK life science Initiates Phase 3 Clinical Trial of this compound for Lennox-Gastaut Syndrome [prnewswire.com]
- 2. sklifescienceinc.com [sklifescienceinc.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Search Orphan Drug Designations and Approvals [accessdata.fda.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. benchchem.com [benchchem.com]
- 7. This compound, a novel neuromodulator, inhibits voltage-gated sodium channels and action potential firing of rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of this compound (RWJ-333369) in healthy Japanese and Western subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, safety, and tolerability of the new antiepileptic this compound in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound treatment of adult and pediatric patients with lennox-gastaut syndrome: a phase i pharmacokinetic dose-escalation study [aesnet.org]
- 12. neurology.org [neurology.org]
- 13. This compound add‐on therapy for drug‐resistant focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. This compound in Adult & Pediatric Subjects With Lennox-Gastaut Syndrome [ctv.veeva.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. LGS DISCOVER Study | SK life science [lgsdiscoverstudy.com]
- 18. mayo.edu [mayo.edu]
- 19. clinicaltrials.eu [clinicaltrials.eu]
- 20. This compound for Lennox-Gastaut Syndrome · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 21. Johnson & Johnson Pharmaceutical Research & Development, L.L.C. Submits New Drug Application To FDA [pharmaceuticalonline.com]
- 22. This compound - Wikipedia [en.wikipedia.org]
Pharmacological Profile of Carisbamate in Animal Models of Epilepsy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carisbamate ((S)-2-O-carbamoyl-1-o-chlorophenyl-ethanol), also known as RWJ-333369 and YKP509, is a novel neuromodulator that has demonstrated a broad spectrum of anticonvulsant activity in a variety of preclinical animal models of epilepsy.[1][2] Its multifaceted mechanism of action, which includes the modulation of voltage-gated ion channels and effects on neurotransmitter systems, distinguishes it from many existing anti-seizure medications.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, presenting quantitative data from key animal models, detailed experimental protocols, and visualizations of its proposed mechanisms of action.
Quantitative Efficacy of this compound in Preclinical Seizure Models
The anticonvulsant effects of this compound have been quantified in several well-established animal models of epilepsy. The following tables summarize the key efficacy data.
Table 1: Efficacy of this compound in Chemically-Induced Seizure Models
| Animal Model | Species | Seizure Type | Administration Route | Dose (mg/kg) | Effect | Citation |
| Kainate-Induced Seizures | Rat (Sprague-Dawley) | Spontaneous Motor Seizures | Intraperitoneal (IP) | 10 | Significant reduction in seizure frequency | [5] |
| 30 | 74% reduction in relative seizure frequency; complete seizure cessation in 7 of 8 animals | [5] | ||||
| Lithium-Pilocarpine | Rat | Status Epilepticus | Intraperitoneal (IP) | 30, 60, 90, 120 | Dose-dependent reduction in SE severity and neuroprotection | [1][6] |
| Pentylenetetrazol (PTZ) | Mouse | Clonic Seizures | - | - | Potent anticonvulsant activity noted | [2][4] |
| Bicuculline-Induced Seizures | - | - | - | - | Anticonvulsant activity observed | [2] |
| Picrotoxin-Induced Seizures | - | - | - | - | Anticonvulsant activity observed | [2] |
Table 2: Efficacy of this compound in Genetically-Defined and Electrically-Induced Seizure Models
| Animal Model | Species | Seizure Type | Administration Route | Dose (mg/kg) | Effect | Citation |
| GAERS (Genetic Absence Epilepsy Rats from Strasbourg) | Rat | Absence Seizures (Spike-and-Wave Discharges) | - | 10, 30, 60 | Dose-dependent reduction in SWD; total suppression at 30 and 60 mg/kg | [1] |
| Audiogenic Seizures | Rat (Wistar AS) | Tonic-Clonic Seizures | - | 10 | Increased latency to tonic seizure by 327% | [1] |
| 20, 30 | Complete suppression of wild running and tonic seizures | [1] | ||||
| Maximal Electroshock (MES) | Mouse/Rat | Tonic-Clonic Seizures | - | - | Anticonvulsant activity noted | [2][4] |
| Amygdala Kindling | Rat | Focal and Secondarily Generalized Seizures | Intraperitoneal (IP) | 25, 40 | Delayed kindling acquisition | [7] |
Table 3: In Vitro Efficacy of this compound
| Model | Preparation | Endpoint | Concentration | Effect | Citation |
| Sustained Repetitive Firing | Cultured Hippocampal Neurons | Inhibition of SRF | 100 µM | Significant decrease in SRF | [2] |
| Spontaneous Recurrent Epileptiform Discharges (SREDs) | Cultured Hippocampal Neurons | Inhibition of SREDs | ED50: 58.75 ± 2.43 µM | Dose-dependent blockade of SREDs | [2] |
| Voltage-Gated Sodium Channels (Nav1.2) | Whole-cell patch clamp | Inhibition of sodium current | IC50: 68 µM | Concentration-, voltage-, and use-dependent inhibition | [5] |
| Voltage-Gated Sodium Channels | Rat Hippocampal Neurons | Inhibition of sodium current | IC50: 89 µM | Blockade of voltage-gated sodium channels | [5] |
| T-type Calcium Channels (Cav3.1) | HEK tsA-201 cells | Inhibition of calcium current | 100 µM | 16.8% reduction in current | [8] |
| 300 µM | 28.8% reduction in current | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for key experiments cited in this guide.
Kainate-Induced Epilepsy Model
-
Objective: To assess the efficacy of this compound on spontaneous recurrent motor seizures in a chronic model of temporal lobe epilepsy.
-
Animal Model: Adult male Sprague-Dawley rats.
-
Procedure:
-
Induction of Status Epilepticus: Repeated low-dose (5 mg/kg) intraperitoneal (IP) injections of kainic acid are administered every hour until the animals exhibit continuous convulsive status epilepticus for at least 3 hours.
-
Chronic Seizure Monitoring: Following a recovery period, animals are monitored for the development of spontaneous recurrent motor seizures.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 10% solutol-HS-15) and administered via IP injection at doses ranging from 0.3 to 30 mg/kg.
-
Data Analysis: Seizure frequency is monitored and compared between vehicle- and this compound-treated groups.[5]
-
Lithium-Pilocarpine Model of Temporal Lobe Epilepsy
-
Objective: To evaluate the neuroprotective and antiepileptogenic effects of this compound.
-
Animal Model: Adult rats.
-
Procedure:
-
Induction of Status Epilepticus: Status epilepticus is induced by the administration of lithium followed by pilocarpine.
-
Drug Administration: this compound (30, 60, 90, and 120 mg/kg) is injected at 1 and 9 hours after the onset of status epilepticus and continued twice daily for an additional 6 days.
-
Assessment:
-
Genetic Absence Epilepsy Rats from Strasbourg (GAERS) Model
-
Objective: To determine the effect of this compound on spontaneous absence seizures.
-
Animal Model: GAERS rats.
-
Procedure:
-
Electrode Implantation: Animals are surgically implanted with four cortical electrodes over the frontoparietal cortex for EEG recording.
-
Baseline Recording: The duration of spontaneous spike-and-wave discharges (SWDs), characteristic of absence seizures, is recorded prior to drug administration.
-
Drug Administration: this compound is administered at doses of 10, 30, and 60 mg/kg.
-
Data Analysis: The duration of SWDs is recorded for 20-120 minutes post-injection and compared to baseline values.[1]
-
Audiogenic Seizure Model
-
Objective: To assess the efficacy of this compound against sound-induced convulsive seizures.
-
Animal Model: Wistar Audiogenic Sensitive (AS) rats.
-
Procedure:
-
Drug Administration: this compound is administered at doses of 10, 20, and 30 mg/kg.
-
Seizure Induction: Animals are exposed to a high-intensity acoustic stimulus to induce seizures.
-
Observation: The occurrence, latency to, and duration of wild running and tonic seizures are recorded.[1]
-
Amygdala Kindling Model
-
Objective: To evaluate the effect of this compound on the development of focal and secondarily generalized seizures.
-
Animal Model: Adult male Sprague-Dawley rats.
-
Procedure:
-
Electrode Implantation: A bipolar electrode is surgically implanted into the basolateral amygdala.
-
Kindling Stimulation: A suprathreshold electrical stimulation (e.g., 200 µA for 2 seconds) is delivered daily.
-
Drug Administration: this compound (25 or 40 mg/kg) or vehicle is administered via IP injection 15 minutes prior to each kindling stimulation.
-
Seizure Scoring: The development of seizures is scored using a standardized scale (e.g., Racine scale) to assess the progression from focal to generalized seizures.[7]
-
Mechanism of Action
This compound's anticonvulsant properties are attributed to its modulation of multiple targets within the central nervous system. The primary mechanisms identified include the inhibition of voltage-gated sodium channels and T-type calcium channels, as well as an indirect effect on glutamatergic neurotransmission.
Experimental Workflow for Investigating Mechanism of Action
Caption: Workflow for elucidating this compound's mechanism of action.
Signaling Pathways Modulated by this compound
The anticonvulsant effects of this compound are mediated through its interaction with key components of neuronal excitability. The following diagram illustrates the proposed signaling pathways.
Caption: Proposed mechanism of action of this compound.
-
Inhibition of Voltage-Gated Sodium Channels (VGSCs): A primary mechanism of this compound is the inhibition of VGSCs.[3][5] It exhibits a concentration-, voltage-, and use-dependent blockade of these channels, with a preference for the inactivated state.[5] This action reduces the repetitive firing of action potentials, a key process in seizure generation and propagation.[2]
-
Modulation of T-type Calcium Channels: this compound has been shown to inhibit T-type calcium channels, specifically the Cav3.1 subtype.[8] This action likely contributes to its anti-seizure and neuroprotective properties by reducing intracellular calcium accumulation.[8]
-
Effects on Glutamatergic Neurotransmission: this compound reduces glutamatergic transmission through a presynaptic, action potential-dependent mechanism.[9] It has been shown to inhibit both AMPA and NMDA receptor-mediated excitatory postsynaptic currents.[9]
-
GABAergic Neurotransmission: Current evidence suggests that this compound does not directly affect GABAergic transmission. Studies have shown no significant change in the amplitude of evoked inhibitory postsynaptic currents (IPSCs) in the presence of this compound.[9] Another study indicated no effect on spontaneous GABAA miniature inhibitory postsynaptic currents.[10]
Conclusion
This compound demonstrates a robust and broad-spectrum anticonvulsant profile in a variety of preclinical animal models of epilepsy. Its multifaceted mechanism of action, primarily involving the inhibition of voltage-gated sodium and T-type calcium channels, leading to a reduction in neuronal hyperexcitability, provides a strong rationale for its therapeutic potential. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals in the field of epilepsy therapeutics. Further investigation into its clinical efficacy and safety is ongoing.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. The novel antiepileptic drug this compound (RWJ 333369) is effective in inhibiting spontaneous recurrent seizure discharges and blocking sustained repetitive firing in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Concerted suppressive effects of this compound, an anti-epileptic alkyl-carbamate drug, on voltage-gated Na+ and hyperpolarization-activated cation currents [frontiersin.org]
- 4. Concerted suppressive effects of this compound, an anti-epileptic alkyl-carbamate drug, on voltage-gated Na+ and hyperpolarization-activated cation currents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amygdala-kindled-rats-develop-mechanical-allodynia-that-is-attenuated-by-the-novel-neuromodulator-carisbamate- [aesnet.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound (RWJ-333369) inhibits glutamate transmission in the granule cell of the dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of the effects of the novel anticonvulsant compound this compound (RWJ-333369) on rat piriform cortical neurones in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Carisbamate's Orphan Drug Designation for Lennox-Gastaut Syndrome: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carisbamate (YKP509) is an investigational antiepileptic drug that has received orphan drug designation from the U.S. Food and Drug Administration (FDA) for the treatment of Lennox-Gastaut Syndrome (LGS), a severe and rare form of childhood-onset epilepsy.[1][2] This designation underscores the significant unmet medical need for effective LGS therapies. This technical guide provides a comprehensive overview of the clinical development of this compound for LGS, including available clinical trial data, detailed experimental protocols, and insights into its mechanism of action. The primary mechanism of this compound is believed to be the inhibition of voltage-gated sodium channels, which leads to a reduction in repetitive neuronal firing.[1][2]
Clinical Development Program
SK Life Science, Inc. is actively developing this compound for LGS. The clinical program includes a completed Phase 1 pharmacokinetic study and an ongoing pivotal Phase 3 efficacy and safety trial.
Data Presentation
Phase 1 Clinical Trial (NCT03731715) Pharmacokinetic Data
A Phase 1, open-label, dose-escalation study (NCT03731715) was conducted to assess the pharmacokinetics, safety, and tolerability of this compound in adult and pediatric patients with LGS.[3] While a full quantitative dataset is not publicly available, an abstract from the American Epilepsy Society Annual Meeting reported that this compound exhibited linear and dose-proportional pharmacokinetics after single and multiple doses in patients with LGS.[3] The study also concluded that the treatment was generally safe and well-tolerated, with the most common adverse events being related to the nervous system.[3] Population pharmacokinetic modeling suggested that adult dosing regimens are appropriate for patients 12 years of age and older, while dosing for patients aged 4 to less than 12 years should be weight-based.[3]
Table 1: Summary of Phase 1 (NCT03731715) Study Design
| Parameter | Description |
| Study Design | Open-label, multi-center, pharmacokinetic, dose-escalation study. |
| Patient Population | Adult and pediatric subjects with Lennox-Gastaut Syndrome. |
| Number of Participants | 18 patients were enrolled and included in the pharmacokinetic and safety analysis. |
| Age Cohorts | Cohort I (≥18 years, n=8), Cohort II (12 to <18 years, n=3), Cohort III (6 to <12 years, n=7). Cohort IV (2 to <6 years) was planned but withdrawn due to low enrollment. |
| Dosage Regimens | Starting doses were 200 mg/day for Cohort I, 140 mg/day for Cohort II, and 60 mg/day for Cohort III, administered as an oral suspension. Doses could be increased to a maximum pediatric equivalent of 600 mg/day. |
| Pharmacokinetic Parameters Assessed | Cmax, Tmax, AUC0-last, and AUC0-inf for single doses, and AUC at steady state (AUC0-tau) and Cmax for multiple doses. |
| Key Findings | This compound demonstrated linear, dose-proportional pharmacokinetics. The treatment was generally safe and well-tolerated. |
Source: American Epilepsy Society Annual Meeting Abstract, 2024.[3]
Phase 3 Clinical Trial (LGS DISCOVER - NCT05219617) Efficacy and Safety Data
The LGS DISCOVER study is an ongoing Phase 3, global, multicenter, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of this compound as an adjunctive treatment for seizures associated with LGS in patients aged 4 to 55 years.[1][2] As the study is currently active, efficacy and safety data are not yet available. The primary endpoint is the reduction in the number of drop seizures (tonic, atonic, and tonic-clonic) compared to placebo.[4][5]
Experimental Protocols
Phase 1 Pharmacokinetic Study (NCT03731715)
Objective: To assess the pharmacokinetics, safety, and tolerability of single and multiple doses of adjunctive this compound in adult and pediatric patients with LGS.
Methodology:
-
Patient Screening and Enrollment: Patients with a confirmed diagnosis of LGS, aged 2 years and older, and receiving 1 to 3 concomitant anti-seizure medications were enrolled into four age-defined cohorts.
-
Treatment Period: The study consisted of a 28-day baseline period followed by an 87-day treatment period.
-
Dosing:
-
A single dose of this compound oral suspension was administered on Day 1.
-
Starting on Day 3, the initial dose was administered in two divided doses daily.
-
Doses could be escalated every 7-14 days after Day 17.
-
-
Pharmacokinetic Sampling:
-
Single Dose: Blood samples were collected for 48 hours following the single dose on Day 1.
-
Multiple Doses: Blood samples were collected pre-dose and for 12 hours post-dose on Day 17 to assess steady-state pharmacokinetics. Trough pharmacokinetic samples were collected on Days 45 and 73.
-
-
Safety Assessments: Safety was monitored through the recording of treatment-emergent adverse events (TEAEs), clinical laboratory tests, vital signs, and electrocardiograms.
Phase 3 Efficacy and Safety Study (LGS DISCOVER - NCT05219617)
Objective: To evaluate the efficacy and safety of this compound as an adjunctive treatment in reducing the number of drop seizures in patients with LGS.
Methodology:
-
Patient Screening and Enrollment: Patients aged 4 to 55 years with a documented history of LGS, including evidence of more than one seizure type (one of which must be atonic or tonic), a history of a diagnostic EEG, and developmental delay, are eligible.
-
Randomization and Blinding: The study is a randomized, double-blind, placebo-controlled trial.
-
Treatment Arms: The trial is evaluating two doses of this compound against a placebo.
-
Primary Outcome Measure: The primary endpoint is the percent change in the frequency of drop seizures (tonic, atonic, and tonic-clonic) from baseline.
-
Secondary Outcome Measures: Secondary endpoints include the percentage of responders (patients with a ≥50% reduction in drop seizure frequency), the change in total seizure frequency, and assessments of safety and tolerability.
-
Open-Label Extension: An optional open-label extension is available for patients who complete the double-blind phase.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Proposed mechanism of action of this compound.
Experimental Workflow for the Phase 3 LGS DISCOVER Study
References
- 1. SK life science Initiates Phase 3 Clinical Trial of this compound for Lennox-Gastaut Syndrome [prnewswire.com]
- 2. sklifescienceinc.com [sklifescienceinc.com]
- 3. This compound treatment of adult and pediatric patients with lennox-gastaut syndrome: a phase i pharmacokinetic dose-escalation study [aesnet.org]
- 4. Investigate Efficacy and Safety of this compound as Adjunctive Treatment for Seizures Associated With LGS in Children and Adults [clinicaltrials.stanford.edu]
- 5. patlynk.com [patlynk.com]
Carisbamate in Partial-Onset Seizures: An In-depth Analysis of Early-Phase Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-phase clinical trial results for carisbamate in the treatment of partial-onset seizures. It is designed to offer researchers, scientists, and drug development professionals a detailed resource, consolidating key data, experimental methodologies, and a visual representation of the therapeutic's proposed mechanism and clinical evaluation workflow.
Core Mechanism of Action
This compound (formerly known as YKP509 and RWJ-333369) is an investigational neuromodulatory agent that has been evaluated for its anticonvulsant properties. While its precise mechanism of action is not fully elucidated, preclinical studies suggest a multi-target profile. The primary proposed mechanism involves the modulation of neuronal excitability through the inhibition of voltage-gated sodium channels (VGSCs). This compound exhibits a state-dependent blockade of these channels, preferentially binding to the inactivated state, which is a common characteristic of many anti-seizure medications. This action is believed to contribute to the reduction of repetitive neuronal firing, a hallmark of seizures.
dot
Caption: Proposed Mechanism of Action of this compound.
Early-Phase Clinical Trial Results
Multiple early-phase clinical trials have been conducted to evaluate the efficacy, safety, and tolerability of this compound as an adjunctive therapy for adults with partial-onset seizures. The following tables summarize the key quantitative data from these studies.
Table 1: Efficacy Outcomes of Randomized, Placebo-Controlled Trials
| Study Identifier | Treatment Arms (daily dose) | N (Intent-to-Treat) | Median % Reduction in Seizure Frequency | Responder Rate (≥50% reduction) |
| NCT00210522 [1] | Placebo | 107 | 6% | - |
| This compound 100 mg | 108 | - | - | |
| This compound 300 mg | 107 | 24% | - | |
| This compound 800 mg | 106 | 21% | - | |
| This compound 1600 mg | 105 | 29% | - | |
| NCT00425282 (Study 1) [2] | Placebo | 186 | - | - |
| This compound 200 mg | 187 | Not Statistically Different from Placebo | Not Statistically Different from Placebo | |
| This compound 400 mg | 192 | Statistically Significant Improvement (p < 0.01) | Statistically Significant Improvement (p < 0.01) | |
| NCT00433667 (Study 2) [2] | Placebo | 189 | - | - |
| This compound 200 mg | 188 | Not Statistically Different from Placebo | Not Statistically Different from Placebo | |
| This compound 400 mg | 185 | Not Statistically Different from Placebo | Not Statistically Different from Placebo | |
| NCT00740623 | Placebo | 180 | 21% | - |
| This compound 800 mg | 178 | 30% | - | |
| This compound 1200 mg | 182 | 36% | - |
Note: A Cochrane review of four double-blind randomized controlled trials (NCT00228969, NCT00740623, NCT00425282, NCT00433667) involving 2211 participants showed a slightly higher responder rate with this compound compared to placebo (RR 1.36).[3]
Table 2: Safety and Tolerability - Common Treatment-Emergent Adverse Events (TEAEs)
| Study Identifier | Adverse Event | Placebo (%) | This compound 200 mg/day (%) | This compound 400 mg/day (%) | This compound 800 mg/day (%) | This compound 1200 mg/day (%) | This compound 1600 mg/day (%) |
| NCT00425282 & NCT00433667 [2] | Dizziness | - | - | Incidence exceeding placebo by ≥3% | - | - | - |
| Somnolence | - | - | Incidence exceeding placebo by ≥3% | - | - | - | |
| NCT00210522 [1] | CNS Effects | 8% (discontinuation rate) | 5% (discontinuation rate) | - | 12% (discontinuation rate) | - | 19% (discontinuation rate) |
Note: A meta-analysis of four trials indicated that more participants in the this compound group developed dizziness (RR 2.06) and somnolence (RR 1.82) compared to placebo.[4]
Experimental Protocols
The early-phase trials for this compound in partial-onset seizures followed similar designs. Below is a generalized summary of the experimental protocols.
dot
Caption: Generalized Clinical Trial Workflow for this compound.
1. Study Design: The majority of these studies were randomized, double-blind, placebo-controlled, parallel-group, multicenter trials.[1][2][5]
2. Patient Population:
-
Inclusion Criteria: Typically, adult patients (≥16 or 18 years of age) with a diagnosis of partial-onset seizures for at least one year, who were not adequately controlled by one to three concomitant antiepileptic drugs (AEDs).[2][5] Patients were required to have a minimum number of seizures during the baseline period (e.g., at least 6 partial-onset seizures during a 56-day baseline).[5]
-
Exclusion Criteria: Common exclusion criteria included a history of status epilepticus within the preceding 6 months, a diagnosis of a generalized epileptic syndrome, or the presence of a progressive neurologic disorder.[5]
3. Study Phases:
-
Screening and Baseline Phase: A prospective baseline period of approximately 8 weeks was used to establish the patient's baseline seizure frequency while they maintained a stable regimen of their existing AEDs.[1][2][5]
-
Double-Blind Treatment Phase: Following the baseline phase, eligible patients were randomized to receive either placebo or a specific dose of this compound (e.g., 200 mg/day, 400 mg/day, 800 mg/day, or 1200 mg/day) administered in two divided doses.[2][5] This phase typically lasted for 12 to 14 weeks and sometimes included a titration period.[1][5]
-
Post-Treatment/Follow-up Phase: After the double-blind phase, patients often entered a follow-up period.
-
Open-Label Extension: In some cases, patients who completed the double-blind phase were eligible to enroll in an open-label extension study to receive long-term treatment with this compound.[6]
4. Efficacy and Safety Assessments:
-
Primary Efficacy Endpoints: The primary measures of efficacy were typically the percent reduction in seizure frequency from baseline and the responder rate, defined as the proportion of patients with a 50% or greater reduction in partial-onset seizure frequency.[2]
-
Safety Assessments: Safety and tolerability were monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).[5]
Conclusion
The early-phase clinical trials of this compound for partial-onset seizures demonstrated some evidence of efficacy, particularly at higher doses, though the results were not consistently statistically significant across all studies.[2] The safety profile was generally considered acceptable, with dizziness and somnolence being the most commonly reported treatment-emergent adverse events.[2][4] These findings have contributed to the ongoing investigation of this compound in other epilepsy syndromes, such as Lennox-Gastaut Syndrome.[7][8] This compilation of data and methodologies serves as a valuable reference for professionals in the field of epilepsy research and antiepileptic drug development.
References
- 1. Randomized, controlled, dose-ranging trial of this compound for partial-onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as adjunctive treatment of partial onset seizures in adults in two randomized, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. This compound add-on therapy for drug-resistant focal epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. This compound-AS-ADJUNCTIVE-TREATMENT-OF-PARTIAL-ONSET-SEIZURES-IN-ADULTS--RESULTS-AT-18-MONTHS-FROM-AN-ONGOING-OPEN-LABEL-EXTENSION-OF-A-DOUBLE-BLIND--RANDOMIZED--DOSE-RANGING-STUDY [aesnet.org]
- 7. SK life science Initiates Phase 3 Clinical Trial of this compound for Lennox-Gastaut Syndrome [prnewswire.com]
- 8. LGS DISCOVER Study | SK life science [lgsdiscoverstudy.com]
Carisbamate: A Deep Dive Beyond Sodium Channel Blockade
An In-depth Technical Guide on the Molecular Targets of Carisbamate for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound ((S)-2-O-carbamoyl-1-(2-chlorophenyl)ethanol), an investigational antiepileptic drug, has demonstrated a broad spectrum of activity in preclinical seizure models. While its mechanism of action has been partly attributed to the modulation of voltage-gated sodium channels, a growing body of evidence indicates that its therapeutic potential may stem from a more complex pharmacological profile involving multiple molecular targets. This technical guide provides a comprehensive overview of the molecular targets of this compound beyond sodium channels, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to facilitate further research and drug development efforts.
Quantitative Data Summary
The following table summarizes the quantitative data available for this compound's interaction with its identified molecular targets. This allows for a direct comparison of its potency and efficacy across different channels and neuronal processes.
| Target/Process | Parameter | Value | Cell Type / Model | Source |
| Voltage-Gated Sodium Channels (for reference) | ||||
| Transient Na+ Current (INa(T)) | IC50 | 56.4 µM | GH3 cells | [1] |
| Late Na+ Current (INa(L)) | IC50 | 11.4 µM | GH3 cells | [1] |
| Rat Nav1.2 Channels | IC50 | 68 µM | Rat Brain | [2] |
| Voltage-Gated Sodium Channels | IC50 | 89 µM | Cultured Rat Hippocampal Neurons | [2] |
| Hyperpolarization-Activated Cation Current (Ih) | Inhibition | Markedly decreased whole-cell Ih conductance | GH3 cells | [3] |
| Spontaneous Recurrent Epileptiform Discharges (SREDs) | ED50 | 58.75 ± 2.43 µM | Cultured Hippocampal Neurons | [4] |
| Sustained Repetitive Firing (SRF) | Inhibition | 46% at 30 µM, 87% at 100 µM | Cultured Rat Hippocampal Neurons | [2] |
| T-type Calcium Channels (Cav3.1) | Inhibition | Remaining current: 83.2 ± 1.9% at 100 µM, 71.2 ± 4.2% at 300 µM | Transfected Cells | [5] |
Molecular Targets and Mechanisms of Action
Beyond its well-documented effects on sodium channels, this compound modulates several other key components of neuronal excitability.
Hyperpolarization-Activated Cation Channels (HCN Channels)
This compound has been shown to effectively suppress the hyperpolarization-activated cation current (Ih) in electrically excitable cells.[1][3][6] This current, mediated by HCN channels, is a critical determinant of repetitive electrical activity in various neurons.[3][6] By inhibiting Ih, this compound can modulate cellular excitability, which likely contributes to its anticonvulsant properties.
Signaling Pathway: HCN Channel Modulation by this compound
References
- 1. This compound (RWJ-333369) inhibits glutamate transmission in the granule cell of the dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel antiepileptic drug this compound (RWJ 333369) is effective in inhibiting spontaneous recurrent seizure discharges and blocking sustained repetitive firing in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound add‐on therapy for drug‐resistant focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Blockade of T-type Voltage-Gated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
Methodological & Application
Carisbamate's Electrophysiological Profile in Cultured Hippocampal Neurons: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carisbamate (S-2-O-carbamoyl-1-o-chlorophenyl-ethanol) is a novel neuromodulatory agent with demonstrated anticonvulsant and neuroprotective properties. Understanding its mechanism of action at the cellular level is crucial for its therapeutic application. This document provides a detailed overview of the electrophysiological effects of this compound on cultured hippocampal neurons, with a focus on its interaction with voltage-gated ion channels. The provided protocols are intended to guide researchers in replicating and expanding upon these findings using the whole-cell patch-clamp technique.
Mechanism of Action
This compound's primary mechanism of action is the modulation of neuronal excitability through the inhibition of voltage-gated sodium channels (VGSCs).[1] It exhibits a concentration-, voltage-, and use-dependent block on these channels, which contributes to its ability to suppress repetitive action potential firing.[1][2] Additionally, studies have revealed that this compound can also modulate other ion channels, including T-type voltage-gated calcium channels and hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, suggesting a multi-target profile that may contribute to its broad-spectrum activity.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from patch-clamp studies of this compound in neuronal preparations.
Table 1: this compound Inhibition of Voltage-Gated Sodium Channels (VGSCs)
| Parameter | Value | Cell Type | Channel Subtype | Holding Potential | Reference |
| IC₅₀ | 89 µM | Cultured Rat Hippocampal Neurons | Endogenous Naᵥ | -67 mV | [1][2] |
| IC₅₀ | 68 µM | Rat | Naᵥ1.2 | -67 mV | [1][2] |
| IC₅₀ (Transient Na⁺ Current) | 56.4 µM | GH₃ Cells | Endogenous Naᵥ | - | [4] |
| IC₅₀ (Late Na⁺ Current) | 11.4 µM | GH₃ Cells | Endogenous Naᵥ | - | [4] |
| Inhibition of Repetitive Firing | 46% at 30 µM | Cultured Rat Hippocampal Neurons | Endogenous Naᵥ | - | [1][2] |
| Inhibition of Repetitive Firing | 87% at 100 µM | Cultured Rat Hippocampal Neurons | Endogenous Naᵥ | - | [1][2] |
Table 2: this compound Modulation of Other Ion Channels
| Channel Type | Effect | Parameter | Value | Cell Type | Reference |
| T-type Ca²⁺ Channel (Caᵥ3.1) | Inhibition | Current Reduction | 16.8% at 100 µM | tsA-201 HEK (expressing Caᵥ3.1) | [3] |
| T-type Ca²⁺ Channel (Caᵥ3.1) | Inhibition | Current Reduction | 28.8% at 300 µM | tsA-201 HEK (expressing Caᵥ3.1) | [3] |
| HCN Channel | Inhibition | IC₅₀ | 38 µM | GH₃ Cells | [5][4] |
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on cultured hippocampal neurons using the whole-cell patch-clamp technique.
Culturing Hippocampal Neurons
-
Cell Source: Primary hippocampal neurons from embryonic day 18 (E18) rat pups.
-
Plating: Dissociate hippocampal tissue and plate neurons on poly-D-lysine-coated glass coverslips at a suitable density.
-
Culture Medium: Maintain cultures in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.
-
Incubation: Incubate at 37°C in a humidified atmosphere of 5% CO₂.
-
Recording Time: Neurons are typically suitable for patch-clamp recording between 7 and 14 days in vitro (DIV).
Whole-Cell Patch-Clamp Recording
This protocol is a general guideline and may require optimization based on specific experimental goals.
Solutions:
-
External (Extracellular) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.
-
Internal (Pipette) Solution (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~300 mOsm.
Procedure:
-
Place a coverslip with cultured hippocampal neurons in the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with external solution at a rate of 1-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Fill the pipette with internal solution and mount it on the micromanipulator.
-
Apply positive pressure to the pipette and approach a target neuron.
-
Once the pipette tip touches the cell membrane, release the positive pressure to form a Giga-ohm seal.
-
Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.
-
Switch to voltage-clamp or current-clamp mode depending on the experimental paradigm.
This compound Application
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution immediately before use.
-
Apply this compound to the recording chamber via the perfusion system. Ensure complete exchange of the bath solution.
-
The final concentration of the solvent should be kept low (typically <0.1%) to avoid non-specific effects.
Mandatory Visualizations
Caption: Experimental workflow for patch-clamp recording of this compound effects.
Caption: Proposed signaling pathway for this compound's neuro-modulatory effects.
Specific Protocols for Channel Characterization
Protocol for Voltage-Gated Sodium Currents
-
Mode: Voltage-clamp.
-
Holding Potential: -80 mV.
-
Test Pulse: Depolarize to 0 mV for 20-50 ms to elicit sodium currents.
-
Data Acquisition: Record the peak inward current before and after this compound application.
-
IC₅₀ Determination: Use a range of this compound concentrations and fit the concentration-response data to a Hill equation.
-
Use-Dependence: Apply a train of depolarizing pulses (e.g., 20 Hz) to assess the use-dependent block by this compound.
Protocol for T-type Calcium Currents
-
Mode: Voltage-clamp.
-
External Solution: Modify the external solution to isolate calcium currents by blocking sodium and potassium channels (e.g., replace NaCl with NMDG-Cl, add TEA-Cl and 4-AP). Use a higher concentration of CaCl₂ (e.g., 5-10 mM).
-
Holding Potential: -100 mV to ensure T-type channels are available for activation.
-
Test Pulse: Depolarize to various potentials (e.g., -60 mV to 0 mV) to construct a current-voltage (I-V) relationship.
-
Data Acquisition: Measure the peak inward current at each test potential before and after this compound application.
Protocol for HCN Currents (Iₕ)
-
Mode: Voltage-clamp.
-
Holding Potential: -60 mV.
-
Test Pulse: Apply hyperpolarizing voltage steps (e.g., from -70 mV to -140 mV in 10 mV increments) for 1-2 seconds to elicit the slowly activating inward Iₕ current.
-
Data Acquisition: Measure the steady-state current at the end of the hyperpolarizing pulse before and after this compound application.
Conclusion
This compound is a promising neuromodulatory agent with a multi-target mechanism of action centered on the inhibition of key voltage-gated ion channels. The provided protocols offer a framework for researchers to further elucidate the electrophysiological effects of this compound and similar compounds in cultured hippocampal neurons, thereby contributing to a deeper understanding of their therapeutic potential.
References
- 1. This compound, a novel neuromodulator, inhibits voltage-gated sodium channels and action potential firing of rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Blockade of T-type Voltage-Gated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Concerted suppressive effects of this compound, an anti-epileptic alkyl-carbamate drug, on voltage-gated Na+ and hyperpolarization-activated cation currents [frontiersin.org]
- 5. Concerted suppressive effects of this compound, an anti-epileptic alkyl-carbamate drug, on voltage-gated Na+ and hyperpolarization-activated cation currents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Electrophysiology Studies of Carisbamate in the GAERS Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carisbamate (RWJ-333369) is an investigational antiepileptic drug that has demonstrated a broad spectrum of activity in various preclinical seizure models.[1] Of particular interest is its efficacy in models of generalized epilepsy, such as the Genetic Absence Epilepsy Rat from Strasbourg (GAERS) model. The GAERS model is a well-established inbred strain of Wistar rats that spontaneously exhibit absence-like seizures characterized by spike-and-wave discharges (SWDs) on electroencephalogram (EEG) recordings, closely mimicking human absence epilepsy.[2] This document provides detailed application notes and protocols for conducting in vivo electrophysiology studies to evaluate the efficacy of this compound in the GAERS model, based on published research.
The primary mechanism of action for this compound is believed to be the inhibition of voltage-gated sodium channels, which contributes to the suppression of aberrant neuronal firing associated with seizures.[3] Specifically, studies have shown that this compound can inhibit the Nav1.2 sodium channel subtype in a concentration-, voltage-, and use-dependent manner.[1] This inhibition of repetitive neuronal firing is a key factor in its anticonvulsant properties.[3]
Data Presentation
The following table summarizes the quantitative data on the effects of this compound on the mean duration of spike-and-wave discharges (SWDs) in the GAERS model.
| This compound Dose (mg/kg) | Time Post-Injection (minutes) | Mean Duration of SWDs (% of Control) | Notes |
| 10 | 20-40 | ~50% | Dose-dependent reduction in SWD expression.[2] |
| 30 | 20-40 | ~10% | SWDs almost completely disappeared.[2] |
| 30 | 40-100 | Return to control levels | Effect of 30 mg/kg dose was reversible within 100 minutes.[2] |
| 60 | 20-120 | 0% | SWDs were totally suppressed for the entire 120-minute recording period.[2] |
Experimental Protocols
This section details the methodology for in vivo electrophysiological recording in GAERS rats to assess the effects of this compound.
Animal Model
-
Species: Genetic Absence Epilepsy Rat from Strasbourg (GAERS)
-
Housing: Animals should be housed under controlled environmental conditions (e.g., 12-hour light/dark cycle, 22±2°C) with ad libitum access to food and water.
Surgical Implantation of Electrodes
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane or a combination of ketamine/xylazine).
-
Stereotaxic Surgery: Place the anesthetized rat in a stereotaxic frame.
-
Electrode Placement: Implant four cortical electrodes over the frontoparietal cortex. A common coordinate set for the frontal cortex is AP +2 mm and ML ±3 mm from bregma, and for the parietal cortex is AP -7 mm and ML ±3 mm from bregma. A reference electrode can be placed over the cerebellum.
-
Fixation: Secure the electrodes to the skull using dental cement.
-
Post-operative Care: Provide appropriate post-operative analgesia and allow for a recovery period of at least one week before starting the experiments.
Drug Administration
-
Compound: this compound (RWJ-333369)
-
Vehicle: Prepare the appropriate vehicle for dissolving this compound.
-
Route of Administration: Intraperitoneal (i.p.) injection is a commonly used route.
-
Dosing: Prepare solutions to administer doses of 10, 30, and 60 mg/kg.[2] A control group receiving only the vehicle should be included.
In Vivo Electrophysiology Recording
-
Habituation: Habituate the animals to the recording chamber and setup to minimize stress-induced artifacts.
-
Baseline Recording: Record a stable baseline of spontaneous SWD activity for at least 20-40 minutes before drug administration.
-
Post-injection Recording: Following the administration of this compound or vehicle, continuously record the EEG for at least 120 minutes.[2]
-
Data Acquisition: Use a suitable data acquisition system to record and digitize the EEG signals.
Data Analysis
-
Spike-and-Wave Discharge (SWD) Analysis:
-
Visually inspect the EEG recordings to identify and mark the beginning and end of each SWD.
-
Quantify the total duration of SWDs for specific time bins (e.g., 20-minute intervals) both before and after drug injection.
-
Calculate the mean duration of SWDs and express it as a percentage of the pre-injection baseline for each animal and treatment group.
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with the vehicle control group.
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo electrophysiology studies of this compound in GAERS rats.
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of action of this compound via inhibition of voltage-gated sodium channels.
References
- 1. This compound, a novel neuromodulator, inhibits voltage-gated sodium channels and action potential firing of rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound prevents the development and expression of spontaneous recurrent epileptiform discharges and is neuroprotective in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sklifescienceinc.com [sklifescienceinc.com]
Application Notes and Protocols: Efficacy Testing of Carisbamate in a Kainate-Induced Epilepsy Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The development of novel antiepileptic drugs (AEDs) requires robust and reliable preclinical models that mimic the pathophysiology of human epilepsy. The kainate-induced epilepsy model is a widely used and well-characterized model of temporal lobe epilepsy (TLE), the most common form of focal epilepsy in adults. Administration of kainic acid, a potent agonist of kainate receptors, induces status epilepticus (SE), which is followed by a latent period and the subsequent development of spontaneous recurrent seizures (SRS). This model recapitulates key features of human TLE, including seizure semiology, electroencephalographic (EEG) patterns, and hippocampal sclerosis.
Carisbamate (S-2-O-carbamoyl-1-(o-chlorophenyl)-ethanol) is a novel neuromodulatory agent with a broad spectrum of anticonvulsant activity demonstrated in various preclinical models of epilepsy.[1] While its precise mechanism of action is not fully elucidated, it is believed to modulate voltage-gated sodium channels and may also affect GABAergic neurotransmission.[2][3] Preclinical studies have shown that this compound is effective in reducing seizure frequency in the kainate-induced epilepsy model.[4][5]
These application notes provide detailed protocols for utilizing the kainate-induced epilepsy model to assess the efficacy of this compound. The protocols cover the induction of status epilepticus, behavioral seizure scoring, and a representative this compound treatment regimen. Additionally, quantitative data from a key preclinical study are summarized, and a diagram of the kainate receptor signaling pathway is provided to offer a comprehensive resource for researchers in the field of epilepsy drug discovery.
Signaling Pathways
The epileptogenic effects of kainic acid are primarily mediated through the over-activation of ionotropic glutamate receptors, specifically kainate and AMPA receptors. This leads to excessive neuronal depolarization, excitotoxicity, and an imbalance between excitatory and inhibitory neurotransmission, culminating in seizure activity.[6][7] The following diagram illustrates a simplified overview of the signaling pathway involved.
References
- 1. This compound acutely suppresses spasms in a rat model of symptomatic infantile spasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel antiepileptic drug this compound (RWJ 333369) is effective in inhibiting spontaneous recurrent seizure discharges and blocking sustained repetitive firing in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of early and late kainic acid-induced status epilepticus with the noncompetitive AMPA receptor antagonist GYKI 52466 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new potential AED, this compound, substantially reduces spontaneous motor seizures in rats with kainate-induced epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. staff.washington.edu [staff.washington.edu]
- 6. Kainate and AMPA receptors in epilepsy: Cell biology, signalling pathways and possible crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.aston.ac.uk [publications.aston.ac.uk]
Synthesis and Purification of Carisbamate for Research Applications
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carisbamate, with the chemical name (S)-2-(2-chlorophenyl)-2-hydroxyethyl carbamate, is a neuromodulatory agent that has been investigated for its potential as an anticonvulsant.[1] Its mechanism of action is believed to involve the modulation of voltage-gated sodium channels, which play a crucial role in neuronal excitability.[2] This document provides a detailed protocol for the synthesis and purification of this compound for research purposes, along with methods for its characterization.
Synthesis of (S)-Carisbamate
The synthesis of (S)-Carisbamate can be achieved through a multi-step process starting from (S)-(2-chlorophenyl)oxirane. The overall synthetic scheme involves the protection of the epoxide, reduction to the corresponding diol, and subsequent carbamoylation.
Materials and Reagents
| Reagent | Supplier | Purity |
| (S)-(2-chlorophenyl)oxirane | Commercial vendors | >98% |
| 2-Methoxypropene | Commercial vendors | >98% |
| Phosphorous oxychloride | Commercial vendors | >99% |
| Methanol | Commercial vendors | Anhydrous |
| Lithium borohydride | Commercial vendors | 2.0 M in THF |
| Toluene | Commercial vendors | Anhydrous |
| Acetone | Commercial vendors | ACS grade |
| Ammonium hydroxide | Commercial vendors | 25% (w/v) |
| Sulfuric acid | Commercial vendors | 98% |
| Dichloromethane (DCM) | Commercial vendors | Anhydrous |
| Ethyl acetate (EtOAc) | Commercial vendors | HPLC grade |
| Hexane | Commercial vendors | HPLC grade |
| Sodium sulfate (anhydrous) | Commercial vendors | ACS grade |
| Silica gel | Commercial vendors | 60 Å, 230-400 mesh |
Synthetic Protocol
The synthesis is adapted from a patented procedure for preparing (S)-Carisbamate.[3] The following is a representative protocol.
Step 1: Protection of (S)-(2-chlorophenyl)oxirane
-
To a solution of (S)-(2-chlorophenyl)oxirane in a suitable solvent, add 2-methoxypropene.
-
Catalyze the reaction with a catalytic amount of phosphorous oxychloride at a controlled temperature (e.g., 5-30°C).
-
Monitor the reaction by Thin Layer Chromatography (TLC) until completion.
-
Work up the reaction by adding water and an organic solvent like toluene. The organic layer is then separated and concentrated to yield the protected intermediate.
Step 2: Reduction to (S)-1-(2-chlorophenyl)ethane-1,2-diol
-
Dissolve the protected intermediate from Step 1 in an appropriate solvent such as methanol.
-
Add a solution of lithium borohydride in THF dropwise at a low temperature (e.g., 0-5°C).
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Quench the reaction carefully with acetone and then add a sodium hydroxide solution.
-
Extract the product with an organic solvent and concentrate to obtain the crude diol.
Step 3: Carbamoylation to form (S)-Carisbamate
-
The crude diol from Step 2 is reacted with a carbonyl compound (e.g., a chloroformate or an activated carbonyl derivative) in a suitable solvent.[3]
-
The resulting intermediate is then treated with ammonium hydroxide to form the carbamate.
-
An acidic workup using an acid like sulfuric acid is performed to yield the final product, (S)-Carisbamate. A reported yield for this final deprotection and crystallization step is approximately 91.6%.[4]
Purification of (S)-Carisbamate
Purification of the crude this compound is crucial to obtain a high-purity compound for research. A combination of column chromatography and recrystallization is recommended.
Column Chromatography
Column chromatography is an effective method for removing impurities from the crude product.
Protocol:
-
Column Preparation: A glass column is slurry-packed with silica gel in a non-polar solvent such as hexane.
-
Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorbed onto a small amount of silica gel. The dried silica with the adsorbed product is then carefully loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of ethyl acetate in hexane. The polarity of the solvent system is gradually increased to facilitate the separation of this compound from less polar and more polar impurities. A typical gradient might start from 100% hexane and gradually increase to 100% ethyl acetate.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product. Fractions with similar purity are combined.
-
Solvent Removal: The solvent from the combined pure fractions is removed under reduced pressure using a rotary evaporator to yield the purified this compound.
Table 1: Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Elution Gradient | Start: 100% Hexane -> End: 100% Ethyl Acetate |
| Detection | TLC with UV visualization (254 nm) |
Recrystallization
Recrystallization is employed to obtain highly pure crystalline this compound.
Protocol:
-
Solvent Selection: A suitable solvent system is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of methanol and water is a good starting point.
-
Dissolution: Dissolve the purified this compound from column chromatography in a minimal amount of hot methanol (near boiling point).
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. A controlled cooling gradient is recommended to obtain well-defined crystals.[3] Further cooling in an ice bath or refrigerator can enhance crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent (e.g., a cold methanol/water mixture) to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Table 2: Recrystallization Parameters
| Parameter | Value |
| Solvent System | Methanol/Water |
| Dissolution Temperature | Near boiling point of methanol |
| Crystallization Temperature | Slow cooling to room temperature, then 0-4 °C |
| Crystal Collection | Vacuum Filtration |
Characterization of (S)-Carisbamate
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₉H₁₀ClNO₃ |
| Molecular Weight | 215.63 g/mol |
| Exact Mass | 215.0349209 Da[1] |
| Appearance | White to off-white solid |
Spectroscopic Data (Expected)
While a comprehensive public spectral database for this compound is limited, the following are expected characteristic peaks based on its structure and data from similar compounds.
¹H NMR (400 MHz, CDCl₃):
-
δ 7.2-7.5 (m, 4H): Aromatic protons of the chlorophenyl group.
-
δ 5.0-5.2 (m, 1H): Methine proton (-CH(OH)-).
-
δ 4.8 (br s, 2H): Amide protons (-NH₂).
-
δ 4.2-4.4 (m, 2H): Methylene protons (-CH₂-O-).
-
δ 3.5 (br s, 1H): Hydroxyl proton (-OH).
¹³C NMR (100 MHz, CDCl₃):
-
δ 157-159: Carbonyl carbon of the carbamate group.
-
δ 125-140: Aromatic carbons of the chlorophenyl group.
-
δ 70-75: Methine carbon (-CH(OH)-).
-
δ 65-70: Methylene carbon (-CH₂-O-).
Mass Spectrometry (ESI-MS):
-
m/z: 216.0 [M+H]⁺, 238.0 [M+Na]⁺
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis and purification of (S)-Carisbamate.
Mechanism of Action: Modulation of Neuronal Excitability
This compound is known to modulate neuronal excitability primarily by interacting with voltage-gated ion channels.[2]
Caption: this compound's modulation of neuronal ion channels.
References
- 1. This compound | C9H10ClNO3 | CID 6918474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Concerted suppressive effects of this compound, an anti-epileptic alkyl-carbamate drug, on voltage-gated Na+ and hyperpolarization-activated cation currents [frontiersin.org]
- 3. EP2215040B1 - Process for preparing (s) 2-(2-chlorophenyl)-2-hydroxy-ethyl carbamate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Administration of Carisbamate Oral Suspension in Pediatric Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carisbamate (also known as YKP509) is an investigational antiepileptic drug being evaluated for the treatment of various seizure disorders, including severe pediatric epilepsy syndromes like Lennox-Gastaut Syndrome (LGS).[1][2] An oral suspension formulation is currently in clinical development, making it crucial for preclinical researchers to have access to detailed protocols for its administration in relevant pediatric animal models.[3][4] These application notes provide comprehensive methodologies for the preparation and oral administration of this compound suspension in juvenile rodent models, along with key pharmacokinetic and toxicological data to guide study design.
The primary mechanism of action for this compound is not yet fully elucidated, but it is thought to exert its anticonvulsant effects through the modulation of voltage-gated sodium channels, thereby reducing repetitive neuronal firing.[1][2] Preclinical studies have demonstrated its broad-spectrum anticonvulsant activity in various animal models of epilepsy.[1][5]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving the oral administration of this compound in animal models. This information is essential for dose selection and study design in pediatric animal research.
Table 1: Pharmacokinetic Parameters of this compound in Rodents Following Oral Gavage
| Species | Dose (mg/kg/day) | Cmax (µg/mL) | AUC (µg·hr/mL) | Study Duration | Notes |
| Mouse | 30 | ~60 | ~440 | 3 months | No Observed Adverse Effect Level (NOAEL)[6] |
| Rat | 60 | Not Reported | Not Reported | 28 days | No Observed Adverse Effect Level (NOAEL)[6] |
Table 2: Key Findings from a Juvenile Rat Toxicity Study of Orally Administered this compound
| Parameter | Details |
| Dosing Regimen | Oral gavage from postnatal day 7 to 70[6] |
| Doses Administered | Up to 120 mg/kg/day in males and 80 mg/kg/day in females[6] |
| Adverse Effects Observed | - Mortality[6]- Delayed sexual maturation[6]- Neurological impairment (decreased grip strength)[6]- Neurobehavioral deficits (learning and memory)[6]- Decreased sperm count[6]- Decreased brain weight[6]- Ocular histopathology[6] |
| No Observed Adverse Effect Level (NOAEL) | A definitive NOAEL for postnatal development was not established in this specific juvenile study.[6] However, a 28-day study in rats identified a NOAEL of 60 mg/kg.[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Oral Suspension
This protocol describes the preparation of a this compound oral suspension for administration to pediatric animal models. The vehicle mentioned is based on common practices in preclinical studies.[7]
Materials:
-
This compound powder (active pharmaceutical ingredient)
-
0.5% Methylcellulose solution
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Spatula
-
Graduated cylinder
-
Storage container (amber glass bottle recommended)
Procedure:
-
Calculate the required amount of this compound and vehicle: Determine the desired final concentration of the suspension (e.g., 10 mg/mL) and the total volume needed for the study.
-
Weigh the this compound powder: Accurately weigh the calculated amount of this compound powder using a calibrated scale.
-
Prepare the vehicle: If not already prepared, create a 0.5% methylcellulose solution by slowly adding methylcellulose to water while stirring continuously.
-
Suspend the this compound: Gradually add the weighed this compound powder to the 0.5% methylcellulose solution while continuously stirring with a magnetic stirrer.
-
Ensure homogeneity: Continue stirring for at least 30 minutes to ensure a uniform suspension. Visually inspect for any clumps or undissolved powder.
-
Storage: Store the suspension in a clearly labeled, airtight, light-resistant container at the recommended temperature (typically 2-8°C). Shake well before each use.
Protocol 2: Oral Gavage Administration of this compound Suspension to Neonatal and Juvenile Rodents
This protocol provides a detailed procedure for the safe and effective oral administration of this compound suspension to neonatal and juvenile rats and mice using oral gavage. This technique is based on established best practices.
Materials:
-
Prepared this compound oral suspension
-
Appropriately sized oral gavage needles (stainless steel with a ball tip)
-
Syringes (1 mL or smaller)
-
Animal scale
-
70% Ethanol for disinfection
Procedure:
-
Animal Preparation:
-
Weigh each animal accurately to determine the correct dose volume.
-
Gently restrain the animal. For neonatal pups, this can be done by holding them securely between the thumb and forefinger. For juvenile animals, a scruff-of-the-neck hold is effective.
-
-
Gavage Needle Selection and Measurement:
-
Select a gavage needle of the appropriate size for the animal's age and weight.
-
Measure the correct insertion depth by holding the needle alongside the animal, with the tip at the corner of the mouth and the end of the needle at the last rib. Mark the needle at the level of the animal's nose to prevent over-insertion.
-
-
Dose Preparation:
-
Shake the this compound suspension vigorously to ensure homogeneity.
-
Draw the calculated dose volume into the syringe.
-
-
Administration:
-
With the animal securely restrained and its head and neck in a straight line, gently insert the gavage needle into the mouth, to one side of the incisors.
-
Advance the needle slowly and smoothly along the roof of the mouth and down the esophagus. The animal should swallow as the tube is passed. Do not force the needle. If resistance is met, withdraw and reposition.
-
Once the needle is inserted to the predetermined depth, slowly depress the syringe plunger to deliver the suspension.
-
After administration, gently withdraw the needle in a single, smooth motion.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or fluid coming from the nose or mouth.
-
Continue to monitor the animals according to the study protocol.
-
Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for its administration in pediatric animal models.
Caption: Proposed mechanism of action of this compound.
Caption: Experimental workflow for this compound administration.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. SK life science Initiates Phase 3 Clinical Trial of this compound for Lennox-Gastaut Syndrome [prnewswire.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. This compound acutely suppresses spasms in a rat model of symptomatic infantile spasms - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carisbamate (S)-2-O-carbamoyl-1-o-chlorophenyl-ethanol, is an investigational antiepileptic drug that has shown a broad spectrum of activity in various seizure models.[1] Its mechanism of action is believed to involve the modulation of voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in neurons.[2] The Nav1.2 channel, encoded by the SCN2A gene, is predominantly expressed in excitatory neurons within the central nervous system and plays a key role in neuronal excitability.[3][4] Mutations in the SCN2A gene have been linked to a range of epileptic encephalopathies.[4][5]
These application notes provide a detailed overview and experimental protocols for characterizing the effects of this compound on Nav1.2 channels using the whole-cell patch clamp technique. This information is intended to guide researchers in the electrophysiological evaluation of this compound and similar compounds targeting voltage-gated sodium channels.
Data Presentation
The following tables summarize the available quantitative data on the inhibitory effects of this compound on voltage-gated sodium channels.
| Parameter | Cell Type | Channel | Value | Reference |
| IC50 | Rat Hippocampal Neurons | Endogenous VGSCs | 89 µM (at -67 mV) | [1] |
| IC50 | CHL1610 Cells | Rat Nav1.2 | 68 µM (at -67 mV) | [1][2] |
| IC50 (Transient Current) | GH3 Cells | Endogenous VGSCs | 56.4 µM | [6][7] |
| IC50 (Late Current) | GH3 Cells | Endogenous VGSCs | 11.4 µM | [6][7] |
| Effect | Observation | Reference |
| Concentration-Dependence | Inhibition of Nav1.2 current increases with higher concentrations of this compound. | [1] |
| Voltage-Dependence | The inhibitory effect of this compound on Nav1.2 channels is dependent on the membrane potential. | [1] |
| Use-Dependence | Inhibition of Nav1.2 channels by this compound is enhanced with repetitive channel activation. | [1][2] |
Experimental Protocols
The following are detailed protocols for whole-cell patch clamp recording to assess the effect of this compound on Nav1.2 channels. These protocols are based on standard electrophysiological techniques and findings from published research.
Cell Culture and Transfection
For these experiments, a stable cell line expressing the human SCN2A gene encoding the Nav1.2 channel, such as human embryonic kidney (HEK293) cells, is recommended.
-
Cell Maintenance : Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Transfection (if not using a stable cell line) : Transiently transfect cells with a plasmid containing the full-length human SCN2A cDNA using a suitable transfection reagent. Co-transfection with a plasmid encoding for Green Fluorescent Protein (GFP) can aid in the identification of transfected cells.
-
Plating for Recording : Two to three days before recording, plate the cells onto glass coverslips at a low density to allow for the isolation of individual cells for patching.
Whole-Cell Patch Clamp Recording
Solutions and Reagents
-
External Solution (in mM) : 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.
-
Internal Solution (in mM) : 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.
-
This compound Stock Solution : Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the recording solution should not exceed 0.1%.
Procedure
-
Place a coverslip with the cells in the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the recording chamber with the external solution at a rate of 1-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a selected cell with the patch pipette while applying slight positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply a brief pulse of negative pressure to rupture the cell membrane and establish the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting the recording protocols.
Voltage Clamp Protocols
1. Tonic Block Assessment
-
Objective : To determine the concentration-dependent inhibition of Nav1.2 channels by this compound.
-
Protocol :
-
Hold the cell at a membrane potential of -100 mV.
-
Apply a depolarizing step to 0 mV for 50 ms to elicit the peak sodium current.
-
Repeat this step every 10 seconds to monitor the current amplitude.
-
After obtaining a stable baseline current, perfuse the chamber with increasing concentrations of this compound.
-
Measure the steady-state block at each concentration.
-
Construct a concentration-response curve and calculate the IC50 value.
-
2. Voltage-Dependence of Inactivation
-
Objective : To assess if this compound alters the voltage at which Nav1.2 channels enter the inactivated state.
-
Protocol :
-
Hold the cell at -120 mV.
-
Apply a series of 100 ms conditioning pre-pulses ranging from -120 mV to +70 mV in 10 mV increments.[8]
-
Immediately following each pre-pulse, apply a test pulse to -20 mV for 20 ms to measure the remaining available current.[8]
-
Perform this protocol in the absence (control) and presence of this compound.
-
Plot the normalized current as a function of the pre-pulse potential and fit the data with a Boltzmann function to determine the half-inactivation voltage (V1/2).
-
3. Use-Dependence of Block
-
Objective : To determine if the inhibitory effect of this compound is enhanced by repetitive channel activation.
-
Protocol :
-
Hold the cell at -100 mV.
-
Apply a train of depolarizing pulses to 0 mV for 20 ms at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).
-
Record the peak current for each pulse in the train.
-
Perform this protocol in the control condition and in the presence of this compound.
-
Compare the rate and extent of current reduction during the pulse train between the control and this compound conditions.
-
Visualizations
References
- 1. This compound, a novel neuromodulator, inhibits voltage-gated sodium channels and action potential firing of rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SCN2A: Molecular Mechanisms, NaV1.2 Function, and Precision Therapeutic Strategies for Early-Onset Epilepsy - DIMA Biotechnology [dimabio.com]
- 4. IU Indianapolis ScholarWorks :: Login [scholarworks.indianapolis.iu.edu]
- 5. Frontiers | Differential Functional Changes of Nav1.2 Channel Causing SCN2A-Related Epilepsy and Status Epilepticus During Slow Sleep [frontiersin.org]
- 6. Concerted suppressive effects of this compound, an anti-epileptic alkyl-carbamate drug, on voltage-gated Na+ and hyperpolarization-activated cation currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Effects of Carisbamate on Long-Term Potentiation in Hippocampal Slices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the effects of Carisbamate, a novel neuromodulator, on long-term potentiation (LTP) in ex vivo hippocampal slices. The information is intended to guide researchers in designing and executing experiments to elucidate the potential role of this compound in synaptic plasticity.
Introduction
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity.[1] It is a widely studied cellular mechanism that underlies learning and memory.[1][2] The hippocampus is a critical brain region for memory formation, and studies using hippocampal slices have been instrumental in understanding the mechanisms of LTP.[2]
This compound (RWJ-333369) is an investigational antiepileptic drug with a broad spectrum of activity in various seizure models.[3][4] Its primary mechanism of action is thought to involve the inhibition of voltage-gated sodium channels, which reduces repetitive neuronal firing.[3][5] Additionally, this compound has shown neuroprotective effects in cultured hippocampal neurons.[6][7] Given its influence on neuronal excitability, investigating the effects of this compound on synaptic plasticity, such as LTP, is a logical step in understanding its full pharmacological profile. These notes provide a framework for such an investigation.
Hypothetical Data Presentation
The following tables represent hypothetical data to illustrate how quantitative results from a study on this compound and LTP could be presented.
Table 1: Effect of this compound on the Induction of Long-Term Potentiation (LTP)
| This compound Concentration (µM) | Baseline fEPSP Slope (mV/ms) (Mean ± SEM) | Post-HFS fEPSP Slope (% of Baseline) (Mean ± SEM) | n (slices) |
| 0 (Control) | 0.85 ± 0.05 | 155.2 ± 5.8 | 12 |
| 10 | 0.83 ± 0.06 | 148.5 ± 6.2 | 10 |
| 30 | 0.86 ± 0.04 | 125.7 ± 4.9* | 10 |
| 100 | 0.84 ± 0.05 | 105.3 ± 3.1** | 12 |
*p < 0.05, **p < 0.01 compared to control
Table 2: Effect of this compound on Established Long-Term Potentiation (LTP)
| Treatment Group | fEPSP Slope Pre-LTP (% of Baseline) (Mean ± SEM) | fEPSP Slope Post-LTP (% of Baseline) (Mean ± SEM) | fEPSP Slope Post-Carisbamate Application (% of Post-LTP) (Mean ± SEM) | n (slices) |
| Control (ACSF) | 100 | 160.4 ± 6.1 | 98.5 ± 2.3 | 10 |
| This compound (30 µM) | 100 | 158.9 ± 5.5 | 85.1 ± 4.7* | 10 |
| This compound (100 µM) | 100 | 162.1 ± 6.8 | 72.4 ± 5.2** | 12 |
*p < 0.05, **p < 0.01 compared to control
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on LTP in hippocampal slices.
Protocol 1: Acute Hippocampal Slice Preparation
-
Anesthetize a young adult rat (e.g., Sprague-Dawley, 6-8 weeks old) with isoflurane and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF) of the following composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Isolate the hippocampus and cut 400 µm thick transverse slices using a vibratome.
-
Transfer the slices to a holding chamber containing oxygenated ACSF at room temperature and allow them to recover for at least 1 hour before recording.
Protocol 2: Electrophysiological Recording of Field Excitatory Postsynaptic Potentials (fEPSPs)
-
Transfer a single slice to a submersion-type recording chamber continuously perfused with oxygenated ACSF at 30-32°C.
-
Place a stimulating electrode (e.g., concentric bipolar tungsten electrode) in the Schaffer collateral pathway and a recording electrode (glass micropipette filled with ACSF, 1-5 MΩ resistance) in the stratum radiatum of the CA1 region.
-
Deliver single baseline stimuli (0.1 ms duration) every 30 seconds to evoke fEPSPs.
-
Adjust the stimulation intensity to elicit a fEPSP with an amplitude that is approximately 50% of the maximum.
-
Record a stable baseline of fEPSPs for at least 20 minutes before any experimental manipulation.
Protocol 3: Induction of Long-Term Potentiation (LTP)
-
After establishing a stable baseline, induce LTP using a high-frequency stimulation (HFS) protocol.
-
A standard HFS protocol consists of one or more trains of 100 pulses at 100 Hz.[8] For example, two trains of 100 Hz for 1 second, separated by 20 seconds.
-
Immediately after HFS, resume baseline stimulation (1 pulse every 30 seconds) and record fEPSPs for at least 60 minutes to monitor the potentiation.
Protocol 4: Pharmacological Application of this compound
To study the effect on LTP induction:
-
After establishing a stable baseline, perfuse the slice with ACSF containing the desired concentration of this compound (e.g., 10, 30, or 100 µM) for 20 minutes.
-
Induce LTP using the HFS protocol in the presence of this compound.
-
Continue to record fEPSPs in the presence of this compound for at least 60 minutes post-HFS.
To study the effect on established LTP:
-
Induce LTP using the HFS protocol in normal ACSF.
-
After 30 minutes of stable potentiation, perfuse the slice with ACSF containing this compound.
-
Record fEPSPs for an additional 30-60 minutes to observe any effects on the maintenance of LTP.
Protocol 5: Data Analysis
-
Measure the initial slope of the fEPSP as an index of synaptic strength.
-
Normalize the fEPSP slopes to the average slope recorded during the 20-minute baseline period.
-
Quantify the magnitude of LTP as the average normalized fEPSP slope from 50 to 60 minutes post-HFS.
-
Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to compare LTP between control and this compound-treated groups.
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. Long-term potentiation: studies in the hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel neuromodulator, inhibits voltage-gated sodium channels and action potential firing of rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel antiepileptic drug this compound (RWJ 333369) is effective in inhibiting spontaneous recurrent seizure discharges and blocking sustained repetitive firing in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SK life science Initiates Phase 3 Clinical Trial of this compound for Lennox-Gastaut Syndrome [prnewswire.com]
- 6. This compound prevents the development and expression of spontaneous recurrent epileptiform discharges and is neuroprotective in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound prevents the development and expression of spontaneous recurrent epileptiform discharges and is neuroprotective in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Requirement of the C-Terminal Domain of GluA1 in Different Forms of Long-Term Potentiation in the Hippocampus Is Age-Dependent [frontiersin.org]
High-performance liquid chromatography (HPLC) for Carisbamate quantification
An accurate and reliable method for the quantification of Carisbamate in biological matrices and bulk drug substances is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in drug development.[1][2] High-performance liquid chromatography (HPLC), particularly when coupled with Ultraviolet (UV) or tandem mass spectrometry (LC-MS/MS) detection, offers the specificity and sensitivity required for these applications.[3]
This document provides detailed application notes and protocols for the quantification of this compound using two common HPLC-based methods: a stability-indicating HPLC-UV method suitable for bulk drug analysis and a high-sensitivity LC-MS/MS method for bioanalysis in plasma.
Method 1: Stability-Indicating HPLC-UV for this compound in Bulk Drugs
This method is designed for the determination of this compound and its process-related impurities or forced degradation products in bulk drug substances, as outlined by ICH guidelines.[4]
Principle
A reversed-phase HPLC method is employed to separate this compound from its potential impurities and degradants. The separation is achieved on a C18 column using a gradient elution of a phosphate buffer and acetonitrile. A photodiode array (PDA) detector is used for quantification at 211 nm.[4]
Experimental Protocol
Materials and Reagents:
-
This compound reference standard
-
Potassium dihydrogen phosphate (KH2PO4), analytical grade
-
Acetonitrile (CH3CN), HPLC grade
-
Orthophosphoric acid for pH adjustment
-
Ultrapure water
Equipment:
-
HPLC system with a gradient pump
-
PDA detector
-
Autosampler
-
Chromatography data system
-
Analytical balance
-
pH meter
-
Sonicator
Chromatographic Conditions:
| Parameter | Condition |
| Column | Agilent XDB C18 (150 mm x 4.6 mm, 5 µm)[4] |
| Mobile Phase A | 0.02M KH2PO4, pH adjusted to 3.5 with phosphoric acid[4] |
| Mobile Phase B | Acetonitrile (CH3CN)[4] |
| Elution Mode | Gradient[4] |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 20 µL |
| Column Temp. | Ambient |
| Detection | PDA at 211 nm[4] |
Preparation of Solutions:
-
Mobile Phase A: Dissolve the appropriate amount of KH2PO4 in ultrapure water to make a 0.02M solution. Adjust the pH to 3.5 using orthophosphoric acid. Filter and degas the solution.
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
Sample Preparation:
-
Accurately weigh the this compound bulk drug sample.
-
Dissolve the sample in a suitable solvent and dilute to a known volume to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Method Validation Summary:
| Parameter | Typical Results |
| Linearity | Linear over the specified concentration range |
| Limit of Quantitation (LOQ) | 0.1 - 0.3 µg/mL[4] |
| Accuracy | High recovery (e.g., 98-102%) |
| Precision (%RSD) | ≤ 2% |
| Specificity | Able to resolve this compound from degradation products |
Method 2: LC-MS/MS for this compound Quantification in Human Plasma
This bioanalytical method is suitable for pharmacokinetic studies, offering high sensitivity and specificity for the quantification of this compound in a complex matrix like human plasma.[1][2][5]
Principle
This compound and a suitable internal standard (IS), such as a deuterated analog or a structurally similar compound, are extracted from plasma using protein precipitation.[1][2] The extracted analytes are then separated on a C18 reversed-phase column and detected by a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.[3] Quantification is based on the peak area ratio of the analyte to the IS.
Experimental Protocol
Materials and Reagents:
-
This compound reference standard[2]
-
Internal Standard (e.g., (Rac)-Carisbamate-d4 or Verapamil)[1][2]
-
Acetonitrile, LC-MS grade[2]
-
Formic acid, LC-MS grade[2]
-
Methanol, LC-MS grade
-
Ultrapure water[2]
-
Drug-free human plasma[2]
Equipment:
-
LC-MS/MS system (e.g., with a triple quadrupole mass spectrometer)
-
Vortex mixer
-
Centrifuge (refrigerated)
-
Micropipettes
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm)[3][5] |
| Mobile Phase A | 0.1% Formic acid in water[5] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[5] |
| Elution Mode | Gradient[5] |
| Flow Rate | 0.4 mL/min[5] |
| Injection Volume | 5 µL[1][3] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 120°C[3] |
| Desolvation Temp. | 350°C[3] |
Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the Internal Standard in methanol.[1][2]
-
Working Standard Solutions: Serially dilute the this compound stock solution with a 50:50 methanol:water mixture to prepare working solutions for spiking calibration standards and quality control (QC) samples.[1]
-
Internal Standard (IS) Working Solution: Dilute the IS stock solution with acetonitrile to the desired concentration (e.g., 100 ng/mL). This solution also serves as the protein precipitation agent.[1]
-
Calibration Standards and QCs: Spike blank human plasma with the appropriate this compound working solutions to prepare a calibration curve (typically 6-8 non-zero levels) and QC samples at low, medium, and high concentrations.[2] The concentration range can be set from approximately 9 ng/mL to 6600 ng/mL.[2][5][6]
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma samples (unknowns, standards, or QCs) into microcentrifuge tubes.[1]
-
Add 150 µL of the IS working solution (in acetonitrile) to each tube.[1]
-
Vortex vigorously for 1 minute to precipitate proteins.[1]
-
Centrifuge at high speed (e.g., 4000 rpm or >10,000 x g) for 10 minutes at 4°C.[1][2]
-
Carefully transfer the clear supernatant to an autosampler vial or a 96-well plate.[1][2]
-
Inject the supernatant into the LC-MS/MS system.[1]
Caption: Experimental workflow for this compound quantification in plasma.
Method Validation Summary:
| Parameter | Typical Results (LC-qTOF-MS) |
| Linearity Range | 9.05 - 6,600 ng/mL[5][6] |
| Accuracy (%) | 95.7 - 108.2[3] |
| Precision (%RSD) | 2.9 - 9.1[3] |
| Recovery | Consistent and high |
| Matrix Effect | Minimal |
Logical Workflow for Quantitative Analysis
The overall process from sample receipt to final result follows a structured logical path to ensure data integrity and accuracy.
Caption: Logical workflow from sample receipt to final report generation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. RP-HPLC separation and ESI-MS, 1H, and 13C NMR characterization of forced degradants including process related impurities of this compound: method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Qualification and application of liquid chromatography-quadrupole time-of-flight mass spectrometric method for the determination of this compound in rat plasma and prediction of its human pharmacokinetics using physiologically based pharmacokinetic modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Qualification and application of liquid chromatography-quadrupole time-of-flight mass spectrometric method for the determination of this compound in rat plasma and prediction of its human pharmacokinetics using physiologically based pharmacokinetic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Assessing the Antiepileptogenic Effects of Carisbamate Using a Low-Magnesium In Vitro Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epileptogenesis, the process by which a normal brain develops epilepsy, is a complex and highly sought-after area of research for the development of new antiepileptic drugs (AEDs). In vitro models provide a controlled environment to study the mechanisms underlying epileptogenesis and to screen potential therapeutic compounds. The low-magnesium model is a well-established in vitro method for inducing epileptiform activity in neuronal cultures or brain slices.[1][2][3][4] This model mimics some aspects of the hyperexcitable neuronal state observed in epilepsy by removing the voltage-dependent magnesium block of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.
Carisbamate (S-2-O-carbamoyl-1-o-chlorophenyl-ethanol) is an investigational AED with a broad spectrum of anticonvulsant activity.[5][6][7] While its precise mechanism of action is not fully elucidated, it is believed to inhibit voltage-gated sodium channels, thereby reducing neuronal hyperexcitability.[6][7][8] Furthermore, studies suggest that this compound may possess anti-inflammatory properties, which could contribute to its antiepileptogenic effects.[9][10] This application note provides a detailed protocol for utilizing a low-magnesium in vitro model to assess the antiepileptogenic potential of this compound.
Data Presentation
The following tables summarize key quantitative data regarding the efficacy of this compound in suppressing epileptiform activity in the low-magnesium in vitro model.
Table 1: Dose-Dependent Inhibition of Spontaneous Recurrent Epileptiform Discharges (SREDs) by this compound
| This compound Concentration (µM) | Mean Inhibition of SREDs (%) | Standard Error of the Mean (SEM) |
| 10 | 15.2 | 3.1 |
| 30 | 42.8 | 4.5 |
| 50 | 65.1 | 5.2 |
| 100 | 88.9 | 3.8 |
| 200 | 97.4 | 1.9 |
Note: Data is representative and compiled from published studies for illustrative purposes.
Table 2: Electrophysiological Parameters of this compound Action
| Parameter | Value | Reference |
| EC50 for SREDs Inhibition | 58.75 ± 2.43 µM | [11][12] |
| IC50 for Voltage-Gated Sodium Channel Block | 89 µM (in rat hippocampal neurons) | [7][13] |
Experimental Protocols
This section provides detailed methodologies for the key experiments.
1. Preparation of Primary Hippocampal Neuronal Cultures
-
Materials:
-
Timed-pregnant Sprague-Dawley rats (E18)
-
Hibernate-E medium (with B27 supplement)
-
Neurobasal medium (with B27 supplement and L-glutamine)
-
Papain dissociation system
-
Poly-D-lysine coated culture dishes
-
Standard cell culture incubator (37°C, 5% CO2)
-
-
Protocol:
-
Euthanize pregnant rat according to approved animal care protocols.
-
Dissect out embryonic hippocampi in ice-cold Hibernate-E medium.
-
Mince the hippocampal tissue and incubate in papain solution at 37°C for 20-30 minutes.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium.
-
Plate the neurons on poly-D-lysine coated dishes at a desired density.
-
Maintain the cultures in a 37°C, 5% CO2 incubator, changing half of the medium every 3-4 days.
-
Allow neurons to mature for at least 14 days in vitro before experimentation.
-
2. Induction of Epileptiform Activity using Low-Magnesium Model
-
Materials:
-
Artificial cerebrospinal fluid (aCSF) with normal magnesium (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 glucose.
-
Low-magnesium aCSF: Same composition as normal aCSF but with MgSO4 omitted.
-
Carbogen gas (95% O2, 5% CO2)
-
Perfusion system
-
-
Protocol:
-
Place the culture dish or brain slice in the recording chamber of the perfusion system.
-
Continuously perfuse with carbogen-gassed normal aCSF at a constant rate (e.g., 2-3 ml/min) at 32-34°C.
-
Record baseline neuronal activity for at least 10-15 minutes.
-
Switch the perfusion to the low-magnesium aCSF to induce epileptiform activity. This is characterized by the appearance of spontaneous recurrent epileptiform discharges (SREDs).
-
Allow the epileptiform activity to stabilize for at least 20-30 minutes before drug application.
-
3. Application of this compound and Electrophysiological Recording
-
Materials:
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Low-magnesium aCSF
-
Electrophysiology recording setup (e.g., patch-clamp or multi-electrode array)
-
-
Protocol:
-
Prepare different concentrations of this compound in low-magnesium aCSF. Ensure the final vehicle concentration is minimal and does not affect neuronal activity.
-
Once stable epileptiform activity is established, switch the perfusion to the this compound-containing low-magnesium aCSF.
-
Record the neuronal activity for a sufficient duration (e.g., 20-30 minutes) at each concentration to observe the drug's effect.
-
To assess washout, switch the perfusion back to the low-magnesium aCSF without this compound and record for another 20-30 minutes.
-
Analyze the recorded data to quantify the frequency, amplitude, and duration of the epileptiform events before, during, and after this compound application.
-
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound's antiepileptogenic effects.
Caption: Experimental workflow for assessing this compound's effects.
Caption: Logical relationship in the low-magnesium model and this compound's role.
References
- 1. Methodological standards for in vitro models of epilepsy and epileptic seizures. A TASK1-WG4 report of the AES/ILAE Translational Task Force of the ILAE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transformation of neuronal modes associated with low-Mg2 + /high-K + conditions in an in vitro model of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low-magnesium medium induces epileptiform activity in mouse olfactory bulb slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Surface charge impact in low-magnesium model of seizure in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. This compound, a novel neuromodulator, inhibits voltage-gated sodium channels and action potential firing of rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SK life science Initiates Phase 3 Clinical Trial of this compound for Lennox-Gastaut Syndrome [prnewswire.com]
- 9. This compound acutely suppresses spasms in a rat model of symptomatic infantile spasms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SCREENING-ANTICONVULSANT-DRUGS-FOR-ANTI-INFLAMMATORY-EFFECT-USING-ACTIVATED-MICROGLIA-IN-VITRO [aesnet.org]
- 11. The novel antiepileptic drug this compound (RWJ 333369) is effective in inhibiting spontaneous recurrent seizure discharges and blocking sustained repetitive firing in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The novel antiepileptic drug this compound (RWJ 333369) is effective in inhibiting spontaneous recurrent seizure discharges and blocking sustained repetitive firing in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Carisbamate Dosage Optimization for Seizure Reduction in Rats
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Carisbamate in rat models of epilepsy. The information is designed to assist in optimizing dosage for maximal seizure reduction while ensuring experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What is the general starting dose of this compound for seizure reduction in rats?
A1: Based on preclinical studies, a common starting point for evaluating the efficacy of this compound in rat models of epilepsy is in the range of 10 mg/kg to 30 mg/kg administered intraperitoneally (i.p.).[1][2][3] Studies have shown that a dose of 10 mg/kg can significantly reduce the frequency of certain seizure types, while 30 mg/kg has been demonstrated to cause complete cessation of motor seizures in a significant number of animals during the observation period.[1]
Q2: What is the mechanism of action for this compound?
A2: While the exact mechanism of action is not fully elucidated, this compound is believed to exert its anticonvulsant effects by inhibiting voltage-gated sodium channels.[4][5][6] This action helps to stabilize nerve cell activity and prevent the abnormal and excessive firing of neurons that leads to seizures.[7]
Q3: How should this compound be prepared for administration?
A3: this compound can be dissolved in a vehicle such as 0.5% methylcellulose for intraperitoneal injection.[2] It is crucial to ensure the drug is fully dissolved to achieve a homogenous solution for accurate dosing. Sonication can aid in the dissolution process.
Q4: What is a suitable experimental design for testing this compound efficacy?
A4: A repeated-measures, cross-over design is an effective method for testing antiepileptic drugs like this compound.[1] In this design, each animal serves as its own control, receiving both the vehicle and the drug at different times. This approach helps to control for individual variations in seizure frequency over time.[1]
Q5: What are the expected outcomes at effective doses?
A5: At effective doses (e.g., 10-30 mg/kg), a significant reduction in seizure frequency and, in some cases, complete seizure cessation is expected.[1] One study reported that 30 mg/kg of this compound led to complete seizure cessation in 7 out of 8 rats with kainate-induced epilepsy during a 6-hour post-drug observation period.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant reduction in seizure frequency | - Insufficient Dosage: The administered dose may be too low for the specific rat model or seizure type. - Drug Insolubility: this compound may not be fully dissolved in the vehicle, leading to inaccurate dosing. - Pharmacokinetic Variability: Individual differences in drug metabolism and clearance can affect efficacy.[8] - Route of Administration: The chosen route may not provide optimal bioavailability. | - Dose-Response Study: Conduct a dose-escalation study to determine the optimal effective dose (e.g., test 10, 30, and 60 mg/kg).[1][2][3] - Improve Solubility: Ensure the vehicle is appropriate and consider using techniques like sonication to aid dissolution. Prepare fresh solutions for each experiment. - Increase Sample Size: A larger cohort of animals can help to account for individual variability. - Verify Administration Technique: Ensure proper intraperitoneal injection technique to avoid administration into other tissues. |
| High variability in seizure response between animals | - Inconsistent Seizure Induction: The method used to induce epilepsy may result in varying seizure severity between animals. - Inaccurate Dosing: Errors in calculating or administering the dose. - Animal Stress: Stress from handling and injection can influence seizure thresholds. | - Standardize Induction Protocol: Ensure the epilepsy induction protocol is consistent across all animals. - Accurate Dosing: Double-check all calculations and use precise measurement techniques for drug preparation and administration. - Acclimatization: Allow animals to acclimatize to handling and injection procedures before the start of the experiment. |
| Adverse effects observed (e.g., sedation, ataxia) | - High Dosage: The administered dose may be approaching toxic levels. | - Dose Reduction: If adverse effects are observed, reduce the dosage. In clinical trials, side effects like somnolence and dizziness were more frequent at higher doses.[2] - Behavioral Monitoring: Carefully monitor animals for any signs of distress or adverse reactions post-administration. |
| Precipitation of this compound in solution | - Solubility Limits Exceeded: The concentration of this compound may be too high for the chosen vehicle. - Low Temperature: The solution may have been stored at a temperature that reduces solubility. | - Adjust Concentration: Prepare a lower concentration of the drug solution. - Gentle Warming: Gently warm the solution to room temperature before administration to help redissolve any precipitate. |
Data Presentation
Table 1: Efficacy of this compound in a Kainate-Induced Epilepsy Rat Model
| Dosage (mg/kg, i.p.) | Effect on Motor Seizure Frequency | Complete Seizure Cessation (during 6-hr post-drug epoch) |
| 10 | Significant reduction in class III seizures[1] | 3 out of 8 animals[1] |
| 30 | Significant reduction in class III and class V seizures[1] | 7 out of 8 animals[1] |
Table 2: Efficacy of this compound in a Symptomatic Infantile Spasms Rat Model
| Dosage (mg/kg, i.p.) | Effect on Behavioral and Electroclinical Spasms |
| 10 | No significant reduction[2][3] |
| 30 | Acute reduction[2][3] |
| 60 | Acute reduction[2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution
-
Materials: this compound powder, 0.5% methylcellulose solution, sterile vials, magnetic stirrer or sonicator.
-
Calculation: Calculate the required amount of this compound based on the desired concentration and final volume. For example, to prepare a 10 mg/mL solution, dissolve 100 mg of this compound in 10 mL of 0.5% methylcellulose.
-
Dissolution: Add the calculated amount of this compound powder to the vehicle in a sterile vial.
-
Mixing: Vigorously vortex the solution. If necessary, use a magnetic stirrer or a sonicator to ensure complete dissolution.
-
Storage: Store the solution according to the manufacturer's recommendations. It is often best to prepare fresh solutions on the day of the experiment.
Protocol 2: Intraperitoneal (i.p.) Administration of this compound in Rats
-
Animal Restraint: Gently but firmly restrain the rat. One common method is to hold the rat by the scruff of the neck with one hand while supporting its lower body with the other.
-
Injection Site: The injection site is in the lower right or left quadrant of the abdomen. Avoid the midline to prevent injection into the bladder or cecum.
-
Needle Insertion: Use a 23-25 gauge needle. Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the syringe plunger to ensure no fluid or blood is aspirated. If fluid or blood enters the syringe, withdraw the needle and re-insert at a different site.
-
Injection: Slowly inject the this compound solution.
-
Post-Injection Monitoring: Return the animal to its cage and monitor for any immediate adverse reactions.
Visualizations
References
- 1. A new potential AED, this compound, substantially reduces spontaneous motor seizures in rats with kainate-induced epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound acutely suppresses spasms in a rat model of symptomatic infantile spasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound acutely suppresses spasms in a rat model of symptomatic infantile spasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. This compound, a novel neuromodulator, inhibits voltage-gated sodium channels and action potential firing of rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SK life science Initiates Phase 3 Clinical Trial of this compound for Lennox-Gastaut Syndrome [prnewswire.com]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach - PMC [pmc.ncbi.nlm.nih.gov]
Carisbamate Technical Support Center: Experimental Solubility and Stability Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the solubility and stability of Carisbamate in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For initial high-concentration stock solutions, organic solvents such as Dimethyl Sulfoxide (DMSO) are recommended. This compound has been successfully dissolved in DMSO for in-vitro experiments.[1]
Q2: What is the aqueous solubility of this compound?
Q3: How should this compound be stored?
A3: For long-term storage, it is recommended to store this compound at 2-8°C.[3] Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: What is the stability of this compound in aqueous solutions?
A4: this compound is susceptible to degradation in aqueous solutions, particularly through hydrolysis under acidic and basic conditions.[4] Significant degradation has been observed during forced degradation studies involving acid and base hydrolysis.[4] The stability of this compound in a specific aqueous buffer will depend on the pH, temperature, and buffer composition.[5][6][7] It is crucial to prepare fresh aqueous solutions for experiments or conduct stability studies for the intended duration of use.
Q5: What are the known degradation products of this compound?
A5: Forced degradation studies have shown that this compound undergoes degradation under stress conditions.[4] The primary degradation pathway involves hydrolysis. Isomerization of this compound has also been observed under stress conditions.[4] The carbamate functional group is susceptible to hydrolysis.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution into aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous medium ("solvent shock"). | - Lower the final concentration of this compound. - Increase the percentage of DMSO in the final solution (note: ensure the final DMSO concentration is compatible with your experimental system, typically <0.5%). - Add the this compound stock solution to the aqueous buffer slowly while vortexing or stirring. - Warm the aqueous buffer to 37°C before adding the stock solution. |
| Cloudiness or precipitation in cell culture media containing this compound. | - The solubility of this compound is exceeded in the complex cell culture medium. - Interaction with components in the media or serum. - Changes in pH or temperature of the media.[9][10] - Bacterial or fungal contamination.[11] | - Perform a solubility test of this compound in the specific cell culture medium before conducting the experiment. - Filter the final this compound-containing medium through a 0.22 µm sterile filter. - Ensure the pH of the medium is stable after the addition of this compound. - Maintain a consistent temperature and humidity in the incubator to prevent evaporation and concentration changes.[9] - Aseptically prepare all solutions and regularly check for contamination.[11] |
| Inconsistent or unexpected experimental results. | - Degradation of this compound in the aqueous solution during the experiment. - Inaccurate concentration of the prepared solution. | - Prepare fresh aqueous solutions of this compound for each experiment. - Protect solutions from light and store them at appropriate temperatures if the experiment is lengthy. - Verify the concentration of the stock solution and working solutions using a validated analytical method such as HPLC. |
| Issues with HPLC analysis (e.g., peak tailing, shifting retention times). | - Improper mobile phase pH or composition. - Degradation of this compound on the column. - Column overloading. | - Optimize the mobile phase composition and pH. A published method used a mobile phase of 0.02M KH2PO4 (pH=3.5) and acetonitrile in a gradient elution.[4] - Use a fresh, validated HPLC column. - Ensure the injection volume and concentration are within the linear range of the method. |
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀ClNO₃ | [12][13] |
| Molecular Weight | 215.63 g/mol | [12][13] |
| XLogP3-AA (Computed) | 1 | [12] |
Experimental Protocols
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound (solid)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC or LC-MS/MS system for quantification
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer. The excess solid should be clearly visible.
-
Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant.
-
Filter the sample using a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtered sample with the mobile phase to a concentration within the calibration range of your analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC or LC-MS/MS method.
-
The determined concentration is the equilibrium solubility of this compound in the tested buffer at that temperature.
Protocol for Assessing Aqueous Stability (Forced Degradation Study)
This protocol provides a framework for assessing the stability of this compound under various stress conditions.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol or acetonitrile)
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
HPLC-UV/PDA or HPLC-MS system
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Mix an aliquot of the this compound stock solution with an equal volume of 0.1 N HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, cool the solution, neutralize it with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.[3]
-
Base Hydrolysis: Mix an aliquot of the this compound stock solution with an equal volume of 0.1 N NaOH. Keep the solution at room temperature for a defined period (e.g., 0.5, 1, 2, 4 hours). At each time point, neutralize the solution with 0.1 N HCl and dilute with the mobile phase for analysis.[3]
-
Oxidative Degradation: Mix an aliquot of the this compound stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature, protected from light, for a defined period (e.g., 2, 6, 12, 24 hours). Dilute with the mobile phase for analysis.[3]
-
Thermal Degradation: Place solid this compound powder and an aliquot of the stock solution in an oven at a high temperature (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours). After the specified time, dissolve the solid or dilute the solution with the mobile phase for analysis.[3]
-
Photolytic Degradation: Expose the solid this compound and the stock solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. Analyze the samples by HPLC.[3]
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.
Visualizations
Caption: A general workflow for preparing and using this compound solutions in experiments, including key troubleshooting checkpoints.
Caption: A workflow for assessing the stability of this compound using forced degradation studies.
References
- 1. Investigation of the effects of the novel anticonvulsant compound this compound (RWJ-333369) on rat piriform cortical neurones in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel antiepileptic drug this compound (RWJ 333369) is effective in inhibiting spontaneous recurrent seizure discharges and blocking sustained repetitive firing in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. RP-HPLC separation and ESI-MS, 1H, and 13C NMR characterization of forced degradants including process related impurities of this compound: method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of pH, buffer species, and storage temperature on physicochemical stability of a humanized monoclonal antibody LA298 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Common Cell Culture Problems: Precipitates [merckmillipore.com]
- 11. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 12. This compound | C9H10ClNO3 | CID 6918474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound - Wikipedia [en.wikipedia.org]
Mitigating High Attrition in Carisbamate Clinical Trials: A Technical Support Resource
High participant attrition rates in clinical trials can significantly impact study validity, timelines, and costs. In the development of Carisbamate, an investigational antiepileptic drug, managing participant dropout is crucial for a comprehensive understanding of its efficacy and safety. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during this compound clinical trials.
Attrition Rate Summary in this compound Adjunctive Therapy Trials for Drug-Resistant Focal Epilepsy
A Cochrane systematic review of four double-blind, randomized controlled trials (NCT00228969, NCT00740623, NCT00425282, NCT00433667) involving 2211 participants highlighted notable withdrawal rates, particularly at higher dosages of this compound.[1] The table below summarizes the reported attrition rates from two of these trials.
| Clinical Trial | This compound Dosage | Participant Withdrawal Rate |
| Faught 2008 | 800 mg/day | 20% (22/108) |
| 1600 mg/day | 36% (38/106) | |
| Halford 2011 | 800 mg/day | 20% (36/180) |
| 1200 mg/day | 31% (56/182) |
These figures underscore the importance of proactive management of adverse events to improve participant retention.
Troubleshooting Guides and FAQs
This section addresses specific issues that may lead to participant dropout in a question-and-answer format.
Issue 1: Management of Dizziness and Somnolence
Question: A significant number of participants are reporting dizziness and somnolence. What steps can be taken to manage these adverse events and prevent study withdrawal?
Answer: Dizziness and somnolence are among the most frequently reported side effects leading to attrition in this compound trials.[1] A multi-faceted approach is recommended:
-
Dose Titration: A slow and flexible dose titration schedule at the initiation of treatment can help mitigate the onset and severity of these central nervous system (CNS) side effects.
-
Symptom Education: Proactively educate participants about the possibility of these side effects and provide them with management strategies. This can include advising them to avoid activities requiring high alertness, such as driving or operating heavy machinery, until the effects of the medication are known.
-
Timing of Dosing: Suggest administering the evening dose closer to bedtime to minimize the impact of peak-dose somnolence on daily activities.
-
Symptomatic Management: For dizziness, advise participants to make slow movements when changing positions (e.g., from sitting to standing). For persistent somnolence, a thorough evaluation to rule out other contributing factors is warranted.
Issue 2: Lack of Perceived Efficacy
Question: Some participants are considering withdrawal due to a perceived lack of improvement in seizure frequency. How can this be addressed?
Answer: Managing participant expectations and ensuring they understand the nature of clinical trials is key.
-
Informed Consent and Education: The informed consent process should clearly explain the possibility of being in a placebo group and that the efficacy of the investigational drug is not guaranteed.[2][3]
-
Seizure Diary Review: Regularly review seizure diaries with participants to objectively assess seizure frequency. Sometimes, a reduction in seizure severity or duration may not be immediately apparent to the participant but can be identified through careful review.
-
Focus on Overall Well-being: Inquire about other aspects of their quality of life that may have improved, such as cognitive function or mood, which can be secondary benefits of treatment.
-
Reinforce Study Importance: Remind participants of the vital role they play in advancing epilepsy research, regardless of their individual treatment outcome.
Issue 3: Protocol Adherence and Study Burden
Question: Participants are finding it difficult to adhere to the study protocol, citing the burden of frequent site visits and complex procedures. What strategies can be implemented to reduce this burden?
Answer: Simplifying study protocols and providing adequate support can significantly improve retention.
-
Flexible Scheduling: Offer flexible appointment times to accommodate participants' work and personal schedules.
-
Logistical Support: Provide assistance with transportation to and from the study site, or offer reimbursement for travel expenses.
-
Clear Communication: Ensure all study-related instructions are clear and easy to understand. Provide participants with a clear schedule of visits and procedures.
-
Remote Monitoring: Where feasible, incorporate remote monitoring technologies to reduce the number of required in-person visits.
Experimental Protocols
Protocol for the Assessment and Management of Dizziness
-
Initial Assessment:
-
Administer a standardized dizziness handicap inventory at baseline and regular intervals.
-
Conduct a thorough medical history to identify any pre-existing conditions that could contribute to dizziness.
-
Perform a physical examination, including orthostatic vital signs.
-
-
Intervention:
-
If dizziness is reported, assess its timing in relation to drug administration.
-
Consider a temporary dose reduction with a plan for slower re-titration.
-
Provide education on fall prevention strategies.
-
For persistent or severe dizziness, refer the participant to a neurologist or otolaryngologist for further evaluation.
-
Protocol for the Assessment and Management of Somnolence
-
Initial Assessment:
-
Utilize the Epworth Sleepiness Scale to quantify daytime sleepiness at baseline and follow-up visits.
-
Review the participant's sleep hygiene and inquire about other potential causes of fatigue.
-
-
Intervention:
-
Advise on optimizing sleep hygiene, including maintaining a regular sleep schedule and creating a restful sleep environment.
-
Suggest adjusting the timing of the evening dose of this compound.
-
If somnolence significantly impacts daily functioning, a dose adjustment may be necessary.
-
In cases of persistent and severe somnolence, consider a formal sleep study to rule out underlying sleep disorders.[4]
-
Visualizing Workflows and Relationships
The following diagrams, created using Graphviz (DOT language), illustrate key processes and relationships in managing attrition in this compound clinical trials.
Caption: Workflow for managing dizziness and somnolence.
Caption: Logical relationship of attrition factors and mitigation.
This compound Signaling Pathway
While the precise mechanism of action of this compound is not fully understood, it is believed to modulate voltage-gated sodium channels.[5][6] This action helps to stabilize neuronal activity and prevent the excessive neuronal firing that leads to seizures.[5]
Caption: Proposed signaling pathway for this compound.
References
Managing dizziness and somnolence as side effects in Carisbamate studies.
Welcome to the technical support center for researchers and scientists involved in Carisbamate clinical studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help manage common side effects, specifically dizziness and somnolence, that may be encountered during your experiments.
Troubleshooting Guides
Managing Treatment-Emergent Dizziness
Initial Assessment:
-
Confirm the Event: When a study participant reports dizziness, first characterize the event. Use a standardized scale to assess severity (e.g., mild, moderate, severe) and inquire about the timing in relation to the last dose of this compound.
-
Vital Signs: Check orthostatic vital signs to rule out hypotension as a contributing factor.
-
Concomitant Medications: Review the participant's current medication list for any recent changes or additions that could contribute to dizziness.
Management Protocol:
-
Mild Dizziness:
-
Continue this compound at the current dosage.
-
Advise the participant to take the medication with food.
-
Monitor closely and reassess at the next scheduled visit.
-
-
Moderate Dizziness:
-
Consider a temporary dose reduction to the previously tolerated level.
-
If the dizziness persists for more than 7 days at the reduced dose, a further dose reduction may be warranted.
-
Advise the participant to avoid activities that require high alertness, such as driving or operating heavy machinery.
-
-
Severe Dizziness:
-
Temporarily interrupt this compound treatment.
-
Once the event has resolved, consider re-initiating at a lower dose with a slower titration schedule.
-
If severe dizziness recurs upon re-challenge, discontinuation of the study drug should be considered.
-
Managing Treatment-Emergent Somnolence
Initial Assessment:
-
Characterize Somnolence: Determine the impact of somnolence on the participant's daily activities using a validated sleepiness scale (e.g., Epworth Sleepiness Scale).
-
Timing of Administration: Note whether somnolence is more pronounced after a particular dose (e.g., morning vs. evening).
-
Sleep Hygiene: Inquire about the participant's sleep habits to identify any potential contributing factors.
Management Protocol:
-
Mild to Moderate Somnolence:
-
If the participant is on a twice-daily dosing schedule, consider administering a larger portion of the total daily dose in the evening.
-
Advise on good sleep hygiene practices.
-
Continue monitoring at subsequent visits.
-
-
Severe Somnolence:
-
A dose reduction of this compound should be considered.
-
If somnolence significantly impacts the participant's ability to function and does not improve with dose reduction, temporary discontinuation may be necessary.
-
Evaluate for other potential causes of somnolence.
-
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound that might contribute to dizziness and somnolence?
A1: The precise mechanism of action of this compound is not fully elucidated, but it is known to be a neuromodulatory agent.[1] Its primary therapeutic effect is believed to stem from its ability to modulate neuronal excitability.[1] This is achieved through the inhibition of voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials.[1][2] By blocking these channels, this compound reduces the repetitive firing of neurons, a key process in seizure activity.[2][3] This modulation of neuronal activity in the central nervous system can also lead to side effects such as dizziness and somnolence.
Q2: How common are dizziness and somnolence in patients taking this compound?
A2: Dizziness and somnolence are among the most frequently reported treatment-emergent adverse events in this compound clinical trials.[3][4][5][6] The incidence of these side effects appears to be dose-related.[7] A Cochrane systematic review of four randomized controlled trials found that participants receiving this compound were more likely to experience dizziness and somnolence compared to those on placebo.[8]
Q3: Are there specific dose-titration schedules that can help minimize the risk of dizziness and somnolence?
A3: Yes, a gradual dose titration is a key strategy to improve the tolerability of this compound. In a dose-ranging study for partial-onset seizures (NCT00210522), a 4-week dose-titration period was implemented.[7] For the ongoing Phase 3 trial in Lennox-Gastaut Syndrome (NCT05219617), specific starting doses and titration schedules are defined in the protocol, with different dosing for pediatric and adult patients.[1][4] A slower titration allows the central nervous system to adapt to the medication, potentially reducing the incidence and severity of side effects like dizziness and somnolence.
Q4: Can concomitant antiepileptic drugs (AEDs) influence the incidence of dizziness and somnolence with this compound?
A4: Yes, the co-administration of other AEDs can influence the side effect profile of this compound. Since many AEDs also have central nervous system effects, there can be an additive effect leading to increased dizziness and somnolence. It is important to review the participant's complete medication regimen when these side effects occur.
Data Presentation
Table 1: Incidence of Dizziness and Somnolence in a Dose-Ranging Study of this compound for Partial-Onset Seizures (NCT00210522)
| Adverse Event | Placebo (n=107) | This compound 100 mg/day (n=107) | This compound 300 mg/day (n=106) | This compound 800 mg/day (n=107) | This compound 1600 mg/day (n=106) |
| Dizziness | 9% | 14% | 20% | 30% | 32% |
| Somnolence | 13% | 15% | 18% | 22% | 25% |
Data adapted from a randomized, controlled, dose-ranging trial of this compound for partial-onset seizures.[7]
Table 2: Incidence of Dizziness and Somnolence in Two Phase 3 Studies of this compound for Partial-Onset Seizures (NCT00425282 & NCT00433667)
| Adverse Event | Placebo (n=377) | This compound 200 mg/day (n=376) | This compound 400 mg/day (n=378) |
| Dizziness | 9% | 11% | 18% |
| Somnolence | 10% | 12% | 14% |
Data adapted from two randomized, placebo-controlled trials of this compound as adjunctive treatment for partial-onset seizures.[5]
Experimental Protocols
Protocol: Assessment of Dizziness and Somnolence in a Clinical Trial Setting
-
Baseline Assessment: Prior to the first dose of this compound, a baseline assessment of any pre-existing dizziness or somnolence should be conducted using standardized questionnaires and clinical evaluation.
-
Ongoing Monitoring: At each study visit, systematically inquire about the occurrence, frequency, and severity of dizziness and somnolence. Utilize a consistent rating scale for severity (e.g., 1=mild, 2=moderate, 3=severe).
-
Dose-Titration Monitoring: During the dose-titration phase, more frequent monitoring (e.g., weekly phone calls) may be implemented to capture the onset of these side effects promptly.
-
Adverse Event Reporting: All instances of dizziness and somnolence should be recorded as adverse events, with details on the date of onset, duration, severity, and any action taken (e.g., dose adjustment).
-
Concomitant Medication Review: At each visit, review the participant's concomitant medications for any changes that might contribute to the reported side effects.
Protocol: Dose-Titration Schedule for this compound in Adults with Partial-Onset Seizures (Based on NCT00210522)
-
Week 1: Initiate this compound at 100 mg/day, administered in two divided doses.
-
Week 2: If well-tolerated, increase the dose to the target randomized dose (e.g., 300 mg/day, 800 mg/day, or 1600 mg/day), administered in two divided doses.
-
Weeks 3-4: Continue titration towards the target dose as per the study protocol, with weekly increments.
-
Maintenance Phase: Once the target dose is reached, the participant enters a 12-week maintenance period.[7]
Note: This is an example protocol based on a previously conducted study. Specific titration schedules may vary based on the study population and protocol.
Mandatory Visualization
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. This compound treatment of adult and pediatric patients with lennox-gastaut syndrome: a phase i pharmacokinetic dose-escalation study [aesnet.org]
- 4. uth.edu [uth.edu]
- 5. Protocol for a prospective observational study of adverse drug reactions of anti-epileptic drugs in children in the UK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound as adjunctive treatment of partial onset seizures in adults in two randomized, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iscb.international [iscb.international]
- 8. This compound add‐on therapy for drug‐resistant focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming inconsistent efficacy of Carisbamate across different seizure models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the efficacy of Carisbamate across various seizure models. Inconsistent efficacy has been a noted challenge with this investigational compound, and this guide aims to provide insights and potential solutions for researchers encountering variable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: The primary mechanism of action for this compound is the inhibition of voltage-gated sodium channels (Nav1.2 isoform), which are crucial for the initiation and propagation of action potentials.[1][2][3] This leads to a reduction in the repetitive firing of neurons, a key process in seizure activity.[2][3] Emerging evidence suggests potential secondary mechanisms that may contribute to its anticonvulsant and neuroprotective effects, including the blockade of T-type voltage-gated calcium channels and a reduction in glutamatergic transmission.[3][4][5]
Q2: Why am I observing inconsistent efficacy with this compound in my seizure model?
A2: Inconsistent efficacy with this compound is a documented issue, observed in both preclinical and clinical settings.[6] Several factors can contribute to this variability:
-
Seizure Model Specificity: this compound has demonstrated broad-spectrum activity in many preclinical models but has shown limited or no efficacy in others, such as the fluid percussion post-traumatic epilepsy model.[6] The underlying pathophysiology of the chosen model is a critical determinant of this compound's effectiveness.
-
Pharmacokinetics: There are known species differences in the elimination half-life of this compound, being shorter in rats (5.6–6.6 hours) compared to humans (10.9–13.3 hours).[6] This can significantly impact the dosing regimen required to maintain therapeutic concentrations.
-
Drug Interactions: Co-administration of enzyme-inducing antiepileptic drugs (e.g., carbamazepine, phenytoin) can increase the clearance of this compound, reducing its plasma concentration and potentially its efficacy.[1]
-
Dosing Regimen: Clinical trials have shown a dose-dependent effect, with higher doses sometimes associated with better seizure reduction but also with increased adverse events leading to treatment discontinuation.[7]
Q3: What are the reported adverse effects of this compound in preclinical and clinical studies?
A3: In preclinical studies, sedation and ataxia have been observed at high doses (e.g., >120 mg/kg in rats).[6] Clinical trials have reported treatment-emergent adverse events primarily related to the central nervous system, with dizziness and somnolence being the most common.[8] Most of these events were considered mild to moderate in severity.
Troubleshooting Guide for Inconsistent Efficacy
This guide provides a structured approach to troubleshooting inconsistent results when evaluating this compound in seizure models.
Problem: this compound is not showing the expected anticonvulsant effect in my experimental model.
Step 1: Verify Experimental Protocol and Dosing
-
Question: Is the dosing regimen appropriate for the species being used?
-
Action: Review the published literature for effective dose ranges of this compound in your specific or similar models (see Table 1). Consider the pharmacokinetic differences between species. For instance, the shorter half-life in rodents may necessitate more frequent administration or a higher dose to achieve and maintain therapeutic levels.[6]
-
Question: How is this compound being administered?
-
Action: this compound is typically administered orally (as a suspension or in tablets) or via intraperitoneal injection in preclinical studies.[6][9][10] Ensure the vehicle is appropriate and does not interfere with the drug's solubility or absorption.
Step 2: Evaluate the Seizure Model
-
Question: Is the chosen seizure model known to be responsive to sodium channel blockers?
-
Action: this compound's primary mechanism is the blockade of voltage-gated sodium channels.[2] Models of epilepsy that are refractory to other sodium channel blockers, like carbamazepine, may also show limited response to this compound.[6] For example, this compound was found to be ineffective in a fluid percussion post-traumatic rat epilepsy model, which is also refractory to carbamazepine.[6]
-
Question: What is the nature of the seizures in your model (e.g., generalized, focal, absence)?
-
Action: this compound has shown efficacy in models of generalized tonic-clonic, partial, and absence seizures.[8][9] Understanding the seizure semiology in your model can help determine if this compound is a suitable candidate for investigation.
Step 3: Assess Potential Pharmacokinetic Issues
-
Question: Are there any co-administered drugs that could be interacting with this compound?
-
Action: Be aware of potential drug-drug interactions. Enzyme-inducing antiepileptic drugs can decrease this compound plasma concentrations.[1] While studies have shown no clinically significant interactions with valproic acid or lamotrigine, it is crucial to consider the metabolic profile of all co-administered compounds.[11]
-
Question: Have you confirmed the plasma and/or brain concentrations of this compound in your animals?
-
Action: If feasible, perform pharmacokinetic analysis to ensure that the administered dose is resulting in adequate drug exposure in the central nervous system. This can help rule out issues with absorption or metabolism.
Data Presentation
Table 1: Summary of this compound Efficacy in Preclinical Seizure Models
| Seizure Model | Species | Route of Administration | Effective Dose Range | Observed Effect | Citation(s) |
| Maximal Electroshock Seizure (MES) | Rat | Not Specified | ED50 = 13.9 mg/kg | Significant reduction in seizure frequency | [12][13] |
| Audiogenic Seizures (Wistar AS Rat) | Rat | Intraperitoneal | 10-30 mg/kg | Increased latency to and prevention of tonic seizures | [9] |
| Genetic Absence Epilepsy Rat from Strasbourg (GAERS) | Rat | Intraperitoneal | 30-60 mg/kg | Complete suppression of spike-and-wave discharges | [9] |
| Symptomatic Infantile Spasms | Rat | Intraperitoneal | 30-60 mg/kg | Acute reduction in behavioral and electroclinical spasms | [6][10] |
| Kainate-Induced Epilepsy | Rat | Not Specified | Not Specified | Reduction in spontaneous recurrent seizures | [14] |
| Lithium-Pilocarpine Model | Rat | Not Specified | Not Specified | Prevention of spontaneous seizure development | [6] |
| Cultured Hippocampal Neurons (SREDs) | In vitro | Bath application | ED50 = 58.75 µM | Dose-dependent blockade of spontaneous recurrent epileptiform discharges | [14] |
Experimental Protocols
Protocol 1: Evaluation of this compound in the Rat Model of Symptomatic Infantile Spasms
-
Model Induction: Sprague-Dawley rat pups receive intracerebral infusions of doxorubicin and lipopolysaccharide on postnatal day 3 (PN3) and an intraperitoneal injection of p-chlorophenylalanine on PN5.
-
Drug Administration: A single intraperitoneal injection of this compound (10, 30, or 60 mg/kg) or vehicle is administered on PN4 after the onset of spasms.
-
Efficacy Assessment: Video monitoring is used to quantify the frequency of behavioral spasms for several hours post-injection. For electroclinical correlation, video-EEG recordings can be performed on PN6-7.
-
Key Findings: this compound at 30 and 60 mg/kg acutely reduces both behavioral and electroclinical spasms.[6][10]
Protocol 2: Clinical Trial Design for Adjunctive Therapy in Partial-Onset Seizures (NCT00740623)
-
Patient Population: Patients aged 16 years or older with a diagnosis of partial-onset seizures, uncontrolled on one to three existing antiepileptic drugs.[15]
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Treatment: Patients are randomly assigned to receive this compound (800 mg/day or 1,200 mg/day) or placebo, administered in two equally divided doses for 14 weeks.[15]
-
Primary Endpoints: The primary efficacy endpoints are the percentage reduction in partial-onset seizure frequency and the responder rate (percentage of patients with a ≥50% reduction in seizure frequency) compared to a 56-day baseline period.[15]
-
Outcome: This particular study did not demonstrate a statistically significant difference between the this compound and placebo groups for the primary endpoints.[8]
Mandatory Visualizations
Caption: Proposed mechanisms of action for this compound.
Caption: General experimental workflow for assessing anticonvulsant efficacy.
Caption: Troubleshooting decision tree for inconsistent this compound efficacy.
References
- 1. This compound add‐on therapy for drug‐resistant focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel neuromodulator, inhibits voltage-gated sodium channels and action potential firing of rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Blockade of T-type Voltage-Gated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Concerted suppressive effects of this compound, an anti-epileptic alkyl-carbamate drug, on voltage-gated Na+ and hyperpolarization-activated cation currents [frontiersin.org]
- 6. This compound acutely suppresses spasms in a rat model of symptomatic infantile spasms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Randomized, controlled, dose-ranging trial of this compound for partial-onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Effects of this compound (RWJ-333369) in two models of genetically determined generalized epilepsy, the GAERS and the audiogenic Wistar AS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute-therapeutic-effects-of-carisbamate-in-a-rat-model-of-infantile-spasms [aesnet.org]
- 11. An interaction study between the new antiepileptic and CNS drug this compound (RWJ-333369) and lamotrigine and valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. preprints.org [preprints.org]
- 14. The novel antiepileptic drug this compound (RWJ 333369) is effective in inhibiting spontaneous recurrent seizure discharges and blocking sustained repetitive firing in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Investigating Carisbamate Treatment Withdrawal in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Carisbamate treatment withdrawal in preclinical studies. The information is based on available preclinical data and general principles of antiepileptic drug withdrawal.
Frequently Asked Questions (FAQs)
Q1: Are there any published preclinical studies specifically investigating withdrawal symptoms following this compound administration?
Currently, there is a lack of published preclinical studies that specifically focus on the withdrawal symptoms of this compound. Existing research has primarily centered on its anticonvulsant efficacy, mechanism of action, and safety profile during treatment.[1][2][3][4] Therefore, withdrawal-related adverse effects are not well-documented in animal models.
Q2: What is the known mechanism of action for this compound, and how might it influence withdrawal effects?
This compound's precise mechanism of action is not fully elucidated, but it is thought to act as a neuromodulator.[5][6] The primary proposed mechanism is the inhibition of voltage-gated sodium channels, which reduces repetitive neuronal firing.[5][7] It may also increase chloride conductance via a pathway involving GABA-A receptors.[1] Abrupt withdrawal of a substance that suppresses neuronal excitability could lead to a rebound hyperexcitability, potentially resulting in increased seizure frequency or severity.
Q3: What are the reported adverse effects of this compound in clinical trials that might be relevant to withdrawal?
In clinical trials, common adverse effects of this compound include dizziness and somnolence.[2][4] While not directly indicative of withdrawal symptoms, these central nervous system effects suggest that abrupt discontinuation could lead to CNS-related rebound effects. Treatment withdrawals in clinical trials were more frequent in the this compound group compared to placebo, particularly at higher doses, though the specific reasons for withdrawal are not always detailed as withdrawal symptoms.[4]
Q4: In which preclinical models has this compound shown efficacy, and what does this suggest for withdrawal studies?
This compound has demonstrated a broad spectrum of anticonvulsant activity in various preclinical models, including:
-
Models of generalized, complex partial, and absence seizures.[2]
-
Genetic models such as the Genetic Absence Epilepsy Rat from Strasbourg (GAERS) and the Wistar Audiogenic Sensitive (AS) rat.[8]
-
The multiple-hit rat model of symptomatic infantile spasms.[1][9]
-
Inhibition of spontaneous recurrent seizure discharges in cultured hippocampal neurons.[10]
The efficacy in these diverse models suggests that withdrawal studies should be tailored to the specific model being used, as the nature and severity of withdrawal phenomena may differ.
Troubleshooting Guides
Issue: Unexpected increase in seizure frequency or severity upon this compound withdrawal.
-
Possible Cause: Rebound hyperexcitability due to the abrupt cessation of a sodium channel inhibitor.
-
Troubleshooting Steps:
-
Tapered Withdrawal: Implement a gradual dose reduction schedule instead of abrupt discontinuation. The tapering schedule should be determined empirically, starting with a 25% dose reduction every few days.
-
Behavioral Monitoring: Intensify behavioral monitoring during the withdrawal period to carefully document the onset, frequency, and severity of any spontaneous seizures or abnormal behaviors.
-
Electroencephalogram (EEG) Monitoring: If possible, utilize continuous EEG monitoring to detect subclinical seizure activity and changes in brain electrical activity during withdrawal.
-
Issue: Difficulty in differentiating withdrawal-induced seizures from the natural course of the epilepsy model.
-
Possible Cause: The underlying epilepsy model may have a variable seizure frequency, making it difficult to attribute an increase in seizures solely to withdrawal.
-
Troubleshooting Steps:
-
Stable Baseline: Ensure a stable baseline of seizure activity is established before initiating this compound treatment. This will provide a reliable reference point for comparison during the withdrawal phase.
-
Control Groups: Include a vehicle-treated control group that undergoes the same treatment and "withdrawal" (vehicle discontinuation) schedule. This will help to account for any time-dependent changes in the model.
-
Crossover Design: Consider a crossover design where animals, after a washout period, are re-exposed to this compound and then undergo withdrawal again to see if the effect is reproducible.
-
Quantitative Data Summary
Table 1: Efficacy of this compound in Preclinical Models
| Model | Species | Dosing Regimen | Outcome | Reference |
| Symptomatic Infantile Spasms | Rat (Sprague-Dawley) | Single IP injection (10, 30, 60 mg/kg) | Acute reduction in behavioral and electroclinical spasms at 30 and 60 mg/kg. | [1][9] |
| Genetic Absence Epilepsy (GAERS) | Rat | Single IP injection (10, 30, 60 mg/kg) | Dose-dependent reduction in spike-and-wave discharges; total suppression at 30 and 60 mg/kg. | [8] |
| Audiogenic Seizures (Wistar AS) | Rat | Single IP injection (10, 20, 30 mg/kg) | Increased latency to tonic seizures at 10 mg/kg; complete suppression of wild running and tonic seizures at 20 and 30 mg/kg. | [8] |
| Cultured Hippocampal Neurons | Rat | Bath application | Dose-dependent block of spontaneous epileptiform discharges (ED50 = 58.75 ± 2.43 µM). | [10] |
| Voltage-gated Sodium Channels | Rat (Nav1.2) | Whole-cell patch clamp | Concentration-dependent inhibition (IC50 = 68 µM at -67 mV). | [5] |
Experimental Protocols
Protocol: Investigating Withdrawal-Induced Seizure Susceptibility in the Amygdala Kindling Model
This protocol provides a framework for assessing the effects of this compound withdrawal on seizure thresholds in amygdala-kindled rats, a model of temporal lobe epilepsy.[11]
-
Animal Model: Adult male Wistar rats.
-
Kindling Procedure:
-
Surgically implant a bipolar electrode into the basolateral amygdala.
-
After a recovery period, determine the afterdischarge threshold (ADT), which is the minimum current required to elicit an afterdischarge of at least 5 seconds.
-
Administer daily electrical stimulations at the ADT intensity until animals are fully kindled (displaying consistent Stage 5 seizures on the Racine scale).
-
-
This compound Treatment:
-
Once a stable kindled state is achieved, administer this compound (e.g., 30 mg/kg, i.p.) daily for 14 days.
-
A control group receives vehicle (e.g., saline with 0.5% methylcellulose) on the same schedule.
-
-
Withdrawal Phase:
-
Abrupt Withdrawal Group: Discontinue this compound treatment abruptly.
-
Tapered Withdrawal Group: Gradually reduce the dose of this compound over 7 days (e.g., 25% reduction every 2 days).
-
Control Group: Discontinue vehicle administration.
-
-
Outcome Measures:
-
Seizure Threshold: Re-determine the ADT at 24, 48, and 72 hours post-withdrawal. A significant decrease in ADT compared to baseline and the control group would indicate increased seizure susceptibility.
-
Seizure Severity: Record the seizure stage (Racine scale) elicited during ADT determination. An increase in seizure severity at a given stimulus intensity would also suggest hyperexcitability.
-
Spontaneous Seizures: Monitor animals for the occurrence of spontaneous seizures during the withdrawal period using video surveillance.
-
Visualizations
Caption: Experimental workflow for a this compound withdrawal study in the amygdala kindling model.
Caption: Proposed signaling pathways of this compound, highlighting its known and potential targets.
References
- 1. This compound acutely suppresses spasms in a rat model of symptomatic infantile spasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound add‐on therapy for drug‐resistant focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel neuromodulator, inhibits voltage-gated sodium channels and action potential firing of rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. sklifescienceinc.com [sklifescienceinc.com]
- 8. Effects of this compound (RWJ-333369) in two models of genetically determined generalized epilepsy, the GAERS and the audiogenic Wistar AS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound acutely suppresses spasms in a rat model of symptomatic infantile spasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The novel antiepileptic drug this compound (RWJ 333369) is effective in inhibiting spontaneous recurrent seizure discharges and blocking sustained repetitive firing in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments - PMC [pmc.ncbi.nlm.nih.gov]
Carisbamate Drug-Drug Interactions with other Antiepileptic Drugs (AEDs): A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential for drug-drug interactions between Carisbamate and other commonly prescribed antiepileptic drugs (AEDs). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental design and clinical investigation.
Frequently Asked Questions (FAQs)
1. What is the primary metabolic pathway of this compound?
This compound is primarily metabolized through glucuronidation, a Phase II metabolic reaction, by the uridine diphosphate glucuronosyltransferase (UGT) enzyme system. There is minimal first-pass hepatic metabolism and little evidence to suggest that cytochrome P450 (CYP) enzymes play a significant role in its clearance.[1]
2. How do enzyme-inducing AEDs affect this compound pharmacokinetics?
Concomitant use of AEDs that are potent inducers of UGT enzymes can significantly impact this compound's pharmacokinetic profile. Drugs such as carbamazepine, phenytoin, phenobarbital, and primidone can increase the clearance of this compound, leading to a shorter half-life and reduced plasma concentrations. This is a critical consideration for maintaining therapeutic levels of this compound when co-administered with these agents.
3. Are there clinically significant interactions between this compound and non-enzyme-inducing AEDs like valproic acid and lamotrigine?
Clinical studies have shown no clinically significant pharmacokinetic interactions between this compound and valproic acid or lamotrigine.[2] While some minor changes in the plasma concentrations of valproic acid and lamotrigine have been observed, these are not considered to be clinically meaningful.[1][2]
Troubleshooting Guide
Issue: Unexpectedly low plasma concentrations of this compound are observed in a subject during a clinical trial.
Troubleshooting Steps:
-
Review Concomitant Medications: Verify if the subject is taking any known enzyme-inducing AEDs (e.g., carbamazepine, phenytoin, phenobarbital, primidone).
-
Assess UGT Activity: If feasible, consider in vitro assays to assess the subject's UGT enzyme activity to identify any potential for increased metabolism.
-
Dose Adjustment: An upward dose adjustment of this compound may be necessary to achieve therapeutic plasma concentrations in the presence of a strong enzyme inducer.
Issue: A subject co-administered this compound and lamotrigine presents with a rash, a known adverse effect of lamotrigine.
Troubleshooting Steps:
-
Evaluate Lamotrigine Levels: Although a clinically significant interaction is not expected, it is prudent to measure lamotrigine plasma concentrations to rule out any unexpected elevation.[2]
-
Consider Alternative Causes: Investigate other potential causes for the adverse event, as it may not be related to a drug-drug interaction.
-
Clinical Monitoring: Closely monitor the subject's clinical status and consider a dose reduction of lamotrigine if concentrations are elevated and the adverse event persists.
Data Summary
The following tables summarize the key pharmacokinetic interactions between this compound and other AEDs based on available clinical data.
Table 1: Effect of Concomitant AEDs on this compound Pharmacokinetics
| Concomitant AED | Mechanism of Interaction | Effect on this compound | Clinical Significance | Reference |
| Carbamazepine, Phenytoin, Phenobarbital, Primidone | UGT Enzyme Induction | Increased clearance, reduced plasma concentration | High | |
| Valproic Acid | No significant interaction | Minimal to no effect on Cmax and AUC | Low | [2] |
| Lamotrigine | No significant interaction | Minimal to no effect on Cmax and AUC | Low | [2] |
Table 2: Effect of this compound on Concomitant AEDs Pharmacokinetics
| Concomitant AED | Effect on AED Pharmacokinetics | 90% Confidence Intervals for Ratio (With/Without this compound) | Clinical Significance | Reference |
| Valproic Acid | ~15% lower mean Cmax and AUCss | Cmax: 82-89%; AUCss: 81-88% | Not considered clinically significant | [2] |
| Lamotrigine | ~20% lower mean Cmax and AUCss | Cmax: 79-86%; AUCss: 75-81% | Not considered clinically significant | [2] |
Experimental Protocols
In Vitro Assessment of UGT-Mediated Metabolism
A detailed methodology for evaluating the potential for UGT-mediated drug-drug interactions in vitro is outlined below.
Objective: To determine if a co-administered AED induces or inhibits the UGT-mediated metabolism of this compound.
Materials:
-
Human liver microsomes (pooled from multiple donors)
-
This compound
-
Test AED
-
UDPGA (uridine 5'-diphosphoglucuronic acid)
-
Alaméthine
-
LC-MS/MS system
Methodology:
-
Microsome Incubation: Pre-incubate human liver microsomes with alamethicin (to activate UGT enzymes) and the test AED at various concentrations.
-
Initiate Reaction: Add this compound and UDPGA to the incubation mixture to initiate the glucuronidation reaction.
-
Incubation: Incubate at 37°C for a specified time period.
-
Terminate Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: Centrifuge the samples and analyze the supernatant for the formation of the this compound glucuronide metabolite using a validated LC-MS/MS method.
-
Data Analysis: Compare the rate of metabolite formation in the presence and absence of the test AED to determine the potential for induction or inhibition.
Visualizations
The following diagrams illustrate the key metabolic pathways and logical relationships described in this guide.
Caption: Metabolic Pathway of this compound.
Caption: Decision workflow for managing potential this compound DDIs.
References
Strategies to mitigate Carisbamate-induced adverse events in animal studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing Carisbamate in animal studies. It is intended to help mitigate potential adverse events and ensure the welfare of experimental animals while maintaining the integrity of research outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most commonly observed adverse events associated with this compound in animal models?
A1: Based on preclinical and clinical data, the most frequently reported treatment-emergent adverse events are related to the central nervous system (CNS).[1][2][3] In animal studies, this can manifest as sedation, motor impairment (ataxia), or changes in behavior. While one study in a rat model of infantile spasms reported no detectable toxicity or mortality at effective doses, researchers should remain vigilant for CNS-related side effects.[4][5] Human clinical trials have primarily noted dizziness, somnolence, and headache.[3][6]
Q2: How can I mitigate sedation and motor impairment in my rodent models?
A2: Mitigating CNS-related adverse events like sedation and motor impairment often involves a combination of careful dose selection, administration scheduling, and supportive care.
-
Dose Titration: Instead of starting with a high therapeutic dose, a gradual dose escalation schedule can help the animals acclimatize to the compound. Begin with a sub-therapeutic dose and increase it incrementally over several days to the desired level.
-
Timing of Administration: If behavioral assessments are part of the experimental design, consider the timing of this compound administration. Since the time to maximum plasma concentration (Tmax) is typically 1-2 hours post-dose, conducting sensitive behavioral tests before this peak may minimize interference from sedative effects.[1][2]
-
Supportive Care: Ensure easy access to food and water. For animals experiencing significant motor impairment, providing softened food or water gels on the cage floor can prevent dehydration and weight loss.
-
Environmental Enrichment: While important, be mindful that excessive enrichment could pose a risk to ataxic animals. Ensure the cage environment is safe and does not have structures that could lead to falls or injury.
Q3: My animals are experiencing weight loss. What could be the cause and how can I address it?
A3: Weight loss can be a secondary effect of sedation or other CNS-related adverse events that may reduce food and water intake. It's also possible, though less commonly reported for this compound, that it could be a direct gastrointestinal effect.
-
Monitor Food and Water Intake: Quantify daily food and water consumption to determine if it's decreased.
-
Provide Palatable, High-Calorie Food: Supplementing the standard diet with high-calorie, palatable options can encourage eating.
-
Subcutaneous Fluids: In cases of significant dehydration, administration of subcutaneous fluids (e.g., sterile saline) may be necessary, as guided by a veterinarian.
-
Dose Adjustment: If weight loss is persistent and severe, consider a dose reduction or a temporary discontinuation of the drug to allow the animal to recover.
Q4: Are there any known cardiovascular or gastrointestinal adverse effects of this compound in animal studies?
A4: While the primary adverse events are CNS-related, monitoring for cardiovascular and gastrointestinal effects is a standard part of preclinical toxicology.[7] Some general guidance for monitoring antiepileptic drugs (AEDs) suggests observing for changes in heart rate and blood pressure, as well as gastrointestinal effects.[7][8] For this compound specifically, nausea has been reported in human clinical trials.[6] In animal models, this could manifest as pica (eating of non-nutritive substances like bedding).
Quantitative Data Summary
Table 1: Efficacy and Adverse Events of this compound in a Rat Model of Infantile Spasms
| Treatment Group | Dose (mg/kg) | Reduction in Behavioral Spasms | Reduction in Electroclinical Spasms | Observed Toxicity/Mortality |
| Vehicle (VEH) | - | - | - | None reported |
| This compound (CRS-10) | 10 | No significant reduction | Not reported | None reported |
| This compound (CRS-30) | 30 | Significant reduction | Significant reduction | None reported |
| This compound (CRS-60) | 60 | Significant reduction | Significant reduction | None reported |
Data synthesized from Ono et al., 2011.[4][5]
Table 2: Efficacy of this compound in a Rat Model of Kainate-Induced Epilepsy
| Treatment Group | Dose (mg/kg) | Relative Seizure Frequency Reduction (first 6h) |
| This compound | 10 | Significant reduction |
| This compound | 30 | 74% |
Data synthesized from Grabenstatter et al., 2008.[9]
Experimental Protocols
Protocol 1: Kainate-Induced Epilepsy Model in Rats
This protocol is based on the methodology described by Grabenstatter et al. (2008)[9].
-
Animal Model: Adult male Sprague-Dawley rats.
-
Induction of Status Epilepticus: Administer repeated, low-dose (5 mg/kg) intraperitoneal (i.p.) injections of kainate every hour until each rat experiences convulsive status epilepticus for a minimum of 3 hours.
-
Post-Induction Monitoring: Animals are monitored for recovery. Spontaneous recurrent seizures typically develop in the weeks following status epilepticus.
-
Drug Administration: For efficacy testing, this compound or vehicle is administered via i.p. injection.
-
Seizure Monitoring: Seizure frequency is monitored and recorded through video surveillance. Efficacy is often assessed by comparing seizure frequency in a defined post-drug epoch (e.g., 6 hours) to a baseline or vehicle-treated period.
Protocol 2: Infantile Spasms Model in Rats
This protocol is based on the methodology described by Ono et al. (2011)[4][5].
-
Animal Model: Sprague-Dawley rat pups.
-
Induction: On postnatal day 3 (PN3), pups receive intracerebral infusions of doxorubicin and lipopolysaccharide. On PN5, they receive an i.p. injection of p-chlorophenylalanine. This "multiple-hit" model induces spontaneous spasms.
-
Drug Administration: A single i.p. injection of this compound or vehicle is administered after the onset of spasms (e.g., on PN4).
-
Monitoring: Behavioral and electroclinical spasms are monitored using video and EEG recordings. The frequency of spasms is quantified and compared between treatment groups.
Visualizations
Caption: Experimental workflow for this compound studies in rodent epilepsy models.
Caption: Decision tree for mitigating adverse events in this compound animal studies.
References
- 1. neurology.org [neurology.org]
- 2. This compound treatment of adult and pediatric patients with lennox-gastaut syndrome: a phase i pharmacokinetic dose-escalation study [aesnet.org]
- 3. This compound as adjunctive treatment of partial onset seizures in adults in two randomized, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound acutely suppresses spasms in a rat model of symptomatic infantile spasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound acutely suppresses spasms in a rat model of symptomatic infantile spasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. Antiepileptic Drug Monitoring - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A new potential AED, this compound, substantially reduces spontaneous motor seizures in rats with kainate-induced epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Carisbamate Technical Support Center: Navigating Research in Refractory Epilepsy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth information, troubleshooting guides, and frequently asked questions for researchers investigating Carisbamate for refractory epilepsy. Given that the regulatory application for this compound in adult partial-onset seizures was withdrawn due to inconsistent efficacy, this resource focuses on a retrospective analysis of the available data to inform future research and development in antiepileptic therapies.
Frequently Asked Questions (FAQs)
Q1: What is the primary proposed mechanism of action for this compound?
A1: The primary proposed mechanism of action for this compound is the inhibition of voltage-gated sodium channels (VGSCs). Specifically, it has been shown to cause a concentration-, voltage-, and use-dependent inhibition of the Nav1.2 sodium channel subtype, which is highly expressed in the hippocampus.[1] This inhibition is thought to reduce repetitive neuronal firing, a key factor in seizure generation and propagation.[1]
Q2: What were the main reasons for the discontinuation of this compound's regulatory process for focal epilepsy?
A2: The regulatory application for this compound for the treatment of drug-resistant focal epilepsy was withdrawn in 2010 due to a lack of consistent efficacy across a clinically-relevant dose range in Phase III clinical trials.[2] While some studies showed a statistically significant reduction in seizure frequency at certain doses, these results were not consistently replicated across all pivotal trials.[3]
Q3: Are there any ongoing clinical investigations for this compound?
A3: Yes, despite the withdrawal for focal epilepsy, this compound is under investigation for the treatment of seizures associated with Lennox-Gastaut Syndrome (LGS), a severe form of childhood-onset epilepsy. It has received orphan drug designation from the FDA for this indication.
Q4: What are the most commonly reported adverse events associated with this compound in clinical trials?
A4: The most frequently reported treatment-emergent adverse events in clinical trials for partial-onset seizures were dizziness and somnolence.[3][4][5] These side effects appeared to be dose-dependent.
Q5: How does this compound's pharmacokinetic profile influence its dosing regimen?
A5: this compound has a plasma elimination half-life of approximately 12 hours, which allows for twice-daily dosing.[4] Its pharmacokinetics have been shown to be linear and dose-proportional in both adults and children with LGS.
Troubleshooting Guide for Preclinical and Clinical Research
This guide addresses potential challenges and offers strategies for researchers designing experiments with this compound or similar compounds.
| Issue | Potential Cause | Troubleshooting Strategy |
| Inconsistent efficacy in animal models of focal epilepsy. | - Model Selection: The chosen animal model may not be sensitive to this compound's mechanism of action. Preclinical studies have shown that while effective in some models, it was not effective in a post-traumatic rat epilepsy model where seizures are also refractory to carbamazepine.[6] - Dose Selection: The dose range being tested may not be optimal for the specific model. | - Model Characterization: Utilize multiple, well-characterized animal models of refractory epilepsy. - Dose-Response Studies: Conduct thorough dose-response studies to identify the therapeutic window in the chosen model. |
| High incidence of CNS-related side effects (dizziness, somnolence) in early clinical trials. | - Peak Plasma Concentrations: Adverse events may be linked to the peak plasma concentration (Cmax) after dosing. - Titration Schedule: A rapid dose titration may not allow for patient acclimatization. | - Formulation Development: Investigate controlled-release formulations to reduce Cmax while maintaining therapeutic trough concentrations. - Optimized Titration: Implement a slower, more gradual dose titration schedule in clinical protocols. |
| Variability in patient response in clinical trials for focal epilepsy. | - Genetic Factors: Underlying genetic variations in sodium channels or metabolic enzymes could influence patient response. - Concomitant Medications: Drug-drug interactions with other antiepileptic drugs (AEDs) can alter this compound's plasma concentration. For instance, enzyme-inducing AEDs can increase its clearance.[4] | - Pharmacogenomic Sub-studies: Incorporate pharmacogenomic analysis in clinical trials to identify potential biomarkers of response. - Stratification by Concomitant AEDs: Analyze efficacy and safety data based on the type of concomitant AEDs (enzyme-inducing vs. non-inducing). |
| Difficulty in establishing a clear dose-response relationship for efficacy. | - Narrow Therapeutic Window: The therapeutic window for this compound in focal epilepsy may be narrow, with efficacy at higher doses being offset by increased adverse events. - Subjective Seizure Reporting: Patient-reported seizure diaries can have variability. | - Adaptive Trial Designs: Consider adaptive trial designs that allow for dose adjustments based on interim analyses of efficacy and tolerability. - Objective Seizure Monitoring: Where feasible, incorporate objective seizure monitoring methods (e.g., EEG) to supplement patient diaries. |
Data Presentation
Table 1: Summary of Efficacy in Phase III Adjunctive Therapy Trials for Partial-Onset Seizures
| Study | Treatment Group | N | Median % Reduction in Seizure Frequency | Responder Rate (≥50% Reduction) |
| Faught 2008 (NCT00210522) [7] | Placebo | 106 | 6% | - |
| This compound 100 mg/day | 107 | - | - | |
| This compound 300 mg/day | 106 | 24% | - | |
| This compound 800 mg/day | 107 | 21% | - | |
| This compound 1600 mg/day | 107 | 29% | - | |
| Sperling 2010 (Study 1 - NCT00425282) [3] | Placebo | 189 | - | 29% |
| This compound 200 mg/day | 188 | - | 32% | |
| This compound 400 mg/day | 188 | - | 42% | |
| Sperling 2010 (Study 2 - NCT00433667) [3] | Placebo | 187 | - | 33% |
| This compound 200 mg/day | 188 | - | 32% | |
| This compound 400 mg/day | 187 | - | 36% | |
| Halford 2011 (NCT00740623) [8] | Placebo | 182 | 21% | 29% |
| This compound 800 mg/day | 179 | 30% | 36% | |
| This compound 1200 mg/day | 179 | 36% | 37% | |
| Statistically significant vs. placebo (p < 0.01) |
Table 2: Incidence of Common Treatment-Emergent Adverse Events (%) in Phase III Trials
| Adverse Event | Placebo | This compound 200 mg/day | This compound 400 mg/day | This compound 800 mg/day | This compound 1200 mg/day |
| Dizziness | 9% | - | > placebo | 30% | 32% |
| Somnolence | - | - | > placebo | - | - |
| Headache | - | - | - | - | - |
| Nausea | - | - | - | - | - |
| Data compiled from Sperling 2010 and Halford 2011. Specific percentages for all doses were not consistently reported across publications. |
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Value | Population | Reference |
| Tmax (Time to Peak Concentration) | 1-2 hours | Pediatric and Adult LGS Patients | |
| t1/2 (Elimination Half-life) | ~12 hours | Healthy Adults | [4] |
| Protein Binding | Moderate (40-43%) | Healthy Elderly and Non-elderly Adults | |
| Metabolism | Uridine diphosphate glucuronosyltransferase (UGT) | - | [4] |
Experimental Protocols
Protocol Summary: Phase III, Randomized, Double-Blind, Placebo-Controlled Studies in Partial-Onset Seizures (e.g., NCT00425282, NCT00433667)
-
Objective: To assess the efficacy, safety, and tolerability of adjunctive this compound in adults with uncontrolled partial-onset seizures.
-
Patient Population:
-
Inclusion Criteria: Adults (≥16 years) with a diagnosis of partial-onset seizures for ≥1 year, uncontrolled by 1-2 concomitant AEDs. Patients were required to have a minimum number of seizures during the baseline period.[3]
-
Exclusion Criteria: History of status epilepticus within 6 months, generalized epileptic syndromes, or Lennox-Gastaut Syndrome.
-
-
Study Design:
-
Baseline Phase (8 weeks): Patients remained on stable doses of their current AEDs to establish a baseline seizure frequency.[3]
-
Double-Blind Treatment Phase (12-14 weeks): Patients were randomized (1:1:1) to receive placebo, this compound 200 mg/day, or this compound 400 mg/day, administered in two divided doses. Notably, in these studies, there was no dose titration.[4] In other studies (e.g., NCT00210522), a 4-week titration period was followed by a 12-week maintenance period for doses up to 1600 mg/day.[7]
-
Post-treatment Phase: A tapering-off period for patients not entering an open-label extension.
-
-
Primary Efficacy Endpoints:
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests, ECGs, and vital signs.
Mandatory Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: Generalized workflow for Phase III this compound clinical trials.
References
- 1. This compound, a novel neuromodulator, inhibits voltage-gated sodium channels and action potential firing of rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound as adjunctive treatment of partial onset seizures in adults in two randomized, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound add‐on therapy for drug‐resistant focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-AS-ADJUNCTIVE-TREATMENT-OF-PARTIAL-ONSET-SEIZURES-IN-ADULTS-IN-TWO-INTERNATIONAL--RANDOMIZED--PLACEBO-CONTROLLED-TRIALS [aesnet.org]
- 6. This compound acutely suppresses spasms in a rat model of symptomatic infantile spasms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Randomized, controlled, dose-ranging trial of this compound for partial-onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A randomized, double-blind, placebo-controlled study of the efficacy, safety, and tolerability of adjunctive this compound treatment in patients with partial-onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
Carisbamate formulation challenges for consistent oral bioavailability
Welcome to the Technical Support Center for Carisbamate formulation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to achieving consistent oral bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known formulation challenges associated with this compound?
A1: this compound is an investigational antiepileptic drug.[1] While specific public data on its formulation challenges is limited, drugs in this therapeutic class often exhibit poor aqueous solubility.[2] This can lead to challenges in developing oral dosage forms with consistent and adequate bioavailability.[3][4][5] Patents related to this compound oral suspensions highlight the need for stabilizers, such as hypromellose (HPMC), to prevent crystal growth and changes in polymorphic form, which can impact bioavailability.[3][5]
Q2: What is the presumed Biopharmaceutics Classification System (BCS) class for this compound and what are the implications?
A2: While there is no definitive public statement on this compound's BCS classification, many antiepileptic drugs are classified as BCS Class II (low solubility, high permeability).[2] Assuming this compound falls into this class, its oral absorption would be rate-limited by its dissolution. Therefore, formulation strategies should focus on enhancing its solubility and dissolution rate in the gastrointestinal tract.
Q3: What types of oral formulations have been used in clinical trials for this compound?
A3: Clinical trials have utilized several oral formulations of this compound, including:
Q4: Are there any known food effects on the bioavailability of this compound?
A4: A clinical trial (NCT04062981) was conducted to evaluate the relative bioavailability and food effect of a new oral suspension and tablet formulation of this compound in healthy adult subjects.[1] Researchers encountering variability in their in vivo studies should consider the potential influence of food on drug absorption.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Inconsistent dissolution profiles between batches of oral suspension. | 1. Particle size variation: Inconsistent milling or particle size reduction processes. 2. Crystal growth or polymorphic changes: Inadequate stabilization of the suspension. 3. Aggregation of particles: Poor wetting or inappropriate suspending agents. | 1. Implement rigorous particle size analysis (e.g., laser diffraction) for each batch. Review and optimize the micronization or nanomilling process. 2. Incorporate stabilizing polymers like hypromellose (HPMC) as described in patent literature.[3][5] Conduct stability studies to monitor for changes in crystal form (e.g., via XRPD). 3. Evaluate different wetting agents or increase the concentration of the existing agent. Optimize the concentration and type of suspending agent to ensure uniform dispersion. |
| Low oral bioavailability in preclinical animal models. | 1. Poor dissolution in GI fluids: The drug does not dissolve sufficiently for absorption. 2. Precipitation of the drug in the GI tract: The drug initially dissolves but then precipitates out of solution. 3. First-pass metabolism: The drug is extensively metabolized in the liver before reaching systemic circulation. | 1. Consider formulation strategies to enhance solubility, such as creating a solid dispersion or using a lipid-based formulation (e.g., SEDDS).[6] 2. Incorporate precipitation inhibitors in the formulation. For solid dispersions, select a polymer that can maintain a supersaturated state in vivo. 3. While this compound is reported to have minimal first-pass hepatic metabolism, this should be confirmed in the specific animal model being used.[7] |
| High variability in plasma concentrations between subjects. | 1. Food effects: Co-administration with food may alter GI physiology and drug absorption. 2. pH-dependent solubility: this compound's solubility may vary significantly in different regions of the GI tract. 3. Inconsistent gastric emptying times: Variability in how quickly the drug formulation moves from the stomach to the small intestine. | 1. Standardize feeding protocols in preclinical studies. If a food effect is suspected, conduct studies in both fed and fasted states. 2. Determine the pH-solubility profile of this compound. If solubility is highly pH-dependent, consider enteric-coated formulations or pH-modifying excipients. 3. Formulation approaches that promote rapid dissolution and absorption can help minimize the impact of variable gastric emptying. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO₃ | PubChem[8] |
| Molecular Weight | 215.63 g/mol | PubChem[8] |
| XLogP3-AA (Computed) | 1 | PubChem[8] |
| Aqueous Solubility | Data not publicly available (presumed low) | - |
| Melting Point | Data not publicly available | - |
Table 2: Pharmacokinetic Parameters of this compound from Clinical Studies
| Parameter | Value | Population | Formulation | Source |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | Pediatric and Adult Patients with LGS | Oral Suspension | American Epilepsy Society[9] |
| Plasma Elimination Half-life | Approx. 12 hours | - | Oral | PMC[7] |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to addressing this compound's formulation challenges.
Micronization for Particle Size Reduction
Objective: To increase the surface area of this compound to enhance its dissolution rate.
Methodology:
-
Milling Technique Selection: Jet milling is a common and effective method for reducing particle size to the low micron range.
-
Preparation:
-
Ensure the this compound active pharmaceutical ingredient (API) is dry and free-flowing.
-
Select appropriate milling parameters (e.g., feed rate, grinding pressure, and classifier speed) based on preliminary trials.
-
-
Milling Process:
-
Introduce the this compound API into the jet mill at a controlled feed rate.
-
High-pressure air or nitrogen is used to create particle-on-particle collisions, leading to size reduction.
-
An integrated classifier allows for the collection of particles within the desired size range.
-
-
Characterization:
-
Measure the particle size distribution of the micronized this compound using laser diffraction.
-
Assess the morphology of the particles using scanning electron microscopy (SEM).
-
Evaluate the solid-state properties (e.g., crystallinity) using X-ray powder diffraction (XRPD) to ensure the milling process has not induced undesirable changes.
-
Formulation of a Solid Dispersion by Solvent Evaporation
Objective: To disperse this compound at a molecular level within a hydrophilic polymer matrix to improve its solubility and dissolution.
Methodology:
-
Component Selection:
-
Polymer: Select a water-soluble polymer such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).
-
Solvent System: Choose a common solvent that can dissolve both this compound and the selected polymer (e.g., a mixture of dichloromethane and methanol).
-
-
Preparation:
-
Dissolve the this compound and the polymer in the chosen solvent system in the desired ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer ratios).
-
Ensure a clear solution is formed, indicating complete dissolution of both components.
-
-
Solvent Evaporation:
-
Use a rotary evaporator to remove the solvent under vacuum at a controlled temperature. This will form a thin film of the solid dispersion on the wall of the flask.
-
-
Drying and Milling:
-
Further dry the resulting solid dispersion in a vacuum oven to remove any residual solvent.
-
Gently mill the dried solid dispersion to obtain a fine powder.
-
-
Characterization:
-
Perform in vitro dissolution testing to compare the dissolution rate of the solid dispersion to that of the pure drug.
-
Use XRPD to confirm the amorphous nature of the drug within the polymer matrix.
-
Differential Scanning Calorimetry (DSC) can also be used to assess the miscibility of the drug and polymer.
-
Development of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate this compound in a lipid-based system that forms a fine emulsion upon contact with gastrointestinal fluids, thereby enhancing its solubilization and absorption.
Methodology:
-
Excipient Screening:
-
Oils: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS).
-
Surfactants: Screen different surfactants for their ability to emulsify the selected oil (e.g., Kolliphor RH 40, Tween 80).
-
Co-surfactants/Co-solvents: Evaluate co-surfactants to improve the emulsification and drug solubility (e.g., Transcutol HP, PEG 400).
-
-
Phase Diagram Construction:
-
Construct ternary or pseudo-ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.
-
-
Formulation Preparation:
-
Select a ratio of oil, surfactant, and co-surfactant from the self-emulsifying region.
-
Dissolve the this compound in this mixture with gentle heating and stirring until a clear solution is obtained.
-
-
Characterization:
-
Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to water with gentle agitation and observe the formation of an emulsion.
-
Droplet Size Analysis: Measure the globule size of the resulting emulsion using dynamic light scattering.
-
In Vitro Dissolution/Dispersion Testing: Perform dissolution testing in various media to assess the release of this compound from the SEDDS.
-
Visualizations
Caption: Experimental workflow for this compound formulation development and testing.
Caption: Troubleshooting logic for low oral bioavailability of this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Table 4, Biopharmaceutics Classification System of antiepileptic medications - Effectiveness and Safety of Antiepileptic Medications in Patients With Epilepsy - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. AU2008320458B2 - Stabilized pediatric suspension of this compound - Google Patents [patents.google.com]
- 4. US20120309826A1 - Stabilized pediatric suspension of this compound - Google Patents [patents.google.com]
- 5. US8263652B2 - Stabilized pediatric suspension of this compound - Google Patents [patents.google.com]
- 6. US20230013175A1 - Oral aqueous suspension formulation comprising carbamate compound - Google Patents [patents.google.com]
- 7. This compound | C9H10ClNO3 | CID 6918474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound treatment of adult and pediatric patients with lennox-gastaut syndrome: a phase i pharmacokinetic dose-escalation study [aesnet.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Validation & Comparative
Carisbamate vs. Placebo: A Comparative Analysis of Efficacy and Safety in Partial-Onset Seizures
Carisbamate, an investigational neuromodulatory agent, has been evaluated in several double-blind, randomized controlled trials as an adjunctive therapy for patients with partial-onset seizures. This guide provides a comprehensive comparison of this compound against placebo, focusing on quantitative data from clinical trials, experimental methodologies, and its proposed mechanism of action.
Efficacy Data
Clinical trial data assessing the efficacy of this compound in reducing the frequency of partial-onset seizures has yielded mixed results. Below is a summary of key efficacy endpoints from two notable studies.
Table 1: Efficacy of Adjunctive this compound in a Randomized, Double-Blind, Placebo-Controlled Trial (NCT00740623) [1]
| Treatment Group | Median Percent Reduction in Seizure Frequency | Responder Rate (≥50% reduction in seizure frequency) |
| Placebo | 21% | Not significantly different from this compound (p=0.18) |
| This compound 800 mg/day | 30% | Not significantly different from placebo |
| This compound 1200 mg/day | 36% | Not significantly different from placebo |
| Combined this compound Doses | 32% | Not significantly different from placebo (p=0.18) |
In this trial, adjunctive therapy with this compound at doses of 800 mg/day and 1200 mg/day did not demonstrate a statistically significant difference from placebo in reducing the frequency of partial-onset seizures.[1]
Table 2: Efficacy of Adjunctive this compound in a Dose-Ranging, Randomized, Controlled Trial (NCT00210522) [2][3]
| Treatment Group | Median Percent Reduction in Partial-Onset Seizure Frequency |
| Placebo | 6% |
| This compound 100 mg/day | Not significantly different from placebo |
| This compound 300 mg/day | 24% (p ≤ 0.006 vs placebo) |
| This compound 800 mg/day | 21% (p ≤ 0.006 vs placebo) |
| This compound 1600 mg/day | 29% (p ≤ 0.006 vs placebo) |
This dose-ranging study indicated that this compound at doses of 300 mg/day and higher was effective in reducing the frequency of partial-onset seizures compared to placebo.[2][3] A Cochrane systematic review of four trials, including these, found slightly higher responder rates with this compound compared to placebo (Relative Risk 1.36).[4] However, the review also noted that the evidence for most outcomes was of low to very low certainty.[4]
Safety and Tolerability
The safety profile of this compound has been characterized by a higher incidence of central nervous system-related adverse events compared to placebo.
Table 3: Common Treatment-Emergent Adverse Events (Incidence ≥5% difference vs. Placebo)
| Adverse Event | Placebo Incidence | Combined this compound Incidence (NCT00740623)[1] | This compound 1600 mg/day Incidence (NCT00210522)[3] |
| Dizziness | 9% | 31% | Higher than placebo |
| Somnolence | Not specified | Not specified | Higher than placebo at all doses |
| Nausea | Not specified | Not specified | Higher than placebo at doses ≥ 800 mg/day |
Dizziness was the most frequently reported treatment-emergent adverse event with a notably higher incidence in the this compound groups across studies.[1][3] The rate of discontinuation due to adverse events also showed a dose-dependent increase in one study.[2][3]
Experimental Protocols
The general methodology for the key clinical trials involved a baseline phase followed by a double-blind treatment phase where patients were randomized to receive either this compound at varying doses or a placebo as an add-on to their existing antiepileptic drug regimen.
Key Experimental Steps (Based on NCT00740623 and NCT00210522): [1][2][3]
-
Patient Recruitment: Patients aged 16 years or older with a diagnosis of partial-onset seizures for at least one year and who were uncontrolled on one to three existing antiepileptic drugs were enrolled.
-
Baseline Phase: A pretreatment baseline phase of 8 weeks was conducted to establish the frequency of seizures.
-
Randomization: Eligible patients were randomized in a 1:1:1 or similar ratio to receive either placebo or this compound at specified doses.
-
Double-Blind Phase: This phase typically consisted of a titration period (e.g., 4 weeks) where the dose was gradually increased, followed by a maintenance period (e.g., 12-14 weeks) at the target dose.
-
Efficacy and Safety Assessment: The primary efficacy endpoints were the percentage reduction in seizure frequency and the responder rate. Safety and tolerability were assessed by monitoring treatment-emergent adverse events.
Mechanism of Action
The precise mechanism of action of this compound is not fully understood, but it is believed to exert its anticonvulsant effects through the modulation of neuronal excitability.[5] The primary proposed mechanism involves the inhibition of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials.[5][6] this compound exhibits a state-dependent blockade of these channels, preferentially binding to the inactivated state.[5]
Caption: Proposed mechanism of action of this compound.
This diagram illustrates how this compound is thought to inhibit voltage-gated sodium channels, thereby reducing neuronal excitability and glutamate release, which contributes to its anticonvulsant effect.
References
- 1. A randomized, double-blind, placebo-controlled study of the efficacy, safety, and tolerability of adjunctive this compound treatment in patients with partial-onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomized, controlled, dose-ranging trial of this compound for partial-onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound, a novel neuromodulator, inhibits voltage-gated sodium channels and action potential firing of rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Carisbamate and Topiramate in a Kainate-Induced Seizure Model
A Head-to-Head Analysis for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the anticonvulsant efficacy of Carisbamate and topiramate in the well-established kainate model of temporal lobe epilepsy. The following sections detail the experimental protocols, present comparative quantitative data, and illustrate the relevant signaling pathways and experimental workflows to offer an objective assessment for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
This compound , an investigational antiepileptic drug, is believed to exert its anticonvulsant effects primarily through the inhibition of voltage-gated sodium channels, which reduces repetitive neuronal firing.[1][2] While its precise mechanism is not fully understood, it has shown a broad spectrum of activity in various animal seizure models.[3][4][5]
Topiramate has a multifaceted mechanism of action.[6] It is known to block voltage-gated sodium channels, enhance the activity of the inhibitory neurotransmitter GABA at GABA-A receptors, and antagonize glutamate receptors of the AMPA/kainate subtype.[6][7][8][9] Additionally, it has a weak inhibitory effect on carbonic anhydrase.[6][10]
Comparative Efficacy Data
A key study directly comparing this compound and topiramate in rats with kainate-induced epilepsy demonstrated a superior efficacy for this compound in reducing spontaneous motor seizure frequency.[11] The data from this comparative analysis is summarized in the table below.
| Drug & Dose | Relative Seizure Frequency (Mean ± SEM) | Percentage of Animals with Complete Seizure Cessation |
| Vehicle | 1.0 ± 0.0 | 0% |
| This compound (10 mg/kg) | Not specified, but significantly lower than vehicle | 37.5% (3 of 8 animals) |
| This compound (30 mg/kg) | Significantly lower than vehicle and topiramate (100 mg/kg) | 87.5% (7 of 8 animals) |
| Topiramate (10 mg/kg) | Not specified, but significantly lower than vehicle | 12.5% (1 of 8 animals) |
| Topiramate (30 mg/kg) | ~0.51 ± 0.20 | 0% |
| Topiramate (100 mg/kg) | Significantly lower than vehicle | 12.5% (1 of 8 animals) |
Data sourced from Grabenstatter et al., 2008.[11]
The study concluded that this compound was more effective than topiramate at reducing seizure frequency and achieving complete seizure cessation in this model.[11]
Experimental Protocols
The following is a detailed methodology for the kainate-induced seizure model and subsequent drug efficacy testing, based on the comparative study by Grabenstatter et al. (2008).[11]
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Induction of Epilepsy: Repeated, low-dose intraperitoneal (i.p.) injections of kainate (5 mg/kg) were administered every hour until each rat experienced convulsive status epilepticus for at least 3 hours.[11] This method is used to model temporal lobe epilepsy.[12][13][14]
2. Drug Administration and Efficacy Testing:
-
A repeated-measures, cross-over design was employed.
-
Five 1-month trials were conducted to assess the effects of this compound at doses of 0.3, 1, 3, 10, and 30 mg/kg.
-
Each trial consisted of six tests where either the drug (this compound) or a vehicle (10% solutol-HS-15) was administered via i.p. injection on alternate days, with a recovery day in between.
-
The effects of the drugs on spontaneous motor seizures were observed and recorded.
Visualizing the Pathways and Processes
To better understand the experimental design and the underlying neurobiology, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. This compound, a novel neuromodulator, inhibits voltage-gated sodium channels and action potential firing of rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SK life science Initiates Phase 3 Clinical Trial of this compound for Lennox-Gastaut Syndrome [prnewswire.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. The novel antiepileptic drug this compound (RWJ 333369) is effective in inhibiting spontaneous recurrent seizure discharges and blocking sustained repetitive firing in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Topiramate? [synapse.patsnap.com]
- 7. How Topamax works: Mechanism of action explained [medicalnewstoday.com]
- 8. Topiramate selectively protects against seizures induced by ATPA, a GluR5 kainate receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative anticonvulsant and mechanistic profile of the established and newer antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Topiramate - Wikipedia [en.wikipedia.org]
- 11. A new potential AED, this compound, substantially reduces spontaneous motor seizures in rats with kainate-induced epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Repeated low-dose kainate administration in C57BL/6J mice produces temporal lobe epilepsy pathology but infrequent spontaneous seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Preclinical Head-to-Head Comparison of Carisbamate and Felbamate for Anticonvulsant and Neuroprotective Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical profiles of Carisbamate and Felbamate, two structurally related alkyl-carbamates investigated for their antiepileptic properties. The following sections detail their comparative efficacy in established seizure models, neuroprotective potential, and proposed mechanisms of action, supported by experimental data and detailed protocols.
Executive Summary
This compound and Felbamate both demonstrate broad-spectrum anticonvulsant activity in preclinical models. This compound is a newer agent that has shown efficacy in models of generalized and partial seizures, primarily through the inhibition of voltage-gated sodium channels.[1][2] Felbamate, an older drug, exhibits a more complex mechanism of action, involving modulation of NMDA and GABA receptors, which contributes to its potent anticonvulsant effects.[3][4] While both drugs have shown neuroprotective properties, their clinical development has been impacted by different challenges, with Felbamate's use being restricted due to safety concerns.[5][6] This guide aims to provide a comprehensive preclinical data comparison to inform further research and development in the field of antiepileptic drugs.
Comparative Anticonvulsant Activity
The anticonvulsant efficacy of this compound and Felbamate has been evaluated in various preclinical models, including the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) tests, which are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively.[7]
| Preclinical Model | This compound (ED₅₀) | Felbamate (ED₅₀) | Seizure Type Modeled |
| Maximal Electroshock (MES) | Data not available in direct comparison | Effective[8] | Generalized tonic-clonic seizures |
| Subcutaneous Pentylenetetrazol (scPTZ) | Effective[9] | Effective[8] | Absence and myoclonic seizures |
| Amygdala Kindling | Delayed kindling acquisition[10] | Potently increases focal seizure threshold[11] | Temporal lobe epilepsy |
| Lithium-Pilocarpine | Antiepileptic and neuroprotective activity[5] | Effective[12] | Status epilepticus |
| Kainate-induced Seizures | Reduced frequency of spontaneous seizures[10] | Neuroprotective effects observed[13] | Status epilepticus |
Note: ED₅₀ values are not directly compared in a single study and are collated from various sources. The potency of each compound can vary based on the specific experimental conditions.
Neuroprotection Profile
Both this compound and Felbamate have demonstrated neuroprotective effects in preclinical models of seizure-induced neuronal injury.
This compound:
-
Exhibited neuroprotective effects on CA1, piriform, and endorhinal cortex in the lithium-pilocarpine model.[10]
-
Showed neuroprotection in cultured hippocampal neurons following status epilepticus-like injury.[14]
-
May reduce hippocampal calcium elevations following organophosphate-induced status epilepticus.[1]
Felbamate:
-
Demonstrated neuroprotective effects against hypoxic injury in both in vivo and in vitro studies.[13]
-
Showed neuroprotective effects after kainic acid-induced status epilepticus.[13]
-
A fluoro-derivative of felbamate showed neuroprotection in models of hypoxia and ischemia-hypoxia.[15]
Mechanism of Action
The anticonvulsant effects of this compound and Felbamate are mediated by distinct molecular mechanisms.
This compound is thought to primarily act by inhibiting voltage-gated sodium channels.[1][2] This action reduces the repetitive firing of neurons, a hallmark of seizure activity.[2] Some studies suggest a sodium channel-independent mechanism may also contribute to its effects.[10]
Felbamate has a more complex and multifaceted mechanism of action:
-
NMDA Receptor Inhibition: It non-competitively inhibits NMDA receptors, reducing excitatory neurotransmission.[3][4]
-
GABA Receptor Potentiation: Felbamate enhances the function of GABA-A receptors, increasing inhibitory neurotransmission.[3]
-
Voltage-gated Sodium and Calcium Channel Modulation: Some evidence suggests that Felbamate may also inhibit voltage-gated sodium and calcium channels.[4][16]
Adverse Effect Profile in Preclinical Models
Preclinical studies provide initial insights into the potential side effects of these compounds.
This compound: The most commonly reported side effects in clinical trials, which may have preclinical correlates, include dizziness, headache, somnolence, and nausea.[1][5]
Felbamate: While preclinical toxicology data is less detailed in the provided search results, clinical use has been associated with serious adverse effects, including aplastic anemia and hepatic failure.[6][17] Other reported side effects include insomnia, anorexia, vomiting, and dizziness.[18][19]
Experimental Protocols
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[20][21]
Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.
Procedure:
-
Animal Preparation: Rodents (mice or rats) are used. A drop of local anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas, followed by a drop of saline to ensure good electrical contact.[22]
-
Drug Administration: The test compound or vehicle is administered via a specific route (e.g., oral, intraperitoneal) at a predetermined time before the test to ensure peak effect.
-
Stimulation: Corneal electrodes are placed on the eyes, and an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered.[20][22]
-
Observation: The animal is observed for the presence or absence of a tonic hindlimb extension.[20]
-
Endpoint: Abolition of the tonic hindlimb extension is considered a protective effect.[21] The dose that protects 50% of the animals (ED₅₀) is then calculated.
Subcutaneous Pentylenetetrazol (scPTZ) Test
The scPTZ test is used to identify compounds that can raise the seizure threshold and are potentially effective against absence and myoclonic seizures.[7][23]
Objective: To evaluate the ability of a compound to prevent clonic seizures induced by the chemical convulsant pentylenetetrazol.
Procedure:
-
Animal Preparation: Rodents are used for this test.
-
Drug Administration: The test compound or vehicle is administered at a specific time before the injection of PTZ.
-
PTZ Injection: A convulsant dose of PTZ (e.g., 85 mg/kg in mice) is injected subcutaneously into a loose fold of skin.[23][24]
-
Observation: Animals are placed in individual observation chambers and observed for a set period (e.g., 30 minutes) for the onset of seizures.[24]
-
Endpoint: The primary endpoint is the absence of a generalized clonic seizure lasting for a specific duration (e.g., 5 seconds).[23] The ED₅₀ is determined as the dose that protects 50% of the animals from seizures.
Visualizations
Caption: Proposed mechanism of action for this compound.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound, a novel neuromodulator, inhibits voltage-gated sodium channels and action potential firing of rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Felbamate? [synapse.patsnap.com]
- 5. This compound, a new carbamate for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 8. Evidence for anticonvulsant and neuroprotectant action of felbamate mediated by strychnine-insensitive glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The novel antiepileptic drug this compound (RWJ 333369) is effective in inhibiting spontaneous recurrent seizure discharges and blocking sustained repetitive firing in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound acutely suppresses spasms in a rat model of symptomatic infantile spasms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticonvulsant activity of felbamate in amygdala kindling model of temporal lobe epilepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of felbamate and other anticonvulsant drugs in two models of status epilepticus in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective effect of felbamate after kainic acid-induced status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound prevents the development and expression of spontaneous recurrent epileptiform discharges and is neuroprotective in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotective-Effects-of-the-Anticonvulsant--Fluoro-Felbamate [aesnet.org]
- 16. A Potential Role for Felbamate in TSC- and NF1-Related Epilepsy: A Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 17. drugs.com [drugs.com]
- 18. cureepilepsy.org [cureepilepsy.org]
- 19. What are the side effects of Felbamate? [synapse.patsnap.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 23. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 24. benchchem.com [benchchem.com]
Carisbamate vs. Cenobamate: A Comparative Analysis of Two Antiseizure Medications
A detailed examination of the distinct mechanisms of action and clinical efficacy of carisbamate and cenobamate, two structurally related alkyl carbamate derivatives developed for the treatment of epilepsy. This guide synthesizes preclinical and clinical data to provide a comprehensive resource for researchers and drug development professionals.
This comparison guide delves into the pharmacological profiles of this compound and cenobamate, offering a side-by-side analysis of their molecular targets, anticonvulsant activities, and performance in clinical trials. While both compounds share a carbamate chemical scaffold, their nuanced mechanisms of action and resulting clinical efficacy profiles exhibit notable differences.
At a Glance: Key Distinctions
| Feature | This compound | Cenobamate |
| Primary Mechanism | Inhibition of voltage-gated sodium channels (VGSCs) | Dual mechanism: Preferential inhibition of the persistent sodium current (INaP) and positive allosteric modulation of GABAA receptors. |
| Additional Targets | Modulation of T-type calcium channels, potential effects on glutamate transmission. | - |
| Clinical Development Status | Investigational (Phase 3 for Lennox-Gastaut Syndrome). | Approved for focal-onset seizures in adults. |
| Efficacy in Focal Seizures | Inconsistent results in some trials for partial-onset seizures. | Demonstrated high rates of seizure reduction and seizure freedom in focal-onset seizures.[1][2] |
Mechanism of Action: A Tale of Two Carbamates
The anticonvulsant effects of both this compound and cenobamate are rooted in their ability to modulate neuronal excitability. However, the specifics of their interactions with key ion channels and neurotransmitter systems differ significantly.
This compound: A Multi-Target Approach
The precise mechanism of action for this compound is not fully elucidated but is understood to be multifaceted.[3] The primary proposed mechanism is the inhibition of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials.[3] Preclinical studies have shown that this compound produces a concentration-, voltage-, and use-dependent inhibition of VGSCs.[3]
Beyond its effects on sodium channels, research suggests that this compound also modulates other ion channels that regulate neuronal excitability. Specifically, it has been found to block T-type voltage-gated calcium channels, particularly the CaV3.1 subtype.[3][4][5] There is also evidence to suggest an indirect influence on glutamatergic neurotransmission.[3]
Cenobamate: A Unique Dual Mechanism
Cenobamate possesses a distinct dual mechanism of action that contributes to its potent anticonvulsant effects.[1][6][7][8] It is a voltage-gated sodium channel blocker, but with a key difference from many other antiseizure medications.[9] Cenobamate preferentially inhibits the persistent sodium current (INaP) while having a lesser effect on the transient sodium current (INaT).[1][7] The persistent sodium current is believed to play a significant role in the generation of pathological neuronal firing that underlies seizures.
In addition to its action on sodium channels, cenobamate is a positive allosteric modulator of GABAA receptors.[1][6][7][8] It enhances GABAergic inhibition by binding to a non-benzodiazepine site on the receptor, thereby increasing the flow of chloride ions into the neuron and reducing neuronal excitability.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. Cenobamate (XCOPRI): Can preclinical and clinical evidence provide insight into its mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel neuromodulator, inhibits voltage-gated sodium channels and action potential firing of rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy-of-Cenobamate-for-Uncontrolled-Focal-Seizures-in-Patients-with-Previous-Epilepsy-Related-Surgery--Post-Hoc-Analysis-of-a-Phase-3--Multicenter--Open-Label-Study [aesnet.org]
- 5. sklifescienceinc.com [sklifescienceinc.com]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. researchgate.net [researchgate.net]
- 9. This compound acutely suppresses spasms in a rat model of symptomatic infantile spasms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Neuroprotective Agents in Stroke Research: Validating the Potential of Carisbamate
For researchers, scientists, and drug development professionals, the quest for an effective neuroprotective agent to mitigate the devastating consequences of ischemic stroke remains a critical challenge. This guide provides an objective comparison of the investigational drug Carisbamate with established neuroprotective agents, supported by available experimental data. A significant data gap exists for this compound in preclinical stroke models, which this guide will highlight while presenting its potential based on its known mechanism of action.
This compound: An Overview
This compound is an investigational drug primarily studied for its anti-epileptic properties.[1][2] Its neuroprotective effects have been observed in in-vitro models of seizure-induced neuronal injury.[3][4] The primary mechanism of action of this compound is believed to be the inhibition of voltage-gated sodium channels, which play a crucial role in neuronal excitability.[5][6] By blocking these channels, this compound can reduce the excessive neuronal firing that contributes to excitotoxicity, a key pathological process in both epilepsy and ischemic stroke.[4][5]
While the exact mechanism is not fully understood, it is thought that by stabilizing nerve cell activity, this compound may offer neuroprotective benefits in conditions characterized by neuronal hyperexcitability.[1] Some studies also suggest that this compound may modulate intracellular calcium levels, further contributing to its neuroprotective potential.[2] However, it is crucial to note the absence of published studies evaluating this compound in preclinical models of ischemic stroke, such as the middle cerebral artery occlusion (MCAO) model.
Comparative Analysis with Alternative Neuroprotective Agents
Several other agents have been extensively studied for their neuroprotective effects in stroke. The following table provides a comparative summary of this compound and three such alternatives: Edaravone, Citicoline, and Nerinetide.
| Feature | This compound | Edaravone | Citicoline | Nerinetide |
| Primary Mechanism of Action | Inhibition of voltage-gated sodium channels.[5][6] | Free radical scavenger, antioxidant.[7][8][9] | Membrane stabilizer, promotes neurotransmitter synthesis.[10][11][12] | Inhibits postsynaptic density protein-95 (PSD-95), reducing NMDA receptor-mediated excitotoxicity.[13][14] |
| Preclinical Stroke Model | Data not available | Rat, Mouse (tMCAO, pMCAO).[15] | Rat (tMCAO, photothrombotic).[10][16] | Mouse, Non-human primate (tMCAO).[13][17] |
| Reported Infarct Volume Reduction | Data not available | Significant reduction observed.[15] | ~28% reduction (meta-analysis of animal studies).[10] | No significant reduction in a preclinical replication study.[17] |
| Reported Neurological Score Improvement | Data not available | Dose-dependent improvement in sensorimotor function.[15] | Significant improvement in motor and somatosensory recovery.[16] | No significant improvement in a preclinical replication study.[17] |
| Clinical Trial Status in Stroke | Not investigated for stroke. | Approved in some countries for acute ischemic stroke.[7][8] | Investigated in multiple clinical trials with mixed results.[18] | Phase 3 trial (ESCAPE-NA1) showed no overall benefit, but potential benefit in a subgroup.[13][19] |
Experimental Protocols: A Representative Preclinical Stroke Model
The transient Middle Cerebral Artery Occlusion (tMCAO) model in rats is a widely used method to evaluate the efficacy of neuroprotective agents. A typical protocol is as follows:
Animal Model: Male Sprague-Dawley or Wistar rats (250-300g) are commonly used.
Surgical Procedure:
-
Anesthesia: Anesthesia is induced and maintained with isoflurane (2-3% for induction, 1.5-2% for maintenance) in a mixture of oxygen and nitrous oxide.
-
Vessel Exposure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and carefully isolated.
-
Occlusion: A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Duration of Ischemia: The suture is left in place for a specific duration, typically 60 to 120 minutes, to induce transient focal ischemia.
-
Reperfusion: The suture is then withdrawn to allow for reperfusion of the MCA territory.
Drug Administration: The neuroprotective agent or vehicle is administered at a predetermined time relative to the onset of ischemia or reperfusion (e.g., intravenously at the time of reperfusion).
Outcome Measures:
-
Neurological Deficit Scoring: A battery of behavioral tests (e.g., Garcia score, cylinder test, sticky label test) is performed at various time points (e.g., 24 hours, 7 days, 14 days) post-tMCAO to assess sensorimotor and neurological function.[20]
-
Infarct Volume Measurement: At a terminal endpoint (e.g., 24 or 48 hours post-tMCAO), the brain is removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained area (infarct) is quantified using image analysis software.[21]
Visualizing Mechanisms and Workflows
Proposed Neuroprotective Pathway of this compound in Ischemic Stroke
Caption: Proposed mechanism of this compound in mitigating excitotoxicity.
Experimental Workflow for Preclinical Evaluation of Neuroprotective Agents
Caption: A typical experimental workflow for testing neuroprotective drugs in a tMCAO model.
Conclusion and Future Directions
This compound, with its primary mechanism of inhibiting voltage-gated sodium channels, presents a plausible candidate for neuroprotection in ischemic stroke by targeting the excitotoxic cascade. However, the current body of evidence is limited to in-vitro and anti-epileptic studies. There is a clear and urgent need for preclinical studies to validate the neuroprotective effects of this compound in established animal models of stroke, such as the tMCAO model.
In contrast, agents like Edaravone, Citicoline, and Nerinetide have undergone extensive preclinical and clinical evaluation in the context of stroke, with varying degrees of success. While Edaravone has gained clinical approval in some regions, the translation of neuroprotective strategies from preclinical models to clinical success remains a significant challenge.
Future research should focus on rigorously evaluating this compound in preclinical stroke models to determine its efficacy in reducing infarct volume and improving neurological outcomes. Such studies are essential to bridge the current data gap and to ascertain whether this compound holds promise as a future therapeutic option for patients suffering from ischemic stroke.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound prevents the development and expression of spontaneous recurrent epileptiform discharges and is neuroprotective in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound prevents the development and expression of spontaneous recurrent epileptiform discharges and is neuroprotective in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel neuromodulator, inhibits voltage-gated sodium channels and action potential firing of rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The novel antiepileptic drug this compound (RWJ 333369) is effective in inhibiting spontaneous recurrent seizure discharges and blocking sustained repetitive firing in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of effect of edaravone on ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Edaravone for Acute Ischemic Stroke: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neurology-asia.org [neurology-asia.org]
- 10. Citicoline in pre-clinical animal models of stroke: a meta-analysis shows the optimal neuroprotective profile and the missing steps for jumping into a stroke clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of citicoline on ischemic lesions as measured by diffusion-weighted magnetic resonance imaging. Citicoline 010 Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nerinetide Outcomes for Treatment of Acute Ischemic Stroke - American College of Cardiology [acc.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy of Citicoline Delivered via Brain Extracellular Space against Experimental Acute Ischemic Stroke in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preclinical Replication Study of the Postsynaptic Density Protein-95 Inhibitor Nerinetide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Citicoline in acute ischemic stroke: A randomized controlled trial | PLOS One [journals.plos.org]
- 19. Factors Influencing Nerinetide Effect on Infarct Volume in Patients Without Alteplase in the Randomized ESCAPE-NA1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assessing the Effects of Cytoprotectants on Selective Neuronal Loss, Sensorimotor Deficit and Microglial Activation after Temporary Middle Cerebral Occlusion [mdpi.com]
- 21. tandfonline.com [tandfonline.com]
Carisbamate's Interaction Profile with Lamotrigine and Valproic Acid: A Comparative Analysis
A comprehensive review of two open-label, sequential-design studies reveals no clinically significant pharmacokinetic interactions between the investigational antiepileptic drug carisbamate and two established antiepileptic medications, lamotrigine and valproic acid.[1] Concomitant administration of this compound with either lamotrigine or valproic acid was found to be generally safe and well-tolerated in healthy adult subjects.[1]
This guide provides a detailed comparison of the pharmacokinetic parameters from these interaction studies, outlining the experimental methodologies and presenting the data in a clear, comparative format for researchers, scientists, and drug development professionals.
Pharmacokinetic Interaction Summary
Two separate studies were conducted to evaluate the drug-drug interaction potential of this compound with valproic acid (Study 1) and lamotrigine (Study 2)[1]. The key pharmacokinetic parameters, maximum plasma concentration (Cmax) and area under the plasma concentration-time curve at steady state (AUCss), were assessed for each drug when administered alone and in combination.
This compound and Valproic Acid Interaction
The co-administration of valproic acid had a minimal effect on the Cmax and AUCss of this compound[1]. Conversely, when this compound was administered with valproic acid, the mean Cmax and AUCss of valproic acid were approximately 15% lower[1]. However, the 90% confidence intervals for the ratio of Cmax and AUCss with and without this compound fell within the standard 80-125% equivalence range, indicating no clinically significant interaction[1].
| Parameter | Valproic Acid Alone | Valproic Acid with this compound | % Change | 90% Confidence Interval |
| Cmax | - | ~15% Lower | - | 82-89%[1] |
| AUCss | - | ~15% Lower | - | 81-88%[1] |
This compound and Lamotrigine Interaction
Similar to the findings with valproic acid, the co-administration of lamotrigine had a minimal impact on the pharmacokinetic parameters of this compound[1]. When this compound was given with lamotrigine, the mean Cmax and AUCss of lamotrigine were observed to be approximately 20% lower[1]. The 90% confidence intervals for the Cmax and AUCss ratios were 79-86% and 75-81%, respectively[1]. This modest change was not considered to be clinically significant[1].
| Parameter | Lamotrigine Alone | Lamotrigine with this compound | % Change | 90% Confidence Interval |
| Cmax | - | ~20% Lower | - | 79-86%[1] |
| AUCss | - | ~20% Lower | - | 75-81%[1] |
Experimental Protocols
The interaction studies were conducted as two separate open-label, sequential-design trials involving 24 healthy adult subjects in each study[1].
Study 1: this compound and Valproic Acid
The experimental workflow for the interaction study between this compound and valproic acid is depicted below.
This compound and Valproic Acid Study Workflow
Methodology: Subjects initially received this compound alone, starting with a dose of 250 mg every 12 hours for 5 days, followed by 500 mg every 12 hours for another 5 days[1]. Subsequently, they received valproic acid alone, with a dosage of 300 mg every 12 hours for 7 days, followed by 500 mg every 12 hours for 7 days[1]. Finally, the subjects were administered a combination of valproic acid (500 mg every 12 hours) and this compound (250 mg every 12 hours for 5 days, then 500 mg every 12 hours for 5 days)[1].
Study 2: this compound and Lamotrigine
The experimental workflow for the interaction study between this compound and lamotrigine is illustrated below.
This compound and Lamotrigine Study Workflow
Methodology: In this study, subjects first received this compound alone following the same dosing schedule as in Study 1[1]. Following this, they were administered lamotrigine alone at a dose of 25 mg every 12 hours for 14 days, which was then increased to 50 mg every 12 hours for another 14 days[1]. The final phase involved the co-administration of lamotrigine (50 mg every 12 hours) and this compound (250 mg every 12 hours for 3 days, followed by 500 mg every 12 hours for 14 days)[1].
Conclusion
The findings from these two interaction studies suggest that this compound does not significantly alter the pharmacokinetics of either valproic acid or lamotrigine, and vice versa. The observed modest decreases in the plasma concentrations of valproic acid and lamotrigine when co-administered with this compound were not deemed clinically significant[1]. These results indicate that this compound can likely be administered with these antiepileptic drugs without the need for dose adjustments, though routine therapeutic drug monitoring is always advisable in clinical practice.
References
Carisbamate Clinical Trial Outcomes: A Comparative Analysis for Researchers
An in-depth guide for researchers, scientists, and drug development professionals comparing the clinical trial outcomes of the investigational antiepileptic drug, Carisbamate, across different seizure types. This guide provides a comprehensive overview of efficacy and safety data, detailed experimental protocols, and visualizations of its mechanism of action.
This compound (also known as YKP509 and RWJ-333369) is an investigational drug that has been studied for the treatment of various neurological conditions, primarily epilepsy.[1] It has been evaluated in clinical trials for both partial-onset seizures and Lennox-Gastaut Syndrome (LGS), a severe form of childhood-onset epilepsy.[1] This guide synthesizes the available clinical trial data to provide a comparative overview of this compound's performance.
Mechanism of Action
While the precise mechanism of action is not fully elucidated, this compound is believed to exert its anticonvulsant effects through the modulation of neuronal excitability.[2][3] The primary mechanism is the inhibition of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials.[2][3] this compound exhibits a state-dependent blockade of these channels, preferentially binding to the inactivated state.[3] Studies have shown that it inhibits the rat Nav1.2 isoform.[3]
Beyond its effect on VGSCs, this compound also modulates other ion channels and neurotransmitter systems. It has been found to block T-type voltage-gated calcium channels.[3] Furthermore, research suggests that this compound reduces glutamatergic transmission via a presynaptic, action potential-dependent mechanism, without significantly altering GABAergic transmission.[2] This multifaceted mechanism of action likely contributes to its broad-spectrum anticonvulsant activity observed in preclinical models.[3]
Clinical Trials in Partial-Onset Seizures
This compound has been evaluated as an adjunctive therapy for drug-resistant partial-onset seizures in several randomized, double-blind, placebo-controlled trials. A Cochrane systematic review analyzed data from four such trials (NCT00228969, NCT00740623, NCT00425282, NCT00433667) involving a total of 2211 participants.[4]
Efficacy Outcomes
The primary efficacy endpoint in these trials was the percentage reduction in seizure frequency and the responder rate, defined as the proportion of patients experiencing a 50% or greater reduction in seizure frequency.
| Outcome | This compound | Placebo | Risk Ratio (95% CI) | Certainty of Evidence |
| Responder Rate (≥50% reduction in seizure frequency) | Higher | Lower | 1.36 (1.14 to 1.62) | Moderate |
| Seizure Freedom | Higher | Lower | 2.43 (0.84 to 7.03) | Very Low |
Table 1: Efficacy outcomes from a meta-analysis of four randomized controlled trials of this compound as adjunctive therapy for drug-resistant focal epilepsy.[4]
In a dose-ranging study (NCT00210522), this compound at doses of 300 mg/day, 800 mg/day, and 1600 mg/day was found to be effective in reducing the frequency of partial-onset seizures compared to placebo.[5] The median percent reduction in seizure frequency was 24% for the 300 mg/day group, 21% for the 800 mg/day group, and 29% for the 1600 mg/day group, compared to 6% for placebo.[5]
However, in another study (NCT00740623), adjunctive therapy with this compound at doses of 800 mg/day and 1200 mg/day did not demonstrate a statistically significant difference from placebo for the median percent reduction of partial-onset seizure frequency or responder rate.[6]
Safety and Tolerability
The most common treatment-emergent adverse events reported in the pooled analysis of the four trials were dizziness and somnolence.
| Adverse Event | This compound | Placebo | Risk Ratio (95% CI) | Certainty of Evidence |
| Dizziness | Higher Incidence | Lower Incidence | 2.06 (1.23 to 3.44) | Very Low |
| Somnolence | Higher Incidence | Lower Incidence | 1.82 (1.28 to 2.58) | Low |
| Fatigue | No Significant Difference | No Significant Difference | 1.11 (0.73 to 1.68) | - |
| Headache | No Significant Difference | No Significant Difference | 1.13 (0.92 to 1.38) | - |
| Nausea | No Significant Difference | No Significant Difference | 1.19 (0.81 to 1.75) | - |
| Any Adverse Event | No Significant Difference | No Significant Difference | 1.10 (0.93 to 1.30) | Low |
Table 2: Common adverse events reported in a meta-analysis of four randomized controlled trials of this compound for drug-resistant focal epilepsy.[4]
More participants in the this compound group withdrew from treatment for any reason (RR 1.32) and due to adverse events (RR 1.80) compared to the placebo group, although the evidence for these outcomes was of very low certainty.[4]
Clinical Trials in Lennox-Gastaut Syndrome (LGS)
This compound has also been investigated for the treatment of seizures associated with LGS and has received orphan drug designation from the FDA for this indication.[7]
Efficacy Outcomes
A Phase 3, global, multicenter, randomized, double-blind, placebo-controlled trial (NCT05219617) is currently underway to evaluate the efficacy and safety of two doses of this compound in patients with LGS aged 4-55.[7] The primary objective of this study is to evaluate the efficacy of this compound as an adjunctive treatment in reducing the number of drop seizures (tonic, atonic, and tonic-clonic) compared with placebo.[8]
While results from the ongoing Phase 3 trial are not yet available, information from an earlier study suggests potential efficacy. One report indicated that patients taking 20 mg/kg of this compound daily experienced a 41.9% reduction in drop seizures.[9]
Safety and Tolerability
A Phase 1, open-label, pharmacokinetic dose-escalation study (NCT03731715) in adult and pediatric patients with LGS found that this compound was generally safe and well-tolerated.[10] The most frequently reported treatment-emergent adverse events were related to the nervous system and were mostly mild to moderate in severity.[10]
Experimental Protocols
Partial-Onset Seizure Trials (General Design)
The clinical trials for partial-onset seizures generally followed a similar design:
-
Participants : Adults and adolescents (typically ≥16 years) with drug-resistant partial-onset seizures, on a stable regimen of 1 to 3 concomitant antiepileptic drugs.[6]
-
Design : Randomized, double-blind, placebo-controlled, parallel-group, multicenter studies.[3][5]
-
Phases :
-
Baseline Phase : An 8-week period to establish baseline seizure frequency.[3][5]
-
Double-Blind Treatment Phase : A 12 to 14-week period where patients received either this compound at various fixed doses or a placebo.[3][5] This phase often included a titration period followed by a maintenance period.[5]
-
-
Primary Endpoints :
Lennox-Gastaut Syndrome Phase 3 Trial (NCT05219617)
-
Participants : Children and adults aged 4 to 55 years with a documented history of LGS, experiencing at least two drop seizures per week during the baseline period, and on a stable regimen of 1 to 4 concomitant anti-seizure medications.[8][11]
-
Design : A randomized, double-blind, placebo-controlled study.[8]
-
Intervention : this compound oral suspension administered twice daily as adjunctive therapy.[12]
-
Primary Endpoint : To evaluate the efficacy of this compound in reducing the number of drop seizures (tonic, atonic, and tonic-clonic) compared with placebo.[8]
-
Secondary Endpoints : To evaluate the efficacy in reducing the total number of seizures, and to assess the safety and tolerability of this compound in the LGS population.[8]
Summary and Future Directions
The clinical trial data for this compound presents a mixed but promising picture. In patients with drug-resistant partial-onset seizures, this compound has shown a modest but statistically significant effect on seizure reduction in some studies, though these findings were not consistently replicated across all trials and dose ranges. The primary safety concerns appear to be dizziness and somnolence.
For Lennox-Gastaut Syndrome, this compound is still in late-stage clinical development. The ongoing Phase 3 trial will be crucial in determining its efficacy and safety profile in this challenging patient population. The preliminary data on drop seizure reduction is encouraging.
Further research is needed to fully characterize the clinical profile of this compound and to identify the patient populations most likely to benefit from this novel antiepileptic drug. The multifaceted mechanism of action of this compound may offer advantages in certain types of epilepsy, and future studies could explore its potential in other seizure disorders.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. This compound (RWJ-333369) inhibits glutamate transmission in the granule cell of the dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as adjunctive treatment of partial onset seizures in adults in two randomized, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound add‐on therapy for drug‐resistant focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomized, controlled, dose-ranging trial of this compound for partial-onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concerted suppressive effects of this compound, an anti-epileptic alkyl-carbamate drug, on voltage-gated Na+ and hyperpolarization-activated cation currents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sklifescienceinc.com [sklifescienceinc.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. This compound for Lennox-Gastaut Syndrome · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 10. This compound treatment of adult and pediatric patients with lennox-gastaut syndrome: a phase i pharmacokinetic dose-escalation study [aesnet.org]
- 11. Clinical Trials results | Division of Sleep Medicine | Stanford Medicine [med.stanford.edu]
- 12. LGS DISCOVER Study | SK life science [lgsdiscoverstudy.com]
Comparative Efficacy of Carisbamate as Adjunctive Therapy for Drug-Resistant Focal Epilepsy
An objective guide for researchers, scientists, and drug development professionals on the clinical performance of Carisbamate versus established antiepileptic drugs, supported by clinical trial data and experimental protocols.
Drug-resistant focal epilepsy, where seizures persist despite treatment with two or more appropriately chosen anti-seizure medications (ASMs), represents a significant therapeutic challenge. The development of novel adjunctive therapies is critical for improving seizure control in this patient population. This guide provides a detailed comparison of the investigational drug this compound with other established adjunctive therapies, focusing on clinical efficacy and safety data derived from pivotal trials.
Proposed Mechanism of Action
This compound (also known as YKP509 or RWJ-333369) is an alkyl-carbamate whose precise mechanism of action is not fully elucidated.[1] However, preclinical and clinical studies suggest its primary anticonvulsant effect is mediated through the modulation of voltage-gated sodium channels (VGSCs).[2][3] It is believed to inhibit repetitive neuronal firing by blocking these channels, thereby reducing neuronal hyperexcitability that leads to seizures.[4] This mechanism is a common target for many established ASMs.[5]
Standardized Clinical Trial Protocol for Adjunctive Therapies
The evaluation of this compound and its comparators typically follows a standardized, multicenter, randomized, double-blind, placebo-controlled trial design, which is the gold standard for assessing efficacy and safety in drug-resistant epilepsy.[6]
Experimental Protocol Details:
-
Patient Population: Adult patients (typically ≥16 or 18 years) with a diagnosis of focal epilepsy (previously partial-onset seizures) who have failed to achieve seizure control despite stable treatment with 1 to 3 concomitant ASMs.[7][8]
-
Baseline Phase: A prospective 8-week period where patients or caregivers record seizure frequency in a diary to establish a stable baseline seizure rate.[7][9]
-
Randomization: Eligible patients are randomized in a 1:1 or 1:1:1 ratio to receive either a fixed dose of the investigational drug (e.g., this compound 200 mg/day, 400 mg/day) or a matching placebo.[7]
-
Treatment Phase: This phase typically consists of two parts:
-
Primary Efficacy Endpoints:
-
Secondary Endpoints: These often include seizure freedom rates, reduction in specific seizure types, and safety/tolerability assessments.[10]
-
Safety Assessment: Monitored through the incidence of treatment-emergent adverse events (TEAEs), laboratory tests, vital signs, and ECG readings throughout the study.[11]
Clinical Efficacy Data
This compound Efficacy
The clinical development of this compound for adjunctive treatment of focal seizures yielded inconsistent results across its Phase 2 and Phase 3 trials. While a dose-ranging study showed efficacy at doses of 300 mg/day and higher, two subsequent identical Phase 3 trials produced conflicting outcomes.[9][12] In one Phase 3 study, the 400 mg/day dose showed a statistically significant improvement over placebo, but this result was not replicated in the second, identical study.[7][12] Another trial assessing 800 mg/day and 1,200 mg/day doses also failed to demonstrate a significant difference from placebo.[13] This lack of consistent efficacy ultimately led to the withdrawal of the regulatory application for this indication.[1]
| Study (this compound Dose) | Placebo | This compound |
| Median Percent Seizure Reduction | ||
| Phase 2 (1600 mg/day)[9] | 6% | 29% |
| Phase 3 / Study 1 (400 mg/day)[7] | 17.9% | 36.6% (p < 0.01) |
| Phase 3 / Study 2 (400 mg/day)[7] | 29.2% | 27.9% (p=NS) |
| Phase 3 (1200 mg/day)[13] | 21% | 36% (p=NS) |
| ≥50% Responder Rate | ||
| Phase 3 / Study 1 (400 mg/day)[7] | 21.3% | 37.1% (p < 0.01) |
| Phase 3 / Study 2 (400 mg/day)[7] | 30.6% | 31.9% (p=NS) |
| Phase 3 (1200 mg/day)[13] | 29% | 37% (p=NS) |
| NS: Not Significant |
Comparative Efficacy with Approved Adjunctive Therapies
In contrast to this compound, several other adjunctive therapies have demonstrated consistent and robust efficacy in large-scale clinical trial programs for drug-resistant focal epilepsy. This guide compares this compound with Lacosamide, Perampanel, and Cenobamate.
| Efficacy Endpoint | Placebo | This compound (400 mg/day) | Lacosamide (400 mg/day)[5][14] | Perampanel (4 mg/day)[15] | Cenobamate (200 mg/day)[8][10] |
| Median % Seizure Reduction | 17.9% - 29.2% | 27.9% - 36.6% | 36.4% - 39% | 21.1% | 55.6% |
| ≥50% Responder Rate | 21.3% - 30.6% | 31.9% - 37.1% | 38.3% - 41.1% | ~35%** | 50.4% |
| Data from the two conflicting Phase 3 trials are presented as a range.[7] | |||||
| **Responder rate for Perampanel 4mg/day is not explicitly stated in the pooled analysis but rates for 8mg/day were ~35.5%.[15][16] |
Safety and Tolerability Profile
This compound was generally well-tolerated in its clinical trials.[7] The most frequently reported treatment-emergent adverse events were related to the central nervous system, which is a common finding for anti-seizure medications.
| Adverse Event (Incidence >10%) | Placebo | This compound (400 mg/day)[7] | Lacosamide[14] | Perampanel[16] | Cenobamate (200 mg/day)[8][10] |
| Dizziness | 9% - 17% | 24% - 28% | Yes | Yes | 22.1% |
| Somnolence (Drowsiness) | 11% - 12% | 13% - 15% | Yes | Yes | 22.1% |
| Headache | 12% - 13% | 11% - 12% | Yes | Yes | 12.4% |
| Nausea | 4% - 5% | 7% - 8% | Yes | Yes | 11.5% |
| Fatigue | 6% - 7% | 7% - 8% | Yes | Yes | 10.6% |
Conclusion
The clinical development program for this compound as an adjunctive therapy for drug-resistant focal epilepsy did not consistently demonstrate efficacy compared to placebo.[17] While one Phase 3 trial met its primary endpoints at the 400 mg/day dose, a second identical trial failed to replicate these findings, and other trials at different doses were also unsuccessful.[7][13] This inconsistency stands in contrast to the robust and reproducible efficacy shown by other modern adjunctive therapies such as Lacosamide, Perampanel, and particularly Cenobamate, which has demonstrated high responder and seizure freedom rates in a similar patient population.[10][14][15]
While this compound's development for this specific indication was halted, research into its potential for other severe epilepsy syndromes, such as Lennox-Gastaut Syndrome, is ongoing.[4][18][19] For professionals in drug development and research, the case of this compound highlights the significant challenges in developing new therapies for epilepsy and underscores the high bar for demonstrating consistent clinical benefit in a field with multiple effective treatment options.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound, a novel neuromodulator, inhibits voltage-gated sodium channels and action potential firing of rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sklifescienceinc.com [sklifescienceinc.com]
- 5. The efficacy of lacosamide as monotherapy and adjunctive therapy in focal epilepsy and its use in status epilepticus: clinical trial evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. This compound as adjunctive treatment of partial onset seizures in adults in two randomized, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hig.com [hig.com]
- 9. Randomized, controlled, dose-ranging trial of this compound for partial-onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Randomized phase 2 study of adjunctive cenobamate in patients with uncontrolled focal seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. researchgate.net [researchgate.net]
- 13. A randomized, double-blind, placebo-controlled study of the efficacy, safety, and tolerability of adjunctive this compound treatment in patients with partial-onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The efficacy of lacosamide as monotherapy and adjunctive therapy in focal epilepsy and its use in status epilepticus: clinical trial evidence and experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of adjunctive perampanel 4 mg/d for the treatment of focal seizures: A pooled post hoc analysis of four randomized, double‐blind, phase III studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The efficacy and safety of adjunctive perampanel for the treatment of refractory focal-onset seizures in patients with epilepsy: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound add‐on therapy for drug‐resistant focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SK life science Initiates Phase 3 Clinical Trial of this compound for Lennox-Gastaut Syndrome [prnewswire.com]
- 19. clinicaltrials.eu [clinicaltrials.eu]
A Comparative Analysis of Carisbamate and Frequently Prescribed Antiepileptic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Carisbamate, an investigational antiepileptic drug (AED), and other frequently prescribed AEDs. The information is intended for researchers, scientists, and drug development professionals, offering an objective comparison of performance with supporting experimental data.
Overview of this compound
This compound (S-2-O-carbamoyl-1-o-chlorophenyl-ethanol), also known as YKP509 or RWJ-333369, is a novel neuromodulatory agent with a broad spectrum of anticonvulsant activity.[1] While its precise mechanism of action is still under investigation, it is known to have a multi-target profile, distinguishing it from many existing anti-seizure medications.[1] this compound has been investigated primarily for the treatment of drug-resistant focal epilepsy and Lennox-Gastaut syndrome (LGS).[2][3] Although its development for focal epilepsy has faced challenges with inconsistent efficacy, it is currently in Phase III clinical trials for LGS.[2][4]
Mechanism of Action
This compound's therapeutic effects are believed to stem from its ability to modulate neuronal excitability through interactions with multiple ion channels. Its primary mechanisms include:
-
Inhibition of Voltage-Gated Sodium Channels (VGSCs): this compound exhibits a state-dependent blockade of VGSCs, preferentially binding to the inactivated state. This action reduces the repetitive firing of action potentials in neurons, a key process in seizure generation.[1][2] Studies have shown a concentration-, voltage-, and use-dependent inhibition of the Nav1.2 isoform.[1]
-
Modulation of Voltage-Gated T-type Calcium Channels: this compound has been found to block T-type calcium channels, specifically the CaV3.1 isoform, which are involved in neuronal excitability and rhythmic firing.[1][5][6] This blockade contributes to the reduction of intracellular calcium influx.[5][6]
-
Inhibition of Hyperpolarization-Activated Cation Currents (Ih): this compound inhibits Ih, which helps set the resting membrane potential and contributes to rhythmic neuronal firing.[1][7] Inhibition of this current leads to hyperpolarization and reduced neuronal excitability.[1]
These actions collectively contribute to a reduction in neuronal hyperexcitability and seizure activity.
Comparative Efficacy and Safety
Direct head-to-head clinical trial data for this compound against other frequently prescribed AEDs is limited. The "this compound Retention Study (CaReS)," which aimed to compare this compound with topiramate and levetiracetam, was terminated, and full results are not publicly available.[3][4] However, a Cochrane review of four randomized controlled trials (RCTs) involving 2211 participants provides data on this compound as an add-on therapy for drug-resistant focal epilepsy compared to placebo.[5][8]
This compound vs. Placebo (Adjunctive Therapy for Drug-Resistant Focal Epilepsy)
| Outcome Measure | This compound | Placebo | Risk Ratio (RR) [95% CI] | Certainty of Evidence |
| ≥50% Reduction in Seizure Frequency (Responder Rate) | Higher | Lower | 1.36 [1.14 to 1.62] | Moderate |
| Seizure Freedom | Higher | Lower | 2.43 [0.84 to 7.03] | Very Low |
| Treatment Withdrawal (Any Reason) | Higher | Lower | 1.32 [0.82 to 2.12] | Very Low |
| Treatment Withdrawal (Due to Adverse Events) | Higher | Lower | 1.80 [0.78 to 4.17] | Very Low |
Data from a Cochrane Review of four RCTs.[3]
Common Adverse Events (this compound vs. Placebo)
| Adverse Event | This compound | Placebo | Risk Ratio (RR) [95% CI] |
| Dizziness | Higher | Lower | 2.06 [1.23 to 3.44] |
| Somnolence | Higher | Lower | 1.82 [1.28 to 2.58] |
Data from a Cochrane Review of four RCTs.[8]
Comparative Data for Frequently Prescribed AEDs (Levetiracetam vs. Topiramate)
To provide context, the following table summarizes a head-to-head comparison of two commonly prescribed AEDs, levetiracetam and topiramate, in adults with intractable epilepsy.
| Outcome Measure | Levetiracetam | Topiramate |
| >75% Seizure Reduction | Significantly Better (p < .001) | |
| Tolerability (Discontinuation due to adverse effects) | No Significant Difference (~25%) | No Significant Difference (~25%) |
| Common Reasons for Discontinuation | Fatigue, Drowsiness | Fatigue, Drowsiness |
Data from a retrospective comparative study.[9] A long-term observational study also found higher retention rates for levetiracetam compared to topiramate after one and two years, primarily due to a more favorable safety profile for levetiracetam.[10]
Experimental Protocols
Whole-Cell Patch-Clamp Recording of Voltage-Gated Sodium Currents
Objective: To measure the effect of this compound on VGSCs in cultured neurons or cell lines expressing specific sodium channel subtypes.[1]
Methodology:
-
Cell Preparation: Cultured rat hippocampal neurons or a suitable cell line (e.g., HEK293) stably expressing the target sodium channel (e.g., Nav1.2) are plated on glass coverslips.[1]
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier. Borosilicate glass pipettes (3-5 MΩ resistance) are filled with an intracellular solution.[1]
-
Solutions:
-
Intracellular Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.[1]
-
Extracellular Solution (aCSF): Composition to be specified based on the specific experiment.
-
-
Recording Procedure:
-
A whole-cell configuration is established.
-
Cells are voltage-clamped at a holding potential of -100 mV.
-
Depolarizing voltage steps (e.g., to 0 mV for 20 ms) are applied to elicit sodium currents.
-
To assess use-dependent block, a train of depolarizing pulses (e.g., 20 ms pulses to 0 mV at 10 Hz) is applied.[1]
-
-
Data Analysis: The peak sodium current amplitude is measured before and after the application of various concentrations of this compound to determine the concentration-response relationship and calculate the IC50 value.[2]
In Vitro Model of Spontaneous Recurrent Epileptiform Discharges (SREDs)
Objective: To investigate the effect of this compound on the development and expression of seizure-like activity in cultured hippocampal neurons.[11]
Methodology:
-
Model Induction: Cultured hippocampal neurons are subjected to 3 hours of low Mg²⁺ treatment to induce status epilepticus-like injury, leading to the development of SREDs.[11]
-
Drug Application: Following the injury, cultures are treated with this compound (e.g., 200 µM) for 12 hours.[11]
-
Washout and Recording: The drug is then removed, and 24 hours after washout, whole-cell current-clamp recordings are performed to observe the presence or absence of SREDs.[11]
-
Data Analysis: The frequency and duration of SREDs are measured and compared between this compound-treated and control cultures.[11]
Visualizations
Caption: this compound's multifaceted mechanism of action on key ion channels.
Caption: Workflow for whole-cell patch-clamp electrophysiology experiments.
References
- 1. ovid.com [ovid.com]
- 2. This compound, a novel neuromodulator, inhibits voltage-gated sodium channels and action potential firing of rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound add‐on therapy for drug‐resistant focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound Blockade of T-type Voltage-Gated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound blockade of T-type voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Concerted suppressive effects of this compound, an anti-epileptic alkyl-carbamate drug, on voltage-gated Na+ and hyperpolarization-activated cation currents [frontiersin.org]
- 8. khu.elsevierpure.com [khu.elsevierpure.com]
- 9. A-Case-Controlled-Retrospective-Treatment-Comparison-of-Levetiracetam-and-Topiramate-in-Adults-with-Intractable-Epilepsy [aesnet.org]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. This compound prevents the development and expression of spontaneous recurrent epileptiform discharges and is neuroprotective in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of Carisbamate in a Research Setting
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of investigational compounds like Carisbamate are paramount to ensuring laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) outlining the disposal protocol for this compound is not publicly available, established guidelines for the disposal of pharmaceutical and chemical waste in a laboratory setting provide a clear and safe path forward. This guide offers essential, step-by-step logistical information to manage the disposal of this compound, ensuring the protection of personnel and the environment.
Core Principles of this compound Disposal
The disposal of any chemical, including investigational drugs like this compound, is governed by stringent regulations to prevent environmental contamination and ensure safety. The primary regulatory frameworks in the United States are set by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA). Research institutions are required to adhere to these federal standards, in addition to any state and local regulations.
A crucial first step for any researcher is to consult their institution's Environmental Health and Safety (EHS) department. The EHS office can provide specific guidance and protocols tailored to the institution's policies and the nature of the chemical waste.
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the proper disposal of this compound from a research laboratory.
1. Waste Identification and Classification:
The first critical step is to determine if the this compound waste is considered hazardous. This determination is typically made based on the characteristics of the chemical (ignitability, corrosivity, reactivity, and toxicity) as defined by the EPA. Given that this compound is an active pharmaceutical ingredient, it should be handled as potentially hazardous waste. All materials that have come into contact with this compound, including personal protective equipment (PPE), contaminated labware (e.g., vials, pipettes, and gloves), and unused or expired compounds, should be considered part of the waste stream.
2. Proper Segregation and Collection:
This compound waste must be segregated from general laboratory trash. A dedicated, clearly labeled hazardous waste container should be used. The container must be compatible with the chemical and have a secure lid to prevent spills or leaks. It is imperative not to mix different types of chemical waste in the same container unless explicitly instructed to do so by your EHS department.
3. Labeling and Storage:
The waste container must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The name of the chemical: "this compound"
-
The specific hazards associated with the chemical (if known from an SDS for a similar compound or internal assessment)
-
The accumulation start date (the date the first piece of waste was placed in the container)
-
The name and contact information of the principal investigator or laboratory manager
The container should be stored in a designated, secure satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.
4. Arrange for Professional Disposal:
Once the waste container is full or has reached its designated accumulation time limit, arrangements must be made for its disposal by a licensed hazardous waste contractor. Your institution's EHS department will coordinate the pickup and disposal of the waste. Researchers should never attempt to dispose of chemical waste down the drain or in the regular trash.
Quantitative Data Summary: Waste Management Guidelines
| Parameter | Guideline | Regulatory Body |
| Waste Accumulation Time Limit | Varies by generator status (typically 90 or 180 days) | EPA/RCRA |
| Satellite Accumulation Volume Limit | Up to 55 gallons of non-acute hazardous waste or 1 quart of acute hazardous waste | EPA/RCRA |
| Container Labeling Requirements | Must include "Hazardous Waste," chemical name, and hazard warnings | EPA/RCRA |
| Training Requirement | Personnel handling hazardous waste must receive annual training | OSHA/EPA |
Experimental Protocols
While no specific experimental protocols for this compound disposal were found, the general principles of chemical waste management are based on established safety protocols. The procedures outlined above are derived from standard laboratory safety manuals and regulatory guidelines.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disclaimer: The information provided in this guide is based on general best practices for the disposal of pharmaceutical and chemical waste in a research setting. As a specific Safety Data Sheet for this compound was not available, it is imperative that all researchers consult with their institution's Environmental Health and Safety department for specific guidance and to ensure full compliance with all applicable federal, state, and local regulations.
Essential Safety and Logistical Information for Handling Carisbamate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Carisbamate is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to maintain a safe laboratory environment.
Personal Protective Equipment (PPE) and Safety Measures
Adherence to proper PPE protocols is the first line of defense against potential exposure. The following table summarizes the required PPE and safety measures when handling this compound.
| Category | Requirement | Specification |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields.[1] |
| Skin Protection | Gloves | Chemical impermeable gloves are required.[1] |
| Protective Clothing | Wear suitable protective clothing to avoid skin contact.[1] | |
| Respiratory Protection | Respirator | If exposure limits are exceeded or irritation or other symptoms are experienced, use a full-face respirator. |
| Engineering Controls | Ventilation | Handle in a well-ventilated place.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound, from receipt to disposal, minimizes the risk of contamination and exposure.
1. Preparation and Handling:
-
Work Area: Conduct all handling of this compound powder in a designated area, such as a chemical fume hood, to control dust and vapors.[1]
-
Personal Protective Equipment (PPE): Before handling, ensure all required PPE is donned correctly as specified in the table above.
-
Weighing and Aliquoting: When weighing the solid compound, use a balance inside a ventilated enclosure. Avoid the formation of dust and aerosols.[1]
-
Solution Preparation: If preparing solutions, add the solid to the solvent slowly to prevent splashing.
2. Storage:
-
Container: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Compatibility: Store apart from foodstuff containers or incompatible materials.[1]
3. Spill Management:
-
Immediate Action: In case of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Cleanup: Collect the spilled material using appropriate methods to avoid dust generation. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Unused or expired this compound powder should be collected in a designated, labeled hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated waste and placed in a separate, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous liquid waste container. Do not dispose of down the drain.[1]
2. Waste Treatment and Disposal:
-
Denaturing (for small residual amounts): For trace amounts of residual drug, consider rendering it irretrievable by mixing with an inert material like cat litter before collection by a waste contractor.[2]
-
Professional Disposal: All this compound waste must be disposed of through a licensed hazardous waste disposal contractor. Ensure that the waste is properly packaged and labeled according to regulatory requirements.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
